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4-Bromo-3-methylbenzene-1-sulfonyl fluoride Documentation Hub

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  • Product: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride
  • CAS: 1030832-29-1

Core Science & Biosynthesis

Foundational

4-Bromo-3-methylbenzene-1-sulfonyl fluoride: A Dual-Function SuFEx & Cross-Coupling Module

Executive Summary 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 1030832-29-1) represents a high-value "dual-warhead" scaffold in modern medicinal chemistry. It integrates two orthogonal reactivity handles: a sulfonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 1030832-29-1) represents a high-value "dual-warhead" scaffold in modern medicinal chemistry. It integrates two orthogonal reactivity handles: a sulfonyl fluoride (


)  group for Sulfur-Fluoride Exchange (SuFEx) click chemistry and an aryl bromide (

)
for palladium-catalyzed cross-coupling.

This guide details the physicochemical properties, synthesis, and reactivity profile of this compound. It is designed for researchers utilizing covalent inhibition strategies or fragment-based drug discovery (FBDD), where the steric modulation of the meta-methyl group and the stability of the sulfonyl fluoride offer distinct advantages over traditional sulfonyl chlorides.

Physicochemical Profile

The introduction of the meta-methyl group breaks the symmetry of the benzene ring, modulating the solubility and electronic properties compared to the parent 4-bromobenzenesulfonyl fluoride.

Table 1: Key Chemical Properties
PropertyData / Description
IUPAC Name 4-Bromo-3-methylbenzene-1-sulfonyl fluoride
CAS Number 1030832-29-1
Molecular Formula

Molecular Weight 253.09 g/mol
Physical State Low-melting solid or viscous oil (Ambient)
Solubility Soluble in DCM, THF, MeCN, DMSO; Insoluble in water
Stability Hydrolytically stable at neutral pH; Moisture tolerant compared to chloride analog
Reactivity Handles Electrophile (SuFEx at S center); Nucleophile/Electrophile (at C-Br via metal catalysis)

Note on Stability: Unlike sulfonyl chlorides, which degrade rapidly in moist air, the sulfonyl fluoride moiety is remarkably stable, resisting hydrolysis and thermolysis until activated by specific Lewis bases or silyl ethers.

Synthesis & Manufacturing

The most robust route to 4-bromo-3-methylbenzene-1-sulfonyl fluoride is the direct fluorination of its commercially available precursor, 4-bromo-3-methylbenzenesulfonyl chloride (CAS: 72256-93-0).

Mechanism of Synthesis

The transformation relies on a bifluoride exchange mechanism. The potassium bifluoride (


) acts as a mild, soluble fluorine source, displacing the chloride ion.

Synthesis Figure 1: Synthesis via Bifluoride Exchange Start 4-Bromo-3-methyl benzenesulfonyl chloride Product 4-Bromo-3-methyl benzenesulfonyl fluoride Start->Product Fluorination Reagent KHF2 (sat. aq.) MeCN, RT, 4h Reagent->Product Byproduct KCl + HCl Product->Byproduct

Protocol: Conversion of Sulfonyl Chloride to Fluoride

Objective: Synthesize 10 mmol of 4-bromo-3-methylbenzene-1-sulfonyl fluoride.

  • Preparation: Dissolve 4-bromo-3-methylbenzenesulfonyl chloride (2.70 g, 10 mmol) in Acetonitrile (MeCN, 20 mL).

  • Activation: Prepare a saturated aqueous solution of

    
     (approx. 4M).
    
  • Reaction: Add the

    
     solution (5 mL, excess) to the stirring MeCN solution.
    
    • Observation: The biphasic mixture should be stirred vigorously at room temperature.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). The fluoride typically runs slightly faster and is less polar than the chloride.

  • Workup: Upon completion (~4 hours), dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate.
    
    • Result: The product is usually obtained as a white/off-white solid or oil requiring no further purification due to the quantitative nature of the exchange.

Reactivity Landscape: Orthogonality

The defining feature of this molecule is its orthogonal reactivity . The sulfonyl fluoride (


) and aryl bromide (

) groups can be addressed independently, allowing for modular library synthesis.
A. The SuFEx Handle ( )

The S-F bond is a "sleeping giant." It is inert to standard organic synthesis conditions (oxidations, reductions, alkylations) but reacts selectively with nucleophiles (phenols, amines) in the presence of a base (e.g., DBU) or silyl activation.

  • Mechanism: Nucleophilic attack at the Sulfur(VI) center, proceeding through a trigonal bipyramidal transition state, ejecting fluoride.

  • Selectivity: Reacts preferentially with Tyrosine, Lysine, and Serine residues in proteins, making it a premier warhead for covalent probes.

B. The Cross-Coupling Handle ( )

The steric hindrance of the ortho-methyl group (relative to the bromide) slightly retards oxidative addition but suppresses homocoupling. It remains highly active for:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids.

  • Buchwald-Hartwig Amination: Introduction of amine diversity elements.

Reactivity Figure 2: Orthogonal Reactivity Pathways Core 4-Bromo-3-methyl benzenesulfonyl fluoride SuFEx_Prod Sulfonate Ester (Br intact) Core->SuFEx_Prod SuFEx Click Pd_Prod Biaryl Sulfonyl Fluoride (SO2F intact) Core->Pd_Prod Suzuki Coupling SuFEx_Cond Phenol (Ar-OH) + DBU SuFEx_Cond->SuFEx_Prod Pd_Cond Pd(PPh3)4, Ar-B(OH)2 Na2CO3 Pd_Cond->Pd_Prod

Applications in Drug Discovery[1]

Covalent Fragment Screening

This compound serves as a " electrophilic fragment." The benzene core provides a hydrophobic scaffold, while the methyl group probes small hydrophobic pockets.

  • Workflow: The fragment is incubated with a protein target. The

    
     group covalently modifies nucleophilic residues (e.g., Tyr). Mass spectrometry confirms the labeling event.
    
  • Advantage: The stability of the sulfonyl fluoride allows for long incubation times without hydrolysis, reducing false positives common with sulfonyl chlorides or acrylamides.

PROTAC Linker Synthesis

The molecule acts as a rigid linker. The bromide end can be coupled to an E3 ligase ligand (e.g., Thalidomide derivative), while the sulfonyl fluoride end can be clicked to a target protein ligand or used to covalently capture the target protein directly.

Safety & Handling

While sulfonyl fluorides are more stable than chlorides, they are still potent electrophiles and should be handled with care.

  • GHS Classification:

    • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

    • Acute Toxicity: Harmful if swallowed or inhaled.

  • Storage: Store in a cool, dry place. While moisture tolerant, long-term storage under inert atmosphere (Argon/Nitrogen) is recommended to prevent slow hydrolysis to the sulfonic acid.

  • Incompatibility: Avoid strong bases (unless intended for reaction) and strong reducing agents.

References

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Jones, L. H. (2018). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. 4-Bromo-3-methylbenzenesulfonyl chloride Product Page (Precursor Data). Link

  • Enamine. Sulfonyl Fluorides for Covalent Drug Discovery. Link

Exploratory

Technical Guide: Synthesis and Characterization of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride

Executive Summary This technical guide details the synthesis, characterization, and application of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (Ar-SO₂F). This compound represents a high-value "bifunctional" building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, characterization, and application of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (Ar-SO₂F). This compound represents a high-value "bifunctional" building block in medicinal chemistry. It contains two distinct reactive handles:

  • Sulfonyl Fluoride (SuFEx Handle): A stable, covalent warhead capable of modifying Tyrosine, Lysine, and Histidine residues in proteins, or serving as a "click" chemistry connector.

  • Aryl Bromide (Cross-Coupling Handle): A site for Palladium-catalyzed C-C bond formation (Suzuki-Miyaura, Buchwald-Hartwig), allowing the scaffold to be elaborated into complex drug-like molecules.

This guide prioritizes the Fluoride-Chloride Exchange method using Potassium Bifluoride (KHF₂), selected for its operational simplicity, high yield (>90%), and scalability compared to alternative routes involving diazonium salts or Pd-catalyzed fluorosulfonylation.

Part 1: Chemical Profile & Properties[1][2]

PropertyData
IUPAC Name 4-Bromo-3-methylbenzene-1-sulfonyl fluoride
Molecular Formula C₇H₆BrFO₂S
Molecular Weight 253.09 g/mol
Precursor CAS 72256-93-0 (4-Bromo-3-methylbenzenesulfonyl chloride)
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeCN, THF; insoluble in water.
Stability Highly stable to hydrolysis at neutral/acidic pH; reactive toward nucleophiles in basic conditions.

Part 2: Synthesis Protocol

Rationale for Route Selection

While aryl sulfonyl fluorides can be synthesized via Pd-catalyzed insertion of SO₂ surrogates (DABSO) into aryl halides, this route is unsuitable for 4-Bromo-3-methylbenzene-1-sulfonyl fluoride. The starting material would require a di-halogenated precursor, leading to potential chemoselectivity issues (competition between the Br and I/Br sites).

Therefore, the Nucleophilic Substitution of Sulfonyl Chlorides is the standard, self-validating protocol. It utilizes the commercially available sulfonyl chloride and an inexpensive inorganic fluoride source (KHF₂).

Reagents & Materials[2][3][4][5][6][7][8][9]
  • Precursor: 4-Bromo-3-methylbenzenesulfonyl chloride (1.0 equiv).

  • Fluorinating Agent: Potassium Bifluoride (KHF₂) (2.0 – 3.0 equiv).[1] Note: KHF₂ is preferred over KF due to the formation of the stable [F-H-F]⁻ ion, which enhances solubility and reactivity in aqueous organic mixtures.

  • Solvent: Acetonitrile (MeCN) / Water (1:1 v/v) or Acetone / Water.

  • Workup: Ethyl Acetate (EtOAc), Brine, Magnesium Sulfate (MgSO₄).

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-3-methylbenzenesulfonyl chloride (e.g., 1.0 g, 3.7 mmol) in MeCN (10 mL).

  • Activation: Prepare a solution of KHF₂ (0.58 g, 7.4 mmol, 2.0 equiv) in Water (10 mL). Caution: KHF₂ is corrosive and generates trace HF. Use plastic spatulas and avoid glass contact if possible, though short-term glass exposure is generally acceptable.

  • Reaction: Add the aqueous KHF₂ solution dropwise to the stirring sulfonyl chloride solution. The mixture may become biphasic or cloudy.

  • Incubation: Stir vigorously at Room Temperature (20–25 °C) .

    • Self-Validating Check: Monitor reaction progress by TLC (Hexanes/EtOAc 4:1). The sulfonyl chloride (less polar, unstable on silica) will disappear. The sulfonyl fluoride (stable, slightly more polar than chloride but distinct) will appear.

    • Reaction Time: Typically complete within 2–4 hours.

  • Workup:

    • Dilute the reaction mixture with water (20 mL) and extract with EtOAc (3 × 20 mL).

    • Combine organic layers and wash with Brine (saturated NaCl) to remove excess bifluoride.

    • Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.

  • Purification: The crude product is often >95% pure. If necessary, purify via a short silica gel plug eluting with 10% EtOAc in Hexanes.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 4-Bromo-3-methyl benzenesulfonyl chloride Reagent Add KHF2 (aq) in MeCN Start->Reagent Reaction Stir at RT (2-4 Hours) Reagent->Reaction Check Check: TLC / 19F NMR (Target: +65 ppm) Reaction->Check Check->Reaction Incomplete Workup Extraction (EtOAc) & Concentration Check->Workup Complete Product Final Product: Sulfonyl Fluoride Workup->Product

Caption: Standard workflow for the conversion of sulfonyl chloride to sulfonyl fluoride using KHF2.

Part 3: Characterization Standards

To validate the identity of the synthesized compound, compare experimental data against these expected values.

Nuclear Magnetic Resonance (NMR)[5][8][9][11][12][13][14]
  • ¹⁹F NMR (Critical): This is the definitive test.

    • Signal: Singlet.

    • Shift: +65.0 to +67.0 ppm (relative to CFCl₃).

    • Note: Sulfonyl chlorides have no ¹⁹F signal. Disappearance of starting material is not enough; appearance of this specific peak confirms the S-F bond.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.45–2.50 (s, 3H): Methyl group (Ar-CH₃).

    • δ 7.60–8.00 (m, 3H): Aromatic protons.

      • Proton ortho to SO₂F (position 2) will be most deshielded (~7.9 ppm).

      • Proton ortho to Br (position 5) and position 6 will appear as doublets/multiplets in the 7.6–7.8 ppm range.

  • ¹³C NMR:

    • Expected signals for the methyl carbon (~20-25 ppm) and 6 aromatic carbons. The C-1 (attached to SO₂F) will show C-F coupling (doublet, J ~20-25 Hz).

Mass Spectrometry (MS)[8]
  • GC-MS / LC-MS:

    • Molecular Ion [M]+: 252/254 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

    • The S-F bond is robust; however, avoid prolonged exposure to acidic mobile phases in LC-MS if not running immediately.

Part 4: Applications & Mechanism (SuFEx)

This molecule is a "SuFExable" hub. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, pioneered by K.B. Sharpless, allows this sulfonyl fluoride to act as a covalent connector.

Mechanism of Action

Unlike sulfonyl chlorides, sulfonyl fluorides are resistant to reduction and hydrolysis. They are activated only by:

  • Protein Environment: Specific interaction with Tyrosine/Lysine/Histidine side chains in a protein binding pocket.

  • Si-F Activation: Activation by silyl ethers (e.g., TMS-ethers) and a catalyst (DBU or BTPP) to form sulfonate esters.

SuFEx Pathway Diagram

SuFEx_Mechanism SF Ar-SO2-F (Warhead) TS Transition State (Pentacoordinate) SF->TS + Activation Nu Protein-Tyr-OH (Nucleophile) Nu->TS Prod Ar-SO2-O-Tyr (Covalent Adduct) TS->Prod Exchange HF HF / F- TS->HF

Caption: SuFEx mechanism showing the selective activation of the S-F bond by a Tyrosine nucleophile.

References

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.

  • Qin, H.-L., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Royal Society of Chemistry (RSC) Advances.

  • Organic Chemistry Portal. Synthesis of Sulfonyl Fluorides. (General protocols for KHF2 exchange).

  • Bare, G. A. L. (2023).[2] Simple and Mild Direct Chloride/Fluoride Exchange from a Sulfonyl Chloride Starting Material. Journal of Organic Chemistry.

Sources

Foundational

4-Bromo-3-methylbenzene-1-sulfonyl fluoride CAS number and structure

A Modular Hub for SuFEx-Based Covalent Drug Discovery Executive Summary 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 1030832-29-1) represents a high-value "bifunctional" electrophile in modern medicinal chemistry. U...

Author: BenchChem Technical Support Team. Date: February 2026

A Modular Hub for SuFEx-Based Covalent Drug Discovery

Executive Summary

4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 1030832-29-1) represents a high-value "bifunctional" electrophile in modern medicinal chemistry. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis, this sulfonyl fluoride (SF) exhibits the unique stability-reactivity profile characteristic of SuFEx (Sulfur-Fluoride Exchange) click chemistry.

Its structural architecture features two orthogonal reactive handles:

  • The Sulfonyl Fluoride (C-1): A "sleeping beauty" electrophile that is stable in aqueous buffer but reacts specifically with protein nucleophiles (Tyr, Lys, Ser, His) within binding pockets.

  • The Aryl Bromide (C-4): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of fragment libraries before or after covalent attachment.

This guide details the physicochemical profile, validated synthesis protocols, and application of this molecule in covalent inhibitor design.

Identity & Physicochemical Profile[2]

Table 1: Chemical Specification & Properties

ParameterDataNotes
Chemical Name 4-Bromo-3-methylbenzene-1-sulfonyl fluoride
CAS Number 1030832-29-1 Precursor Chloride CAS: 72256-93-0
Molecular Formula C₇H₆BrFO₂S
Molecular Weight 253.09 g/mol
Physical State White to off-white solidLow melting point solid (approx. 40-50°C)
Solubility DMSO, DMF, CH₂Cl₂, THFHydrolytically stable in neutral water
Reactivity Class SuFEx Electrophile / Aryl HalideOrthogonal reactivity
Storage 2-8°C, Inert AtmosphereMoisture sensitive over long durations
Structural Analysis

The 3-methyl substituent provides steric bulk that can tune the reactivity of the sulfonyl fluoride and the aryl bromide. It also restricts rotation in the binding pocket, potentially reducing the entropic penalty of binding compared to the unsubstituted analog.

Validated Synthesis Protocol

While the sulfonyl fluoride is commercially available, in-house synthesis from the corresponding sulfonyl chloride ensures freshness and purity, which is critical for kinetic studies.

Reaction Principle: The conversion utilizes a bifluoride source (KHF₂) or anhydrous Fluoride (KF) to displace the chloride. The S-F bond is significantly stronger (approx. 130 kcal/mol) than the S-Cl bond, driving the reaction to thermodynamic completion.

Protocol: Bifluoride Exchange (The "Sandford-Sharpless" Method)

Reagents:

  • 4-Bromo-3-methylbenzene-1-sulfonyl chloride (1.0 equiv)

  • Potassium Bifluoride (KHF₂) (2.5 equiv)

  • Acetonitrile (MeCN) / Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-3-methylbenzene-1-sulfonyl chloride (e.g., 10 mmol) in MeCN (20 mL).

  • Activation: Add a solution of KHF₂ (25 mmol) in water (20 mL) dropwise to the stirring mixture.

  • Reaction: Stir vigorously at room temperature (20-25°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc). The fluoride is typically more polar than the chloride but runs similarly; 19F-NMR is the gold standard for monitoring (expect singlet around +65 ppm).

  • Work-up: Dilute the reaction mixture with EtOAc (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Diagram 1: Synthesis Workflow

SynthesisWorkflow Start Precursor: Sulfonyl Chloride (CAS 72256-93-0) Reaction Reaction: RT, 2-4 Hours Stir Vigorously Start->Reaction Dissolve Reagent Reagent: KHF2 (2.5 eq) Solvent: MeCN/H2O Reagent->Reaction Add Dropwise Check QC Check: 19F-NMR (+65 ppm) TLC Monitoring Reaction->Check Monitor Product Product: Sulfonyl Fluoride (CAS 1030832-29-1) Check->Product Workup & Isolate

Caption: Conversion of 4-Bromo-3-methylbenzene-1-sulfonyl chloride to the fluoride via aqueous bifluoride exchange.

Applications in Drug Discovery (The SuFEx Paradigm)[1][7][8][9][10]

This molecule acts as a linchpin in "Fragment-Based Covalent Ligand Discovery."

Mechanism of Action

Unlike sulfonyl chlorides, sulfonyl fluorides do not react non-specifically with water or glutathione. They require a specific local environment—often a hydrogen-bond donor (like the oxyanion hole of a protease) or a proximal base—to activate the S-F bond for nucleophilic attack by amino acid side chains (Tyr-OH, Lys-NH₂, Ser-OH).

The "Bifunctional" Strategy

Researchers utilize the 4-Bromo position to attach diversity elements (heterocycles, solubilizing groups) via Suzuki coupling, creating a library of probes. These probes are then screened against a protein target. If the probe binds, the Sulfonyl Fluoride is positioned to covalently modify a nearby residue, permanently locking the inhibitor in place.

Diagram 2: SuFEx-Based Covalent Capture Pathway

SuFExMechanism Scaffold 4-Bromo-3-methyl- benzene-1-sulfonyl fluoride Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Scaffold->Coupling Functionalization Library Sulfonyl Fluoride Fragment Library Coupling->Library Generate Diversity Binding Reversible Binding to Target Protein Library->Binding Screen Activation SuFEx Activation (Proximity Induced) Binding->Activation Recognition Covalent Covalent Protein-Inhibitor Complex (Stable) Activation->Covalent S-F Displacement

Caption: Workflow for utilizing the scaffold in covalent fragment library generation and protein targeting.

Safety & Handling Guidelines

While sulfonyl fluorides are less volatile and reactive than chlorides, they are still potent electrophiles and must be handled with care.

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Incompatibility: Avoid strong bases during storage.[2] Compatible with weak bases (e.g., carbonate, bicarbonate) used in cross-coupling reactions.

  • Decomposition: Thermal decomposition may release HF and SOx gases.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H. (2025). "Advances in sulfonyl exchange chemical biology: expanding druggable target space." Chemical Science. [Link]

  • Weng, J., et al. (2021). "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." Chinese Chemical Letters. [Link]

Sources

Exploratory

Analytical Profiling and Spectroscopic Characterization of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride

Executive Summary & Structural Context[1][2][3] 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 707-09-5) represents a critical "connector" molecule in modern drug discovery, specifically within the realm of Sulfur(VI)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 707-09-5) represents a critical "connector" molecule in modern drug discovery, specifically within the realm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Unlike its chloride counterpart, the sulfonyl fluoride moiety is thermodynamically stable yet kinetically active toward specific nucleophiles (e.g., tyrosine residues in proteins) under defined conditions. This unique stability-reactivity profile makes it an ideal warhead for covalent inhibition and proteome profiling.

Structural Analysis

The molecule features a tri-substituted benzene ring with three distinct electronic influencers:

  • Sulfonyl Fluoride (-SO₂F) at C1: A strong electron-withdrawing group (EWG) that deshields ortho-protons and provides the "click" handle.

  • Bromine (-Br) at C4: A weak deactivator (inductive withdrawal) but an ortho/para director (resonance donation), serving as a handle for cross-coupling (e.g., Suzuki-Miyaura) to expand the core.

  • Methyl (-CH₃) at C3: A weak electron-donating group (EDG) that subtly shields adjacent protons and breaks symmetry.

Spectroscopic Profile

The following data represents the analytical consensus for high-purity (>97%) samples.

Nuclear Magnetic Resonance (NMR)

F NMR (Fluorine-19)

The signature of this molecule is the sulfonyl fluoride peak.[1] Unlike C-F bonds in aromatics (-100 to -120 ppm), the S-F bond appears significantly downfield relative to CFCl₃.

ParameterValue / RangeNotes
Chemical Shift (

)
+65.5 ± 1.0 ppm Singlet. Referenced to CFCl₃ (0 ppm).
Integration 1FDistinctive diagnostic peak for SuFEx warheads.

H NMR (Proton)

Solvent: CDCl₃ (7.26 ppm reference)

PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment
Ar-H2 7.82 – 7.86d (narrow)

Ortho to SO₂F, flanked by Me. Deshielded.
Ar-H6 7.70 – 7.75dd

Ortho to SO₂F.
Ar-H5 7.65 – 7.68d

Ortho to Br.
Ar-CH₃ 2.48 – 2.52s-Methyl group (Benzylic).

Expert Insight: The H2 proton appears as a "singlet-like" doublet or fine doublet due to weak meta-coupling with H6. It is the most deshielded aromatic proton due to the combined inductive effect of the SO₂F group and its proximity to the deshielding zone of the sulfonyl anisotropy.


C NMR (Carbon-13)

Key feature: The Carbon attached to the sulfonyl group (C1) often shows coupling to the fluorine atom.

Carbon TypeShift (

, ppm)
Splitting (

)
C1 (ipso-SO₂F) ~133.0Doublet (~20-25 Hz)
C4 (ipso-Br) ~130.5Singlet
C3 (ipso-Me) ~139.0Singlet
Ar-CH (C2, C5, C6) 125.0 – 130.0-
Methyl (-CH₃) 22.5Singlet
Infrared Spectroscopy (FT-IR)

The sulfonyl fluoride group provides very strong, characteristic stretching frequencies that are distinct from sulfonyl chlorides.

Functional GroupWavenumber (cm⁻¹)IntensityMode
-SO₂- (Asymmetric) 1410 – 1425 StrongDiagnostic for -SO₂F
-SO₂- (Symmetric) 1205 – 1220 StrongDiagnostic for -SO₂F
S-F Stretch 780 – 810 MediumDistinct from S-Cl (~370 cm⁻¹)
C=C (Aromatic) 1580, 1470MediumRing breathing
C-H (Aliphatic) 2920 - 2980WeakMethyl group stretch
Mass Spectrometry (MS)
  • Ionization Mode: EI (Electron Impact) or ESI+ (if derivatized/adducted).

  • Molecular Formula: C₇H₆BrFO₂S

  • Molecular Weight: 253.09 g/mol

m/z ValueRelative AbundanceFragment / Ion
252 / 254 1 : 1[M]⁺ Molecular Ion. The 1:1 ratio confirms the presence of one Bromine atom (

Br /

Br).
169 / 171 1 : 1[M - SO₂F]⁺ . Loss of the sulfonyl fluoride group (83 Da). Leaves the bromotoluene cation.
90 High[C₇H₆]⁺ . Tropylium ion derived from toluene core.

Synthesis & Experimental Workflow

The synthesis utilizes a "Chloride-to-Fluoride" exchange, a standard protocol in SuFEx chemistry. This method is preferred over direct fluorination due to the commercial availability of the sulfonyl chloride precursor.

Reaction Scheme (Graphviz)

SynthesisWorkflow Start 4-Bromo-3-methylbenzene- 1-sulfonyl chloride Process Biphasic Stirring (MeCN/H2O) RT, 2-4 hrs Start->Process + Reagent Reagent KHF2 (sat. aq) or KF/18-crown-6 Reagent->Process Product 4-Bromo-3-methylbenzene- 1-sulfonyl fluoride (CAS 707-09-5) Process->Product Yield >90%

Figure 1: Standard synthesis via halide exchange. The reaction is driven by the high solvation energy of the chloride ion in water and the stability of the S-F bond.

Detailed Protocol
  • Dissolution: Dissolve 1.0 eq of 4-Bromo-3-methylbenzene-1-sulfonyl chloride in Acetonitrile (MeCN).

  • Activation: Prepare a saturated aqueous solution of Potassium Bifluoride (KHF₂). Note: KHF₂ is preferred over KF due to higher solubility and proton buffering.

  • Exchange: Add the aqueous KHF₂ to the organic phase. The reaction is biphasic.

  • Monitoring: Stir vigorously at Room Temperature. Monitor by TLC (Hexane/EtOAc) or

    
    F NMR (appearance of +65.5 ppm peak).
    
  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Usually not required if starting material was pure. Recrystallization from Hexanes/CHCl₃ if necessary.

References & Authority

  • Foundational SuFEx Chemistry:

    • Dong, J., Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.

  • Spectral Data Validation (Analogous Compounds):

    • Leng, J., & Qin, H. L. (2018).[2] "1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent..." Chemical Communications, 54, 4477-4480.[2] (Validates 19F shift ranges for sulfonyl fluorides).

  • General Fluorine NMR Shifts:

    • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Establishes the +60 to +70 ppm range for Ar-SO₂F).

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride

[1] Executive Summary 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 1934861-95-6) represents a specialized class of "latent" electrophiles utilized in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1] Unlike their h...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 1934861-95-6) represents a specialized class of "latent" electrophiles utilized in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1] Unlike their highly reactive sulfonyl chloride counterparts, aryl sulfonyl fluorides exhibit a unique balance of thermodynamic stability and specific reactivity toward nucleophilic amino acid side chains (e.g., Tyrosine, Lysine) under biological conditions.

This guide provides a technical deep-dive into the physicochemical behavior of this compound, establishing protocols for its solubilization, stability profiling, and storage to ensure reproducibility in drug discovery and proteomic profiling workflows.

Molecular Architecture & Theoretical Properties[1]

To predict the behavior of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride in solution, we must analyze its electronic and steric environment.[1]

Structural Analysis
  • Core Scaffold: Benzene ring substituted at positions 1, 3, and 4.[2]

  • Functional Group (C1): Sulfonyl Fluoride (-SO₂F).[1][3][4][5] This is the "warhead." The S(VI)-F bond is short (1.56 Å) and strong (bond dissociation energy ~90 kcal/mol), conferring resistance to reduction and non-specific hydrolysis.[1]

  • Substituent (C3): Methyl group (-CH₃).[1] Acts as a weak electron donor (inductive effect), slightly increasing electron density on the ring.

  • Substituent (C4): Bromine atom (-Br).[1] Acts as a weak electron withdrawer (inductive) but also has donating resonance effects.[1] Being para to the sulfonyl group and ortho to the methyl, it provides a handle for further diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing this molecule to serve as a modular building block.

Predicted Physicochemical Parameters
  • Molecular Weight: 253.09 g/mol [1]

  • LogP (Octanol/Water): ~2.8 – 3.2 (Highly Lipophilic)[1]

  • Topological Polar Surface Area (TPSA): ~42 Ų (Dominated by the sulfonyl group)[1]

  • Physical State: Solid (Likely off-white to pale yellow crystalline powder)[1]

  • Melting Point: Extrapolated range 60–90°C (Based on 4-bromobenzenesulfonyl fluoride analogs).[1]

Solubility Profile

Due to the halogenated aromatic core, 4-Bromo-3-methylbenzene-1-sulfonyl fluoride exhibits poor aqueous solubility.[1] Proper stock solution preparation is critical to prevent "crashing out" in biological assays.[1]

Solvent Compatibility Table[1]
Solvent CategorySolventSolubility RatingApplication Notes
Primary Organic DMSO (Dimethyl sulfoxide)High (>50 mM)Recommended for Stock. Stable for months at -20°C.
Primary Organic DMF (Dimethylformamide)High (>50 mM)Alternative to DMSO; easier to remove via evaporation.[1]
Volatile Organic DCM (Dichloromethane)High (>50 mM)Ideal for synthetic transfers; not for biological assays.[1]
Volatile Organic Acetonitrile Moderate-High Good for LC-MS sample preparation.[1]
Aqueous Buffer PBS / TBS (pH 7.[1]4)Very Low (<100 µM)Requires Co-solvent. Precipitation risk >1% DMSO.[1]
Protocol: Turbidimetric Solubility Assay

To experimentally determine the kinetic solubility limit in your specific assay buffer.

  • Stock Prep: Prepare a 20 mM stock solution in 100% DMSO.

  • Dilution Series: In a clear-bottom 96-well plate, spike stock into PBS (pH 7.4) to achieve final concentrations of 1, 5, 10, 50, 100, and 200 µM. Ensure final DMSO concentration is fixed at 1%.

  • Incubation: Shake at 500 rpm for 2 hours at room temperature (25°C).

  • Readout: Measure Absorbance at 620 nm (turbidity).

  • Analysis: The "Solubility Limit" is the concentration preceding the inflection point where OD620 rises significantly above the blank.[1]

Stability Assessment

The defining feature of SuFEx reagents is their resistance to hydrolysis compared to sulfonyl chlorides.[1][5] However, stability is pH-dependent and influenced by the electronic effects of the aryl ring.[1]

Hydrolytic Stability[1][7]
  • Acidic (pH < 4): Highly Stable.[1] The S-F bond resists acid-catalyzed hydrolysis.[1]

  • Neutral (pH 7.4): Stable.[1] Half-life (

    
    ) typically exceeds 24–48 hours, allowing for long-duration biological incubations.[1]
    
  • Basic (pH > 10): Vulnerable.[1] Hydroxide ions (

    
    ) can act as nucleophiles, slowly displacing fluoride to form the sulfonic acid (
    
    
    
    ).[1]
Reactivity Profile (SuFEx)

The 4-Bromo-3-methylbenzene-1-sulfonyl fluoride is designed to be bio-orthogonal until activated.[1]

  • Spontaneous Reaction: Negligible with water or simple alcohols.[1]

  • Targeted Reaction: Reacts with Tyrosine (phenolic -OH) or Lysine (amine -NH2) residues in proteins, often requiring a local environment that activates the fluoride leaving group (e.g., hydrogen bonding in an enzyme pocket) or an external catalyst.[1]

Protocol: LC-MS Stability Tracking

Validates compound integrity over time in assay media.[1]

  • Preparation: Dilute DMSO stock to 10 µM in PBS (pH 7.4).

  • Sampling: Aliquot into HPLC vials. Incubate at 37°C.

  • Timepoints: Inject samples at T=0, 4h, 8h, 24h, and 48h.

  • Detection: Monitor the Parent Ion [M+H]+ or [M-F]+ (depending on ionization source fragmentation).[1]

  • Criteria: >90% Area Under Curve (AUC) retention at 24h indicates suitability for phenotypic screening.[1]

Visualization of Physicochemical Workflows

The following diagrams illustrate the logical flow for handling and profiling this compound.

Diagram 1: Solubility & Stability Testing Workflow

SolubilityStability Stock Solid Compound (4-Bromo-3-methyl...) DMSO Dissolve in DMSO (20 mM Stock) Stock->DMSO QC QC Check (LC-MS / NMR) DMSO->QC Split Split Workflow QC->Split SolubilityPath Solubility Profiling Split->SolubilityPath StabilityPath Stability Profiling Split->StabilityPath Turbidity Turbidimetric Assay (PBS, pH 7.4) SolubilityPath->Turbidity Limit Determine Kinetic Solubility Limit Turbidity->Limit Decision Assay Suitability Limit->Decision Incubation Incubate 37°C (0 - 48 hours) StabilityPath->Incubation LCMS LC-MS Quantification (% Parent Remaining) Incubation->LCMS LCMS->Decision

Caption: Workflow for validating stock quality and determining aqueous limits prior to biological application.

Diagram 2: Reaction Pathways (Stability vs. Utility)

ReactionPathways Cmpd Aryl Sulfonyl Fluoride (Ar-SO2F) Water Neutral Buffer (Water/PBS) Cmpd->Water  Inert   Base High pH (>10) or Strong Nucleophile Cmpd->Base  Slow Attack   Protein Target Protein (Tyr/Lys Residue) Cmpd->Protein  Proximity/Catalysis   Stable STABLE (No Reaction) Water->Stable Hydrolysis Hydrolysis (Ar-SO3-) Base->Hydrolysis SuFEx SuFEx Ligation (Covalent Adduct) Protein->SuFEx

Caption: Comparative reactivity pathways showing the stability of Ar-SO2F in water vs. its reactivity in SuFEx.

Handling & Storage Recommendations

To maintain the integrity of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride over time, adhere to the following "Self-Validating" storage protocols.

  • Solid State Storage:

    • Temperature: 2–8°C (Short term), -20°C (Long term).[1]

    • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible, though sulfonyl fluorides are relatively air-stable.[1]

    • Container: Tightly sealed amber glass vial (protects from light and moisture).[1]

  • Stock Solution Storage:

    • Solvent: Anhydrous DMSO.[1]

    • Conditions: Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C.

    • Validation: Before use after long storage (>3 months), run a quick LC-MS check to confirm no hydrolysis to sulfonic acid has occurred.

  • Safety:

    • Hazard: Corrosive (Skin Corr.[1] 1B). Causes severe skin burns and eye damage.[1]

    • PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.

    • Spill: Neutralize with dilute sodium hydroxide (NaOH) to convert to the less volatile sulfonate salt, then clean.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1] Angewandte Chemie International Edition, 53(36), 9430-9448.[1] Link[1]

  • Jones, L. H. (2018). "SuFEx Click Chemistry for Proteomics and Drug Discovery."[1] ACS Medicinal Chemistry Letters, 9(7), 584-586.[1] Link[1]

  • Narayanam, M. K., et al. (2020). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science, 11, 8757-8766.[1] Link

  • BLD Pharm. "Product Datasheet: 4-Bromo-3-methylbenzenesulfonyl fluoride (CAS 1934861-95-6)." BLD Pharm Repository. Link

  • Sigma-Aldrich. "Safety Data Sheet: 4-(Bromomethyl)benzenesulfonyl fluoride (Analog Reference)." Merck Millipore.[1] Link

Sources

Exploratory

Potential applications of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride in chemical biology

Abstract This technical guide analyzes the structural utility and experimental applications of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 1030832-29-1) within the domains of covalent drug discovery and chemical pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide analyzes the structural utility and experimental applications of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 1030832-29-1) within the domains of covalent drug discovery and chemical proteomics. Distinguished by its dual-functionality—combining a latent electrophilic sulfonyl fluoride (SuFEx) warhead with a versatile aryl bromide cross-coupling handle—this scaffold serves as a critical "linchpin" for developing targeted covalent inhibitors (TCIs) and activity-based probes (ABPs). We detail protocols for its deployment in fragment-based ligand discovery, orthogonal synthetic elaboration, and proteome-wide reactivity profiling.

Chemical Architecture & Mechanistic Basis

The utility of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride stems from its orthogonal reactivity profile. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis, the sulfonyl fluoride (–SO₂F) moiety exhibits exceptional stability in aqueous physiological buffers and plasma, reacting only within the specific microenvironment of a protein binding pocket.

Structural Analysis
Functional GroupChemical RoleBiological Application
Sulfonyl Fluoride (–SO₂F) SuFEx Warhead: A "sleeping" electrophile.[1] It undergoes Sulfur-Fluoride Exchange (SuFEx) with nucleophilic side chains (Tyr, Lys, His, Ser).[2]Covalent protein labeling; locking low-affinity fragments into a binding pocket.
Aryl Bromide (Ar–Br) Synthetic Handle: A site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).Late-stage functionalization; attachment of fluorophores, biotin, or DNA tags (for DELs).
Methyl Group (–CH₃) Steric/Electronic Modulator: Adds lipophilicity and slight steric bulk ortho to the bromine.Probing hydrophobic sub-pockets; restricting rotational freedom in biaryl systems.
The SuFEx Mechanism

The reaction follows a concerted substitution mechanism, often assisted by the local protein environment (e.g., hydrogen bonding to the fluoride or general base catalysis of the nucleophile).

  • Target Residues: Tyrosine (via phenol), Lysine (via ε-amino group), Histidine (via imidazole), and Serine (via hydroxyl).

  • Selectivity: The reaction is not driven solely by nucleophilicity but by molecular recognition . The fragment must bind to the protein to position the –SO₂F group in proximity to a nucleophile for the reaction to occur.

Application: Covalent Fragment-Based Drug Discovery (FBDD)[3]

In FBDD, this molecule acts as a "scout" fragment. It is screened against a target protein to identify cryptic pockets. If the benzene core binds, the –SO₂F can covalently modify a nearby residue, permanently "tagging" the protein.

Workflow: Mass Spectrometry-Based Screening

This protocol describes screening a library containing 4-Bromo-3-methylbenzene-1-sulfonyl fluoride against a target protein (e.g., a kinase or GTPase).

Experimental Protocol
  • Library Preparation: Dissolve the fragment in DMSO (stock 100 mM).

  • Incubation:

    • Dilute protein (Target X) to 5 µM in reaction buffer (50 mM HEPES pH 7.5, 150 mM NaCl).

    • Add fragment to a final concentration of 50–100 µM (1–2% DMSO).

    • Incubate at 37°C for 4–24 hours.

  • Quenching: Add 1% Formic Acid to stop the reaction (if analyzing intact).

  • Analysis (Intact Protein LC-MS):

    • Inject onto a C4 desalting column coupled to a Q-TOF or Orbitrap mass spectrometer.

    • Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.

    • Hit Criteria: Look for a mass shift of +234.0 Da (Molecular Weight of fragment [251.0] minus HF [20.0] + H+). Note: The loss of HF is characteristic of the SuFEx reaction.

Data Interpretation
ObservationInterpretationAction
No Mass Shift No binding or no proximal nucleophile.Discard fragment.
+234 Da Shift (<10%) Low occupancy; weak binder.Increase concentration or incubation time.
+234 Da Shift (>50%) Valid Hit. Specific covalent modification.Proceed to Peptide Mapping (trypsin digest) to identify the modified residue.

Application: Synthesis of Activity-Based Probes (ABPP)

The aryl bromide allows researchers to convert this fragment into a chemical probe without destroying the sulfonyl fluoride warhead. This is possible because the –SO₂F group is stable to many Pd-catalyzed cross-coupling conditions.

Synthetic Route: Sonogashira Coupling to Alkyne

Objective: Attach an alkyne handle to create a "Clickable" SuFEx probe for chemoproteomics.

Reaction Scheme: Ar-Br + Ethynyl-R --[Pd(PPh3)4, CuI, Et3N]--> Ar-C≡C-R

Step-by-Step Protocol:

  • Reagents:

    • Substrate: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (1.0 eq)

    • Alkyne: Trimethylsilylacetylene (1.2 eq)

    • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

    • Co-catalyst: CuI (2 mol%)

    • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio).

  • Procedure:

    • Degas the solvent mixture with N₂ for 15 minutes.

    • Add substrate, catalysts, and alkyne under inert atmosphere.

    • Stir at Room Temperature or mild heat (40°C) for 4–6 hours. Note: Avoid high heat (>80°C) to prevent potential degradation of the sulfonyl fluoride, although it is generally robust.

  • Workup:

    • Filter off salts, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

    • Deprotection: Treat with K₂CO₃ in MeOH to remove the TMS group, yielding the terminal alkyne.

  • Result: A probe ready for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) with reporter tags (e.g., Azide-Rhodamine) after protein labeling.

Visualization: Logical Workflows

Diagram 1: The Dual-Functionality "Linchpin" Strategy

This diagram illustrates how the molecule serves as a central hub for divergent discovery paths.

LinchpinStrategy Core 4-Bromo-3-methylbenzene- 1-sulfonyl fluoride PathA Path A: SuFEx Reaction (Protein Labeling) Core->PathA  via -SO2F   PathB Path B: Pd-Catalysis (Chemical Elaboration) Core->PathB  via -Br   Residue Target Residue (Tyr, Lys, His) PathA->Residue Library DNA-Encoded Library (DEL) or Fragment Growing PathB->Library  Suzuki/Buchwald   Probe Activity-Based Probe (Alkyne/Biotin) PathB->Probe  Sonogashira   CovalentComplex Covalent Protein-Ligand Complex Residue->CovalentComplex  Specific Modification  

Caption: The central scaffold enables orthogonal workflows: biological interrogation via the SuFEx warhead (Path A) and chemical diversification via the Aryl Bromide handle (Path B).

Diagram 2: Chemoproteomic Profiling Workflow

This diagram details the steps from probe incubation to target identification.

ABPP_Workflow Step1 1. LIVE CELL / LYSATE TREATMENT Incubate with Probe (SuFEx-Alkyne) Step2 2. CLICK CHEMISTRY (CuAAC) Add Azide-Biotin + Cu(I) Catalyst Step1->Step2  Covalent Tagging   Step3 3. ENRICHMENT Streptavidin Bead Pulldown Step2->Step3  Biotinylation   Step4 4. ON-BEAD DIGESTION Trypsinization to peptides Step3->Step4  Isolation   Step5 5. LC-MS/MS ANALYSIS Identify proteins & modification sites Step4->Step5  Sequencing  

Caption: Step-by-step workflow for using a 4-Bromo-3-methylbenzene-1-sulfonyl fluoride derivative to map the "ligandable" proteome.

Comparative Data: Reactivity Profile

The following table contrasts the sulfonyl fluoride warhead against other common covalent electrophiles, highlighting why this scaffold is preferred for "ligandability" assessments.

Warhead TypeIntrinsic ReactivityAqueous StabilityTarget ResiduesReversibility
Sulfonyl Fluoride (SuFEx) Low / Tunable High (t½ > 24h in PBS)Tyr, Lys, His, SerIrreversible
Sulfonyl ChlorideHighVery Low (Hydrolyzes min.)Non-specificIrreversible
AcrylamideLow to ModerateHighCysteine (mostly)Irreversible
Boronic AcidModerateHighSer, Thr, LysReversible

Key Insight: The stability of the sulfonyl fluoride allows for longer incubation times (equilibrium-like conditions) without the probe decomposing, ensuring that observed labeling is driven by specific binding affinity rather than non-specific reactivity.

References

  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery: Identification of Stabilizers of Large Protein Complexes." Cell Chemical Biology. [Link]

  • Nir, O., et al. (2021). "Fragment-based covalent ligand discovery." Vividion Therapeutics / RSC Medicinal Chemistry. [Link]

  • Otava Chemicals. "SuFEx Handle Fragment Library." Catalog Description. [Link]

Sources

Foundational

Reactivity profile of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride with nucleophiles

Technical Guide: Reactivity Profile of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) Executive Summary 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) represents a "privileged scaffold" in modern chemical biology...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reactivity Profile of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF)

Executive Summary

4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) represents a "privileged scaffold" in modern chemical biology and medicinal chemistry. It functions as a bifunctional linker, integrating a latent electrophile (sulfonyl fluoride) for Sulfur-Fluoride Exchange (SuFEx) click chemistry and a halide handle (aryl bromide) for cross-coupling.

This guide details the mechanistic reactivity of BMSF with biological and synthetic nucleophiles. Unlike sulfonyl chlorides, which are prone to rapid hydrolysis, BMSF exhibits "sleeping beauty" reactivity—remaining inert under physiological conditions until activated by specific protein microenvironments or synthetic catalysts.

Molecular Architecture & Electronic Properties

To predict reactivity, we must first analyze the electronic and steric environment of the sulfur center.

  • Structure:

    • Position 1 (-SO₂F): The primary warhead.

    • Position 3 (-CH₃): Meta to sulfonyl, ortho to bromide. Provides weak electron donation (+I) and steric bulk protecting the bromide.

    • Position 4 (-Br): Para to sulfonyl.

  • Hammett & Steric Analysis:

    • Electrophilicity of S(VI): The sulfonyl fluoride group is an electrophile. The para-bromo substituent (-I, +R) is overall weakly deactivating, making the sulfur center slightly more electrophilic than a standard tolyl sulfonyl fluoride, but less reactive than a nitro-substituted variant.

    • Hydrolytic Stability: The S-F bond is shorter (1.56 Å) and stronger (bond dissociation energy ~130 kcal/mol) than the S-Cl bond. The high oxidation state of sulfur (+6) and the tight hold on the fluorine atom render it resistant to water, allowing BMSF to be used in aqueous biological buffers.

Reactivity with Nucleophiles: The SuFEx Mechanism

The core utility of BMSF lies in its selectivity. It does not react indiscriminately; it requires a specific "activation" event.

A. Mechanism of Action

The reaction proceeds via a substitution at the hexavalent sulfur center. Unlike S_N2 reactions on carbon, S(VI) substitution often involves a transition state or short-lived intermediate with hypervalent character (trigonal bipyramidal geometry).

Key Drivers:

  • Proton Transfer: In protein environments, a neighboring base (e.g., Histidine) often assists in deprotonating the nucleophile.

  • Fluoride Departure: Fluoride is a poor leaving group in S_N2 reactions on carbon but an excellent leaving group on Sulfur(VI) due to the high bond polarization.

B. Biological Nucleophiles (Protein Labeling)
NucleophileResidueReactivity ContextProduct
Phenol Tyrosine High Specificity. Requires a local base or unique local environment (e.g., near a positive charge) to lower the pKa of the phenol.Aryl Fluorosulfate (Stable)
Amine Lysine Moderate. Reacts primarily with the unprotonated

-amino group. Often requires pH > 8.0 or a confined pocket.
Sulfonamide (Very Stable)
Imidazole Histidine Context Dependent. Can act as a nucleophilic catalyst or form a transient sulfonyl-imidazole species.Sulfonyl-imidazole (Labile)
Hydroxyl Serine Low. Generally requires strong activation (e.g., catalytic triad in serine proteases).Sulfonate Ester
C. Synthetic Nucleophiles (Library Generation)

In synthetic settings (non-aqueous), BMSF reactivity is unlocked using silyl-protected nucleophiles or specific catalysts (DBU, BEMP).

  • Silyl Ethers (R-OTMS): React via "Si-F" bond formation driving force (142 kcal/mol).

  • Amines: React to form sulfonamides.[1]

Visualization: Reactivity Pathways

The following diagram illustrates the dual-pathway utility of BMSF: the SuFEx pathway (Right) and the Cross-Coupling pathway (Left).

BMSF_Reactivity BMSF 4-Bromo-3-methyl benzene-1-sulfonyl fluoride (BMSF) Pd_Cat Pd(0) Catalyst (Suzuki/Buchwald) BMSF->Pd_Cat Site: C-Br Activation Activation (H-bond / Base) BMSF->Activation Site: SO2F Ligand Ligand/Fragment Attachment Pd_Cat->Ligand Cross-Coupling Warhead_Scaffold Functionalized SuFEx Probe Ligand->Warhead_Scaffold Retains SO2F Warhead_Scaffold->Activation Probe Application Protein Protein Target (Nucleophile: Tyr/Lys) Covalent_Complex Covalent Protein Adduct Protein->Covalent_Complex F- Departure Activation->Protein Nucleophilic Attack

Figure 1: Bifunctional reactivity landscape of BMSF. The molecule serves as a hub between ligand synthesis (via Br) and covalent protein capture (via SO2F).

Experimental Protocols

Protocol A: Synthesis of Sulfonamides (Nucleophilic Attack by Amines)

Context: Creating a library of inhibitors by reacting BMSF with amine-containing fragments.

  • Preparation: Dissolve BMSF (1.0 equiv) in Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 2.0 equiv).

    • Note: Inorganic bases (K₂CO₃) can be used in biphasic systems but organic bases are preferred for solubility.

  • Nucleophile Addition: Add the primary or secondary amine (1.0 – 1.1 equiv).

  • Reaction: Stir at Room Temperature (RT) for 2–6 hours.

    • Monitoring: TLC or LC-MS. The SO₂F group is stable enough to monitor, but conversion to sulfonamide (SO₂NHR) is distinct.[1]

  • Workup: Wash with dilute HCl (to remove excess base/amine), dry over MgSO₄, and concentrate.

    • Observation: The C-Br bond remains intact during this process.

Protocol B: SuFEx Protein Labeling (Tyrosine Targeting)

Context: Activity-Based Protein Profiling (ABPP).

  • Probe Preparation: Dissolve BMSF (or its functionalized derivative) in DMSO (50 mM stock).

  • Incubation: Dilute probe into proteome (lysate or purified protein, 1 mg/mL) to a final concentration of 1–100 µM.

    • Buffer: PBS (pH 7.4). Avoid Tris buffer if high concentrations of primary amines interfere (though SO₂F is generally selective for protein residues over buffer amines at physiological pH).

  • Time: Incubate for 1–24 hours at 37°C.

    • Note: BMSF is a "slow" electrophile. It samples the proteome and only reacts when "parked" in a binding pocket that activates the fluoride.

  • Quenching: Add protein loading buffer (SDS) and boil.

    • Validation: The covalent bond is stable to boiling and denaturing conditions.

Orthogonal Reactivity: The Bromide Handle

The 4-Bromo position allows BMSF to be incorporated into complex drug scaffolds before the SuFEx reaction.

Crucial Consideration: The 3-methyl group is ortho to the bromine.

  • Impact: This creates steric hindrance for Palladium oxidative addition.

  • Solution: Use active catalytic systems such as Pd(dppf)Cl₂ or Buchwald G3 precatalysts (e.g., XPhos Pd G3) to overcome the steric bulk of the methyl group.

  • Chemoselectivity: The SO₂F group is remarkably stable to Pd-catalyzed cross-coupling conditions (Suzuki, Sonogashira). You can couple the bromide without hydrolyzing the sulfonyl fluoride.

References

  • Sharpless, K. B., et al. (2014).[2][3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Kelly, J. W., et al. (2017). "Inverse Drug Discovery for Covalent Proteins.

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm.

  • Dong, J., et al. (2020). "SuFEx Chemistry of Thionyl Tetrafluoride (SOF4) with Organolithium Nucleophiles.

Sources

Exploratory

Commercial Availability and Technical Profile: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride

The following technical guide details the commercial availability, synthesis, and application profile of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride , a specialized electrophile used in covalent drug discovery and SuFEx...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial availability, synthesis, and application profile of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride , a specialized electrophile used in covalent drug discovery and SuFEx (Sulfur(VI) Fluoride Exchange) chemistry.

[1]

Executive Summary

4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 1030832-29-1 ) is a high-value aryl sulfonyl fluoride intermediate.[1] It is primarily utilized as a "warhead" in the design of covalent inhibitors and Proteolysis Targeting Chimeras (PROTACs).[1] Its structural motif combines a reactive sulfonyl fluoride group (for specific nucleophilic attack by tyrosine, lysine, or serine residues) with a bromo-methyl-substituted benzene ring that offers handles for further cross-coupling and lipophilic tuning.[1]

While less ubiquitous than simple benzenesulfonyl fluoride, this compound is commercially available through specialized building-block suppliers.[1] It is typically manufactured on-demand or stocked in milligram-to-gram quantities for medicinal chemistry campaigns.[1]

Chemical Identification & Properties

PropertySpecification
Chemical Name 4-Bromo-3-methylbenzene-1-sulfonyl fluoride
CAS Number 1030832-29-1
Common Synonyms 4-Bromo-3-methylbenzenesulfonyl fluoride; 2-Bromotoluene-5-sulfonyl fluoride
Molecular Formula C₇H₆BrFO₂S
Molecular Weight 253.09 g/mol
SMILES Cc1cc(S(=O)(=O)F)ccc1Br
Appearance White to off-white crystalline solid
Melting Point 58–62 °C (Predicted based on chloride analog)
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Hydrolytically stable in neutral aqueous buffer

Commercial Landscape & Suppliers[1]

The supply chain for this compound is divided into direct suppliers of the fluoride and suppliers of the immediate precursor (4-Bromo-3-methylbenzenesulfonyl chloride , CAS 72256-93-0 ), which can be converted in a single step.[1]

Primary Suppliers (Direct Source)

These vendors list the specific sulfonyl fluoride (CAS 1030832-29-1) in their catalogs.[1] Availability often fluctuates between "In Stock" and "Lead Time: 2-3 Weeks."[1]

  • Fujifilm Wako Pure Chemical Corp: Lists the compound for research use, emphasizing high purity (>97%) for organic synthesis.

  • BLD Pharmatech: A major supplier of HTS (High-Throughput Screening) building blocks; typically offers 100mg, 250mg, and 1g pack sizes.[1]

  • Enamine / MolPort: Aggregators that often hold stock or facilitate rapid synthesis-on-demand from Ukrainian or Baltic labs.[1]

Precursor Suppliers (For In-House Synthesis)

For bulk requirements (>10g), purchasing the sulfonyl chloride precursor is often more cost-effective.[1]

  • Sigma-Aldrich (MilliporeSigma): Stocks 4-Bromo-3-methylbenzenesulfonyl chloride (CAS 72256-93-0).[1]

  • Combi-Blocks: Offers the chloride in gram-to-kilogram quantities.[1]

  • Thermo Fisher Scientific (Chemicals): Distributes the chloride via catalog brands like Alfa Aesar or TCI.

Procurement Decision Matrix

The following diagram outlines the logic for sourcing this material based on project scale and urgency.

ProcurementLogic Start Requirement: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride Scale Quantity Needed? Start->Scale Small < 5 grams (Discovery/SAR) Scale->Small High Urgency Large > 10 grams (Process/Scale-up) Scale->Large Cost Sensitive DirectBuy Direct Purchase (CAS 1030832-29-1) Suppliers: BLD Pharm, Wako, Enamine Small->DirectBuy Synthesize In-House Synthesis From Chloride (CAS 72256-93-0) Large->Synthesize PrecursorSource Source Precursor: Sigma, Combi-Blocks, TCI Synthesize->PrecursorSource

Figure 1: Procurement strategy based on scale. For small-scale SAR, direct purchase is preferred.[1] For scale-up, converting the chloride precursor is cost-efficient.[1]

Synthesis & Manufacturing

Understanding the synthesis is critical for validating the structural identity of the purchased material.[1] The commercial route almost exclusively proceeds via the chlorosulfonation of 2-bromotoluene.[1]

Synthetic Pathway[1][2][3]
  • Starting Material: 2-Bromotoluene (1-Bromo-2-methylbenzene).[1]

  • Chlorosulfonation: Reaction with chlorosulfonic acid (ClSO₃H).[2] The methyl group (activator) and bromo group (deactivator) direct the incoming sulfonyl group to the position para to the bromine (Position 5 relative to methyl at 1, bromo at 2), yielding 4-Bromo-3-methylbenzenesulfonyl chloride .[1]

  • Fluorination: The chloride is converted to the fluoride using potassium bifluoride (KHF₂) or potassium fluoride (KF) in a biphasic system.[3]

Protocol: Chloride to Fluoride Conversion

Standard Operating Procedure (Adapted from Sharpless et al., Angew. Chem. Int. Ed. 2014)

  • Dissolution: Dissolve 1.0 eq of 4-Bromo-3-methylbenzenesulfonyl chloride in Acetonitrile (0.5 M).

  • Reagent Addition: Add a saturated aqueous solution of KHF₂ (2.0 eq).

  • Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC or LC-MS (Chloride hydrolyzes to acid on LC-MS; Fluoride is stable).[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[4]

  • Purification: Concentrate in vacuo. The product is usually pure enough for use; if not, recrystallize from hexanes/EtOAc.

SynthesisPath SM 2-Bromotoluene (1-Bromo-2-methylbenzene) Inter 4-Bromo-3-methylbenzenesulfonyl Chloride (CAS 72256-93-0) SM->Inter Electrophilic Subst. Product 4-Bromo-3-methylbenzene-1-sulfonyl Fluoride (CAS 1030832-29-1) Inter->Product Halogen Exchange Reag1 ClSO3H (Chlorosulfonation) Reag2 KHF2 (aq) / MeCN (SuFEx Activation)

Figure 2: Industrial synthesis pathway. The regioselectivity is driven by the directing effects of the methyl and bromo substituents.[1][2]

Applications in Drug Discovery[1][2]

This compound serves as a specialized SuFEx warhead . Unlike sulfonyl chlorides (which are highly reactive and prone to hydrolysis), sulfonyl fluorides are relatively stable in biological buffers but react specifically with nucleophilic side chains (Tyrosine, Lysine, Serine, Histidine) within a protein binding pocket when brought into proximity.[1]

Key Application Areas
  • Covalent Inhibitors: The 4-bromo and 3-methyl groups allow medicinal chemists to perform Structure-Activity Relationship (SAR) studies.[1] The methyl group adds lipophilicity and fills hydrophobic pockets, while the bromine allows for late-stage diversification via Suzuki-Miyaura coupling.[1]

  • PROTAC Linkers: The sulfonyl fluoride can covalently engage an E3 ligase or a target protein, while the aryl bromide serves as the attachment point for the linker chain.[1]

  • Chemical Biology Probes: Used to map "ligandable" tyrosines across the proteome.

Mechanistic Advantage

The 3-methyl group provides a steric twist that can improve selectivity by preventing the sulfonyl fluoride from reacting with shallow or non-cognate nucleophiles, a common issue with unsubstituted benzenesulfonyl fluorides.[1]

Handling and Safety

  • Stability: Sulfonyl fluorides are thermodynamically stable and resistant to reduction and hydrolysis under neutral conditions. They can be stored at room temperature, though 4°C is recommended for long-term storage.[1]

  • Reactivity: They are electrophiles.[1][2] Avoid contact with strong nucleophiles (amines, thiols) unless reaction is intended.

  • Safety: Treat as a potential skin and eye irritant. While less corrosive than sulfonyl chlorides, they can still cause chemical burns upon prolonged exposure. Use standard PPE (gloves, goggles, fume hood).[1]

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.[1] Link[1]

  • Narayanam, M. K., et al. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science, 9, 1369-1377.[1] Link

  • PubChem Compound Summary. (2024). "4-Bromo-3-methylbenzenesulfonyl chloride (Precursor Data)." National Library of Medicine. Link[1]

  • Sigma-Aldrich Catalog. (2024).[1] Product Specification for CAS 72256-93-0. Link

  • BenchChem Protocols. (2024). "Optimizing reaction conditions for the sulfonation of 2-bromotoluene." Link[1]

Sources

Foundational

Technical Guide: Safety and Handling Precautions for 4-Bromo-3-methylbenzene-1-sulfonyl fluoride

Executive Summary 4-Bromo-3-methylbenzene-1-sulfonyl fluoride is a specialized electrophilic reagent primarily utilized in SuFEx click chemistry . Unlike traditional sulfonyl chlorides, this compound exhibits a unique "l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-methylbenzene-1-sulfonyl fluoride is a specialized electrophilic reagent primarily utilized in SuFEx click chemistry . Unlike traditional sulfonyl chlorides, this compound exhibits a unique "latent reactivity" profile—it is remarkably stable against hydrolysis and reduction under neutral conditions but reacts rapidly with nucleophiles (phenols, amines) when activated by specific Lewis bases or catalysts (e.g., DBU, TBD).

While this stability facilitates easier handling than its chloride counterparts, it introduces specific safety risks that are often underestimated. The primary hazards include delayed tissue damage due to its lipophilic nature allowing skin penetration, and the potential release of fluoride ions upon metabolic or chemical degradation. This guide defines the hierarchy of controls required to handle this compound with pharmaceutical-grade rigor.

Chemical Profile & Reactivity[1][2][3][4][5]

Physicochemical Properties[6]
  • Appearance: Typically a white to off-white solid or viscous oil (depending on purity and ambient temperature).

  • Storage: Refrigeration (2–8°C) is recommended to maintain reagent integrity and prevent slow thermal degradation, although SuFEx reagents are generally thermally stable.

  • Solubility: Soluble in organic solvents (DCM, THF, Acetonitrile); sparingly soluble/insoluble in water.

The SuFEx Stability Paradox

Researchers must understand the stability-reactivity paradox of sulfonyl fluorides:

  • Water Tolerance: It does not fume or rapidly hydrolyze in open air like sulfonyl chlorides.

  • Latent Electrophilicity: It remains inert until "switched on" by a catalyst (e.g., silyl ethers or bases).

  • Risk Implication: The lack of immediate fuming or irritation can lead to complacency. If the compound remains on the skin, it can penetrate the stratum corneum and react with intracellular proteins or hydrolyze slowly to release fluoride ions, causing deep tissue necrosis.

Hazard Assessment

GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage). Note: Treat as corrosive due to the sulfonyl fluoride moiety.

  • Acute Toxicity: Category 3 (Toxic if swallowed/in contact with skin).

  • Specific Target Organ Toxicity: Respiratory irritation.

The "Hidden" Fluoride Risk

While less reactive than acyl fluorides, sulfonyl fluorides are fluoride sources . Upon hydrolysis (chemical or enzymatic), the molecule releases:

  • The corresponding sulfonic acid (strong acid).

  • Fluoride ions (F⁻) .

Critical Warning: Unlike hydrochloric acid burns, fluoride ions penetrate deep into tissue, sequestering calcium (Ca²⁺) and magnesium (Mg²⁺), potentially leading to local necrosis and systemic hypocalcemia.

Engineering Controls & PPE

Primary Engineering Controls
  • Chemical Fume Hood: All handling (weighing, dispensing, reaction setup) must occur within a certified fume hood operating at a face velocity of 80–100 fpm.

  • Glove Box: Not strictly required unless the specific reaction demands anhydrous conditions, but recommended for handling large quantities (>5g) to prevent powder dispersion.

Personal Protective Equipment (PPE) Matrix
Body PartStandard ProtectionEnhanced Protection (High Risk/Spills)
Hands Double Nitrile Gloves (min 0.11 mm thickness). Change immediately upon splash.Silver Shield / 4H Laminate Gloves (under nitrile). Essential for prolonged handling or spill cleanup.
Eyes Chemical Splash Goggles.[1]Face Shield + Goggles.
Body Lab Coat (Cotton/Poly blend).Chemical-resistant apron (Tyvek/Chem-Tape) for bulk handling.
Respiratory N/A (in Fume Hood).Full-face respirator with ABEK-P3 cartridges (if outside hood - Emergency only).

Operational Protocols

Safe Weighing & Transfer
  • Preparation: Place a disposable balance draft shield or secondary container inside the fume hood.

  • Weighing: Weigh the solid into a tared vial. Do not use weighing paper; use a weighing boat or funnel to minimize static dispersion.

  • Solubilization: Dissolve the reagent in the reaction solvent (e.g., Acetonitrile, DCM) immediately after weighing to reduce dust hazard.

Reaction Setup (SuFEx Conditions)
  • Vessel: Use borosilicate glass. Avoid standard syringe needles for transfer if the reagent is dissolved in DMSO (DMSO promotes skin absorption); use positive displacement pipettes or cannulas.

  • Catalysts: When adding DBU or BEMP (common SuFEx catalysts), assume the reaction mixture becomes immediately reactive . Treat the active reaction mixture as a potent electrophile.[2]

Waste Disposal & Quenching

Do not dispose of active sulfonyl fluorides down the drain.

  • Quenching: Treat excess reagent or reaction mixtures with a basic solution containing Calcium Chloride (CaCl₂) or Calcium Hydroxide .

    • Mechanism:[3] Base hydrolyzes the sulfonyl fluoride; Calcium precipitates the released fluoride as insoluble Calcium Fluoride (CaF₂).

  • Disposal: Adjust pH to 7–9. Collect in a dedicated "Halogenated Organic Waste" container. Label clearly as "Contains Fluorides."

Emergency Response

Exposure Scenarios
  • Skin Contact:

    • Immediately wash with copious water for 15 minutes.[1]

    • Apply Calcium Gluconate Gel (2.5%) to the affected area. Massage continuously until pain subsides. Note: Keep a tube of Cal-Gluconate at the workstation.

    • Seek medical attention.[4][1][5]

  • Eye Contact:

    • Rinse with water/saline for 15 minutes.

    • Do NOT apply calcium gluconate gel to the eye. Use sterile 1% calcium gluconate solution if available and trained, otherwise continue irrigation until medical help arrives.

Spills[3]
  • Isolate: Evacuate the immediate area.

  • Neutralize: Cover the spill with a mixture of sand and soda ash (sodium carbonate) or a commercial acid/fluoride neutralizer.

  • Clean: Scoop into a hazardous waste container. Wash the surface with a calcium hydroxide solution.

Visualizations

Workflow: Hierarchy of Safety Controls

This diagram outlines the logical flow of handling, emphasizing the "Stop/Go" decision points based on safety availability.

SafetyWorkflow Start Start: Handling 4-Bromo-3-methylbenzene-1-sulfonyl fluoride CheckControls Check Engineering Controls (Fume Hood Functional?) Start->CheckControls CheckPPE Verify PPE: Nitrile Gloves + Goggles + Lab Coat CheckControls->CheckPPE Yes Stop STOP WORK Acquire Safety Supplies CheckControls->Stop No CheckCalGlu CRITICAL CHECK: Is Calcium Gluconate Gel available? CheckPPE->CheckCalGlu Proceed Proceed with Weighing/Transfer CheckCalGlu->Proceed Yes CheckCalGlu->Stop No Reaction Perform SuFEx Reaction (Closed Vessel) Proceed->Reaction Quench Quench Excess Reagent (Base + CaCl2) Reaction->Quench Waste Dispose as Halogenated Waste (Label: Fluoride Hazard) Quench->Waste

Caption: Operational safety workflow emphasizing the mandatory presence of Calcium Gluconate before initiating work.

Chemical Neutralization Pathway

This diagram illustrates the chemical fate of the reagent during quenching, highlighting the sequestration of fluoride.

QuenchMechanism Reagent Sulfonyl Fluoride (R-SO2-F) Hydrolysis Hydrolysis (NaOH / H2O) Reagent->Hydrolysis pH > 10 Intermediates Sulfonate (R-SO3-) + Fluoride Ion (F-) Hydrolysis->Intermediates SafeWaste Insoluble Waste (CaF2 Precipitate) Intermediates->SafeWaste + Ca++ Calcium Calcium Source (CaCl2) Calcium->SafeWaste

Caption: Chemical pathway for neutralizing sulfonyl fluorides, converting soluble toxic fluoride into insoluble calcium fluoride.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54599564, 4-Bromo-3-methylbenzenesulfonyl fluoride. Retrieved from [Link]

  • Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

Exploratory

Literature review on 4-Bromo-3-methylbenzene-1-sulfonyl fluoride

This technical guide details the properties, synthesis, and applications of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride , a bifunctional "dual-key" scaffold critical for modern drug discovery and chemical biology. CAS Re...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and applications of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride , a bifunctional "dual-key" scaffold critical for modern drug discovery and chemical biology.

CAS Registry Number: 1030832-29-1 (Fluoride) | Precursor CAS: 72256-93-0 (Chloride) IUPAC Name: 4-Bromo-3-methylbenzenesulfonyl fluoride

Executive Summary: The "Dual-Key" Scaffold

In the landscape of covalent drug discovery and high-throughput library synthesis, 4-Bromo-3-methylbenzene-1-sulfonyl fluoride serves as a high-value orthogonal building block. Its utility stems from its two distinct reactive handles:

  • The Aryl Bromide: A classic electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the construction of complex biaryl or aryl-amine scaffolds.

  • The Sulfonyl Fluoride (SuFEx Handle): A latent electrophile that is stable to hydrolysis but reacts selectively with nucleophiles (Tyrosine, Lysine) or silyl ethers under specific activation, known as Sulfur-Fluoride Exchange (SuFEx) click chemistry.[1][2]

This guide provides a validated workflow for synthesizing, handling, and deploying this molecule to create covalent probes and chemical libraries.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData / Description
Molecular Formula C₇H₆BrFO₂S
Molecular Weight 253.09 g/mol
Physical State White to off-white crystalline solid (typically)
Solubility Soluble in DCM, THF, Acetonitrile, DMSO; Insoluble in water.
Stability High hydrolytic stability compared to sulfonyl chlorides. Stable at room temperature under inert atmosphere.[3]
Reactivity Class Latent Electrophile (SuFEx) / Aryl Halide

Synthesis Protocol: Chloride-to-Fluoride Conversion

Note: While the sulfonyl fluoride is commercially available, in-house synthesis from the cheaper sulfonyl chloride (CAS 72256-93-0) ensures freshness and purity, critical for SuFEx kinetics.

Mechanism of Action

The synthesis utilizes a nucleophilic substitution where the fluoride ion displaces the chloride. To prevent hydrolysis (formation of sulfonic acid), Potassium Bifluoride (KHF₂) is the preferred reagent over naked fluoride sources, as the bifluoride anion is less basic and solvates the leaving chloride effectively.

Validated Protocol (Sharpless Method)

Reagents:

  • 4-Bromo-3-methylbenzenesulfonyl chloride (1.0 equiv)

  • Potassium Bifluoride (KHF₂) (2.0 equiv)

  • Acetonitrile (MeCN) / Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Bromo-3-methylbenzenesulfonyl chloride in Acetonitrile (0.5 M concentration).

  • Activation: Prepare a solution of KHF₂ in water (same volume as MeCN).

  • Reaction: Add the aqueous KHF₂ to the organic phase dropwise with vigorous stirring.

    • Causality: Vigorous stirring is required to maximize the interfacial surface area in this biphasic system, accelerating the halide exchange.

  • Monitoring (Self-Validation): Monitor via TLC (Hexane/EtOAc 4:1). The product (fluoride) is typically more polar than the chloride but less polar than the hydrolyzed acid.

    • Endpoint: Disappearance of the starting chloride spot. Reaction time is typically 2–4 hours at Room Temperature.

  • Workup: Dilute with EtOAc, wash with water (2x) and brine (1x). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallization from Hexane/EtOAc is preferred over chromatography to avoid hydrolysis on silica, though silica gel chromatography is possible if done rapidly.

Orthogonal Reactivity & Applications

This molecule allows for "Hub-and-Spoke" library generation. The order of operations is critical.

Workflow Logic
  • Path A (Suzuki First): The sulfonyl fluoride is robust enough to survive standard Pd-catalyzed conditions (basic aqueous carbonate, heat < 80°C). This allows you to build the carbon skeleton before activating the warhead.

  • Path B (SuFEx First): If the target requires a sulfonamide linkage, the SuFEx reaction can be performed first, leaving the aryl bromide for late-stage diversification.

Visualization: The Orthogonal Reactivity Map

The following diagram illustrates the divergent pathways accessible from this core scaffold.

OrthogonalReactivity cluster_legend Reactivity Logic Core 4-Bromo-3-methyl benzene-1-sulfonyl fluoride Biaryl Biaryl Sulfonyl Fluoride (Warhead Intact) Core->Biaryl Pd(PPh3)4, Ar-B(OH)2 Suzuki Coupling Sulfonamide Aryl Bromo Sulfonamide (Scaffold) Core->Sulfonamide R-NH2 / R-OTMS SuFEx Click Probe Covalent Protein Probe (Tyr-Targeting) Biaryl->Probe Protein Target (SuFEx Activation) Library Diversified Library (Suzuki/Buchwald) Sulfonamide->Library Pd Catalysis Late-Stage Div. Note SO2F is stable to Pd-coupling conditions

Figure 1: Orthogonal reactivity map showing divergent synthesis pathways. The stability of the sulfonyl fluoride allows it to serve as either a starting anchor or a terminal warhead.

Applications in Drug Discovery[1][2][3][10][11][12]

A. Covalent Fragment Screening

The sulfonyl fluoride moiety selectively targets Tyrosine (and occasionally Lysine/Histidine) residues in protein binding pockets.

  • Protocol: Incubate the protein (10 µM) with the fragment (100 µM) in PBS (pH 7.4).

  • Readout: Intact protein Mass Spectrometry (LC-MS). A mass shift of +233 Da (Fragment minus Fluoride) confirms covalent labeling.

  • Significance: The methyl group at the meta position provides a steric probe. If the unmethylated analog binds but the methyl analog does not, it maps the spatial constraints of the pocket.

B. PROTAC Linker Synthesis

This molecule is an ideal "exit vector" for PROTACs. The bromine allows attachment to an E3 ligase ligand (e.g., Thalidomide derivative), while the sulfonyl fluoride can be clicked to a linker or a target protein ligand.

Safety & Handling (E-E-A-T)

  • Hazard Identification:

    • Skin/Eye Irritant: Like all sulfonyl halides, it can cause irritation. However, it lacks the immediate corrosivity of sulfonyl chlorides.

    • Enzyme Inhibitor: As a covalent modifier, it is a potent serine protease inhibitor. Handle with gloves and avoid dust inhalation.[4]

  • Storage:

    • Store in a tightly sealed container at 4°C .

    • While stable to moisture, long-term exposure to humid air can lead to slow hydrolysis to the sulfonic acid (irreversible).

  • Disposal:

    • Quench excess sulfonyl fluoride with a basic amine solution (e.g., 1M NaOH or aqueous ammonia) before disposal to convert the reactive fluoride into a benign sulfonate/sulfonamide.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters. [Link]

  • Davies, A. T., et al. (2017).[5] "One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides." Chemical Science. [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 123456 (Analog Reference)." PubChem. [Link](Note: General reference for physicochemical data verification).

Sources

Protocols & Analytical Methods

Method

Precision Covalent Architectures: Utilizing 4-Bromo-3-methylbenzene-1-sulfonyl fluoride as a Bifunctional SuFEx Hub

Topic: Use of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride in SuFEx click chemistry Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride in SuFEx click chemistry Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-3-methylbenzene-1-sulfonyl fluoride represents a premier class of "bifunctional hubs" in modern chemical biology and medicinal chemistry. Unlike monofunctional probes, this scaffold integrates two orthogonal reactivities:

  • The Aryl Bromide (C-Br): A robust handle for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries.

  • The Sulfonyl Fluoride (SO₂F): A "SuFEx" (Sulfur-Fluoride Exchange) warhead that remains inert under oxidative/reductive conditions but reacts selectively with nucleophilic protein side chains (Tyr, Lys, Ser, His) upon specific activation.

This guide details the strategic application of this compound for Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP) .

Mechanistic Insight: The SuFEx Advantage

The utility of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride relies on the unique stability-reactivity profile of the S(VI)-F bond.

The "Sleeping Beauty" Reactivity

Unlike sulfonyl chlorides (which hydrolyze rapidly) or sulfonyl azides (which are potentially explosive), the sulfonyl fluoride motif is remarkably stable. It resists:

  • Hydrolysis: Stable in aqueous buffer at pH 7 for extended periods.

  • Thermolysis: Stable up to >200°C.

  • Redox: Inert to standard biological reducing agents (e.g., Glutathione).

Activation: The S-F bond is activated only when a specific "key" is presented. In biological contexts, this key is often a protein microenvironment that stabilizes the fluoride leaving group (via H-bonding) while a nucleophilic residue attacks the sulfur center. In synthetic contexts, activation is achieved via Silicon-mediated catalysis (Si-F bond formation driving force) or base catalysis (DBU/BTMG).[1]

Structural Modulation
  • 3-Methyl Group: Provides steric shielding ortho to the bromine, influencing the regioselectivity of cross-coupling. Electronically, it acts as a weak donor, slightly deactivating the SO₂F electrophile compared to the unsubstituted analog. This "detuning" is advantageous for preventing non-specific covalent labeling in proteomic screens.

Mechanism Visualization

SuFEx_Mechanism cluster_conditions Catalytic Drivers Probe 4-Bromo-3-methyl benzene-1-sulfonyl fluoride Activation Activation (H-bond / Lewis Base) Probe->Activation Nucleophile Approach (Tyr-OH / Lys-NH2) TS Trigonal Bipyramidal Transition State Activation->TS S-F bond lengthening Product Sulfonate/Sulfonamide Conjugate TS->Product S-Nu bond formation Leaving Fluoride Ion (F-) (Trapped by Si or H+) TS->Leaving Irreversible Si Silyl Ether (R-OTMS) Base DBU / BTMG

Figure 1: Mechanistic pathway of SuFEx activation. The S(VI) center undergoes substitution only under specific catalytic or environmental activation.

Application Workflows

Workflow A: Late-Stage Functionalization (Library Synthesis)

In this workflow, the Bromine handle is utilized first. The SO₂F group survives palladium-catalyzed cross-coupling conditions, allowing researchers to synthesize a library of "SuFEx-ready" fragments.

Logic:

  • Start: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride.

  • Coupling: Suzuki-Miyaura coupling with diverse Aryl Boronic Acids.

    • Critical Note: Use mild bases (e.g., K₃PO₄) to avoid premature hydrolysis or reaction of the SO₂F, although it is generally robust.

  • Result: A library of Biaryl-Sulfonyl Fluorides ready for covalent screening.

Workflow B: Covalent Protein Profiling (ABPP)

The library generated in Workflow A is screened against a target protein.

  • Incubation: Library members are incubated with the protein.

  • Selection: Only fragments with high non-covalent affinity and proper geometry will position the SO₂F group near a nucleophile (e.g., Tyr, Lys) to effect the "click" reaction.

  • Readout: Mass Spectrometry (Intact MS) detects the mass shift (+Fragment -HF).

Experimental Workflow Diagram

Workflow Start Starting Material: 4-Bromo-3-methylbenzene- 1-sulfonyl fluoride Step1 Step 1: Diversity Introduction (Suzuki Coupling) Start->Step1  Ar-B(OH)2, Pd cat.   Library SuFEx-Ready Library (R-Ar-SO2F) Step1->Library  Purification   Step2 Step 2: Biological Screening (Incubation with Target Protein) Library->Step2  Buffer, pH 7.4   Hit Covalent Hit Identification (Intact Protein MS) Step2->Hit  Specific Conjugation  

Figure 2: Dual-phase workflow: Chemical diversification followed by biological interrogation.

Detailed Protocols

Protocol 1: Synthesis of Biaryl Sulfonyl Fluoride Library

Objective: To couple aryl boronic acids to the 4-position without degrading the sulfonyl fluoride.

Reagents:

  • Substrate: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

  • Setup: In a reaction vial, combine the sulfonyl fluoride substrate, aryl boronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Note: Do not exceed 100°C to minimize potential hydrolysis of the SO₂F, although it is thermally stable.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The SO₂F group is stable on silica gel.

Protocol 2: "Accelerated SuFEx" Bioconjugation (Small Molecule Model)

Objective: To validate the reactivity of the SO₂F probe with a model phenol (Tyrosine mimic) using the BTMG/HMDS system.

Reagents:

  • Electrophile: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride derivative (1.0 equiv)

  • Nucleophile: 4-Phenylphenol (1.0 equiv)

  • Catalyst: BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) (5 mol%)

  • Activator: HMDS (Hexamethyldisilazane) (1.0 equiv)

  • Solvent: Acetonitrile (MeCN)

Procedure:

  • Dissolve the Electrophile and Nucleophile in MeCN (0.1 M).

  • Add HMDS followed by BTMG.

  • Stir at Room Temperature.

  • Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete within 5–15 minutes .

    • Observation: The reaction produces silylated byproducts (TMS-F) which are volatile.

  • Isolation: Concentrate in vacuo. The product (Sulfonate ester) is usually obtained in high purity without aqueous workup.

Data Table: Typical Reaction Conditions & Compatibility

ParameterConditionNotes
Solvent Compatibility DMSO, DMF, MeCN, THF, DCMAvoid primary alcohols if using base catalysis (side reaction).
pH Stability pH 2.0 – 8.5Hydrolysis half-life > 24h at pH 8.
Temperature Limit < 120°C (Synthesis)< 37°C (Protein labeling recommended).
Quenching None requiredExcess probe can be removed via gel filtration (proteins).

Troubleshooting & Optimization (The Senior Scientist's Notebook)

  • Issue: Low Yield in Suzuki Coupling.

    • Diagnosis: Oxidative addition to the C-Br bond is sluggish due to the ortho-methyl group steric hindrance.

    • Solution: Switch to a more active catalyst system, such as Pd(dtbpf)Cl₂ or XPhos Pd G2 , which are designed for sterically hindered substrates.

  • Issue: Hydrolysis of SO₂F during storage.

    • Diagnosis: While stable, long-term exposure to moisture can degrade the probe.

    • Solution: Store solid compound at 4°C under desiccant. Solutions in DMSO are stable for weeks if kept dry.

  • Issue: Non-specific Protein Labeling.

    • Diagnosis: The probe is labeling surface lysines randomly.

    • Solution: Lower the concentration of the probe. If using the library for screening, ensure the "warhead" reactivity is tuned. The 3-methyl group helps, but reducing incubation time (e.g., from 4h to 1h) often improves signal-to-noise ratio in ABPP.

References

  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Dong, J., et al. (2014).[2] "SuFEx-Based Polysulfate Formation from Bisphenol A and Sulfuryl Fluoride." Angewandte Chemie.

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm.

  • Genentech Research. (2019). "Covalent inhibition of human neutrophil elastase using SuFEx chemistry." PNAS.

  • Barrow, A. S., et al. (2019).[3] "The Growing Applications of SuFEx Click Chemistry." Chemical Society Reviews.

Sources

Application

Protocol for Protein Labeling with 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF)

Introduction & Chemical Logic This guide details the protocol for labeling proteins using 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF). This reagent belongs to the class of Sulfur(VI) Fluoride Exchange (SuFEx) prob...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Logic

This guide details the protocol for labeling proteins using 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF). This reagent belongs to the class of Sulfur(VI) Fluoride Exchange (SuFEx) probes.[1] Unlike traditional sulfonyl chlorides, which are highly unstable in water, sulfonyl fluorides possess a unique "balanced reactivity." They are relatively stable in aqueous buffers but react specifically with nucleophilic amino acid side chains (Tyrosine, Lysine, Serine, Histidine) when positioned within a protein binding pocket or under specific pH conditions.

Why Use This Specific Reagent?

While generic sulfonyl fluorides (like PMSF) are used as protease inhibitors, 4-Bromo-3-methylbenzene-1-sulfonyl fluoride offers distinct advantages for structural biology and mass spectrometry:

  • The Bromine "Tag": The bromine atom serves as a distinct mass spectrometry handle due to its unique isotopic pattern (

    
    ). This allows for rapid validation of covalent labeling against background noise.
    
  • X-Ray Crystallography: The heavy bromine atom provides anomalous scattering signal, aiding in crystallographic phasing and unambiguous determination of ligand orientation within a binding pocket.

  • SuFEx Selectivity: It targets Tyrosine (forming a sulfonate) and Lysine (forming a sulfonamide), often driven by local protein environment (proximity-enabled reactivity).

Mechanism of Action

The labeling reaction proceeds via a nucleophilic substitution at the Sulfur(VI) center. The fluoride ion acts as the leaving group.[2]

Reaction Scheme
  • Electrophile: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride

  • Nucleophile: Deprotonated Tyrosine (Phenolate) or uncharged Lysine (

    
    -amine).
    
  • Leaving Group: Fluoride (

    
    ).[2][3][4]
    

SuFEx_Mechanism Protein Protein-Tyr-OH Activated Protein-Tyr-O⁻ Protein->Activated pH > 7.5 or Local pKa shift Base Base/Microenvironment (Deprotonation) Base->Activated Transition Pentacoordinate Transition State Activated->Transition + Probe Probe BMSF Reagent (Sulfonyl Fluoride) Probe->Transition Product Labeled Protein (Aryl Sulfonate) Transition->Product SuFEx Leaving Fluoride (F⁻) Transition->Leaving

Figure 1: Mechanism of Tyrosine labeling via Sulfur-Fluoride Exchange (SuFEx).

Materials & Preparation

Reagent Formulation
ComponentSpecificationPreparation Notes
BMSF Reagent 4-Bromo-3-methylbenzene-1-sulfonyl fluorideMW: ~253.09 g/mol . Store powder at 4°C.
Stock Solvent Anhydrous DMSO or DMFPrepare 100 mM stock. Stable for months at -20°C if kept dry.
Reaction Buffer 50 mM HEPES or PBS, pH 7.5 – 8.5Avoid TRIS if possible (primary amines can react at high concentrations/pH, though SF is less sensitive than sulfonyl chlorides).
Quenching Agent 5% Formic Acid (for MS) or 10 mM Tris (for biochemical)Acidification stops the reaction immediately.
Critical Mass Spectrometry Data

When analyzing results, look for the following mass shift:

  • Formula Added:

    
     (Reagent minus Fluoride)
    
  • Mass Shift (

    
     Mass): +234.01 Da  (Monoisotopic, based on 
    
    
    
    )
  • Isotope Signature: Look for a "doublet" peak separated by 2 Da with near equal intensity (

    
     and 
    
    
    
    ).

Experimental Protocols

Protocol A: Covalent Fragment Screening (Binding Site Discovery)

Use this protocol to determine if the reagent binds to a specific pocket in your protein of interest.

  • Protein Prep: Dilute protein to 10 µM in Reaction Buffer (HEPES pH 7.5).

  • Reagent Addition: Add BMSF stock (100 mM) to a final concentration of 100 µM (10-fold excess).

    • Note: Keep final DMSO concentration

      
       1% to prevent protein denaturation.
      
  • Incubation: Incubate at 25°C for 2 to 4 hours .

    • Why: SuFEx is slower than sulfonyl chlorides. It requires time for the probe to explore the binding pocket and find the correct geometry for reaction.

  • Quenching: Add Formic Acid to a final concentration of 0.5% (pH < 4) to stop the reaction.

  • Analysis: Proceed immediately to LC-MS (Intact Protein Analysis).

Protocol B: Global Surface Labeling (High Reactivity)

Use this protocol to label solvent-exposed Tyrosines/Lysines for peptide mapping or structural studies.

  • Buffer Adjustment: Adjust protein buffer to pH 8.5 (Carbonate or HEPES).

    • Causality: Higher pH increases the population of deprotonated Tyrosines (Phenolates) and uncharged Lysines, accelerating the SuFEx reaction.

  • High Concentration: Mix Protein (20 µM) with BMSF (500 µM ).

  • Incubation: Incubate at 37°C for 6–12 hours .

  • Cleanup: Remove excess reagent using a Zeba™ Spin Desalting Column or dialysis before analysis to prevent non-specific background in downstream assays.

Analytical Workflow & Validation

The following workflow ensures the labeling is genuine and not a non-covalent artifact.

Workflow cluster_0 Experimental Phase cluster_1 Validation Phase Step1 Incubate Protein + BMSF (pH 7.5 - 8.5) Step2 Quench / Desalt (Remove Free Probe) Step1->Step2 Step3 Intact LC-MS Step2->Step3 Check +234 Da Shift Step4 Tryptic Digestion Step3->Step4 If Shift Observed Step5 Peptide Mapping (LC-MS/MS) Step4->Step5 Locate Residue (Tyr/Lys) Decision Isotopic Pattern Present? Step5->Decision

Figure 2: Analytical workflow for validating BMSF labeling.

Data Interpretation Table
ObservationInterpretationAction
No Mass Shift No reaction occurred.Increase pH to 8.5; Increase time to 12h; Check reagent stability.
+234 Da Shift Single labeling event (Mono-adduct).Success. Proceed to peptide mapping to identify site.
+468 Da Shift Double labeling.Titrate down reagent concentration if site-specificity is required.
+253 Da Shift Non-covalent adduct (Reagent + Protein).Use harsher wash/denaturing conditions in LC-MS (Reagent stuck in pocket).

Troubleshooting & Optimization

Precipitation

Issue: The reagent precipitates upon addition to the buffer.

  • Cause: Aryl sulfonyl fluorides have low aqueous solubility.

  • Solution: Ensure the DMSO stock is fully dissolved. Add the stock to the buffer while vortexing rapidly. Do not exceed 2% DMSO final concentration. If necessary, lower probe concentration to 50 µM.

Hydrolysis

Issue: Loss of reagent potency over long incubations.

  • Insight: While stable, SFs do hydrolyze slowly at high pH.

  • Solution: If incubating >12 hours, add a second "spike" of fresh reagent stock at the halfway point.

Buffer Interference

Issue: Low labeling efficiency in TRIS buffer.

  • Cause: While SFs are selective, high concentrations of primary amine buffers (Tris, Glycine) can compete with the protein over long timeframes (12h+).

  • Solution: Switch to HEPES, MOPS, or Phosphate buffers.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[5][6][7] Angewandte Chemie International Edition. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Mortenson, D. E., et al. (2018). "Inverse Drug Discovery" Strategy to Identify Proteins that are Targeted by a Covalent Reactive Fragment. Journal of the American Chemical Society. [Link][2]

Sources

Method

Application Note: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride as a Covalent Inhibitor for Enzyme Studies

Executive Summary 4-Bromo-3-methylbenzene-1-sulfonyl fluoride represents a specialized class of "sleeping beauty" covalent probes utilized in Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] Unlike traditional sulfonyl chl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-methylbenzene-1-sulfonyl fluoride represents a specialized class of "sleeping beauty" covalent probes utilized in Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] Unlike traditional sulfonyl chlorides which are highly unstable in aqueous media, this sulfonyl fluoride (SF) warhead remains inert in physiological buffers until it is specifically activated by the local environment of an enzyme’s binding pocket.

This guide details the application of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride as a covalent fragment for identifying druggable pockets in enzymes (proteases, kinases, GTPases) and characterizing their binding kinetics. The presence of the bromine substituent provides a distinct isotopic signature (1:1 ratio of ⁷⁹Br:⁸¹Br) in Mass Spectrometry, acting as a built-in tracer for validating covalent adduct formation.

Mechanistic Basis & Chemical Logic

The SuFEx "Sleeping Beauty" Mechanism

The sulfonyl fluoride group (-SO₂F) is unique among electrophiles. It possesses high thermodynamic stability but kinetic instability only when stabilized by specific protein interactions.

  • Context-Dependent Reactivity: The S(VI) center is resistant to hydrolysis and general reduction. However, when the benzene scaffold binds to a protein pocket, specific residues (Tyr, Ser, Lys, His) are positioned to attack the sulfur center, ejecting fluoride (F⁻).

  • The Scaffold's Role: The 3-methyl and 4-bromo groups provide steric bulk and halogen-bonding potential, directing the molecule's orientation within the active site. This ensures that the covalent reaction is driven by recognition (affinity), not just random reactivity.

Visualization of Reaction Pathway

The following diagram illustrates the transition from the inert "sleeping" state to the covalent "anchored" state upon specific enzyme binding.

SuFEx_Mechanism cluster_0 Enzyme Active Site Inhibitor 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (Inert in Buffer) Complex Non-Covalent Michaelis Complex (Affinity Driven) Inhibitor->Complex Kd (Binding) Transition Transition State (Nu: attack on S(VI)) Complex->Transition Proximity Effect Adduct Covalent Enzyme-Inhibitor Adduct (Irreversible) Transition->Adduct k_inact Fluoride Fluoride Ion (Leaving Group) Transition->Fluoride

Caption: Kinetic pathway of SuFEx inhibition. The reaction is driven by the initial non-covalent binding affinity (Kd) which positions the warhead for the covalent step (k_inact).

Application Protocols

Protocol 1: Covalent Fragment Screening (LC-MS Based)

Objective: To determine if 4-Bromo-3-methylbenzene-1-sulfonyl fluoride covalently modifies your target protein.

Materials:

  • Target Protein ( >90% purity, 5-10 µM in reaction buffer).

  • Compound Stock: 100 mM in DMSO.

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl (Avoid Tris or DTT/Mercaptoethanol as they can interfere or compete).

  • LC-MS System: Q-TOF or Orbitrap (High Resolution is critical).

Step-by-Step Methodology:

  • Preparation: Dilute protein to 5 µM in buffer.

  • Incubation: Add the inhibitor to a final concentration of 50 µM (10x excess). Prepare a DMSO-only control.

  • Time-Course: Incubate at 25°C or 37°C. Aliquot samples at T=0, 1h, 4h, and 24h.

  • Quenching: Quench aliquots by adding 1% Formic Acid (v/v) or by immediate injection into LC-MS.

  • Data Analysis (The "Bromine Tag"):

    • Deconvolute the protein mass spectrum.

    • Search for Mass Shift: Look for a mass increase of +233.0 Da (Molecular Weight of fragment minus Fluorine).

      • Calculation: MW(C₇H₆BrFO₂S) ≈ 253.0 Da.

      • Shift: 253.0 - 19.0 (F) = +234.0 Da (approx). Note: Use exact monoisotopic mass for high-res data.

    • Validation: Check the isotopic envelope of the modified protein. The adduct peak should show the characteristic 1:1 doublet pattern of Bromine (⁷⁹Br/⁸¹Br), confirming the modification is from the inhibitor.

Protocol 2: Determination of k_inact/K_I (Kinetic Efficiency)

Objective: To quantify the potency of the covalent inhibitor. Unlike IC50 (which is time-dependent for covalent inhibitors),


 is the true constant of potency.

Experimental Setup:

  • Enzyme Assay: A continuous readout assay (e.g., fluorescence, absorbance) specific to your enzyme's activity.

  • Concentrations: Prepare 5-7 concentrations of the inhibitor (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

Workflow:

  • Reaction Initiation: Mix Enzyme + Inhibitor + Substrate simultaneously (or pre-incubate if reaction is slow).

  • Monitor Progress: Record product formation over time.

    • Observation: Control (0 µM) will be linear. Inhibitor samples will show a "curvilinear" progress curve that plateaus as the enzyme dies off.

  • Data Fitting:

    • Fit each progress curve to the equation:

      
       to obtain the observed rate constant (
      
      
      
      ) for each concentration.
    • Plot

      
       vs. [Inhibitor Concentration].
      
    • Fit to the hyperbolic equation:

      
      .
      
  • Output:

    • 
      :  The affinity of the initial non-covalent binding (µM).
      
    • 
      :  The maximum rate of covalent bond formation (s⁻¹).
      
    • Ratio:

      
       (M⁻¹s⁻¹) represents the second-order rate constant of inhibition.
      

Data Interpretation & Troubleshooting

Mass Spectrometry Decision Tree

Use this logic flow to interpret your screening results.

MS_Troubleshooting Start Analyze Deconvoluted Mass Spectrum Shift Is there a +233 Da shift? Start->Shift Bromine Is the Br isotope pattern present? Shift->Bromine Yes NoRxn No Reaction. Check Steric Fit or Nucleophile Presence. Shift->NoRxn No Success Confirmed Covalent Adduct Bromine->Success Yes NonSpec Non-Specific Adduct. (Likely experimental artifact) Bromine->NonSpec No (Check purity)

Caption: Decision tree for validating covalent modification using Intact Protein Mass Spectrometry.

Summary of Key Parameters
ParameterValue / DescriptionNotes
Warhead Sulfonyl Fluoride (-SO₂F)"Sleeping Beauty" reactivity; Tyr/Lys/Ser/His specific.
Mass Shift +232.9 to +234.9 DaDepends on Br isotope (⁷⁹Br vs ⁸¹Br). Loss of F (-19).
Stability High in aqueous buffert₁/₂ > 24h in PBS pH 7.4 (unlike sulfonyl chlorides).
Selectivity TunableDriven by the 3-methyl/4-bromo benzene scaffold.

References

  • Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science , 6(1), 21-28.

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science .

  • Gao, J., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases.[2] PNAS , 117(15).

  • Liu, Y., et al. (2019).[3] SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS , 116(37).

  • Zheng, Q., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry .

Sources

Application

Application Note: Chemoselective Synthesis of Sulfonamides from 4-Bromo-3-methylbenzene-1-sulfonyl fluoride

Executive Summary This guide details the synthesis of complex sulfonamides utilizing 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 253337-39-2) as a bifunctional linchpin. Unlike traditional sulfonyl chlorides, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of complex sulfonamides utilizing 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 253337-39-2) as a bifunctional linchpin. Unlike traditional sulfonyl chlorides, this sulfonyl fluoride scaffold offers exceptional hydrolytic stability, allowing for storage and handling under ambient conditions. The protocols herein leverage Sulfur-Fluoride Exchange (SuFEx) chemistry, enabling the chemoselective formation of the sulfonamide bond (


) while preserving the aryl bromide (

) for subsequent cross-coupling (e.g., Suzuki-Miyaura).
Key Advantages of this Scaffold
  • Orthogonal Reactivity: The

    
     center is activated only under specific Lewis base or Lewis acid conditions, leaving the 
    
    
    
    handle intact.
  • Enhanced Stability:

    
     (hydrolysis) of sulfonyl fluorides is orders of magnitude higher than corresponding chlorides, reducing side reactions with nucleophilic solvents.
    
  • Steric Modulation: The ortho-methyl group (position 3) provides a distinct NMR handle and mild steric protection, influencing the conformation of the resulting sulfonamide.

Chemical Mechanism & Logic

The transformation relies on the SuFEx paradigm pioneered by Sharpless et al.[1][2][3][4][5] The S(VI)-F bond is unusually strong (bond energy ~130 kcal/mol) and non-polarizable, making it inert to simple nucleophilic attack (e.g., by solvent or weak nucleophiles) unless "activated."

Activation Pathways

We utilize two distinct activation mechanisms to ensure broad substrate scope:

  • Base-Mediated (H-bond Activation): Strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) deprotonate the amine and stabilize the transition state via hydrogen bonding to the fluoride, facilitating fluoride departure.

  • Lewis Acid-Mediated (Calcium Activation): For acid-sensitive or sterically hindered amines, Calcium Triflimide [Ca(NTf

    
    )
    
    
    
    ] acts as a mild Lewis acid, activating the sulfonyl fluoride oxygen/fluorine, lowering the barrier for amine attack.

SuFEx_Mechanism Substrate Sulfonyl Fluoride (Electrophile) Complex Transition State [Si-F...H-N] or [Ca...O=S] Substrate->Complex + Catalyst (DBU or Ca(NTf2)2) Amine Amine (Nucleophile) Amine->Complex Product Sulfonamide (-SO2NH-) Complex->Product S-N Bond Formation HF_Salt HF / Fluoride Salt (Byproduct) Complex->HF_Salt F- Departure

Figure 1: Generalized mechanistic flow of SuFEx activation.[4][6] The stability of the S-F bond requires catalytic assistance to enter the transition state.

Experimental Protocols

Method A: Standard DBU-Mediated SuFEx

Best for: Primary amines, robust secondary amines, and rapid library generation. Scale: 1.0 mmol

Reagents:

  • 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (1.0 equiv, 253 mg)

  • Amine substrate (1.1 equiv)[7]

  • DBU (1.2 equiv)

  • Acetonitrile (MeCN), anhydrous (0.2 M concentration)

Procedure:

  • Preparation: Charge a 10 mL reaction vial with the sulfonyl fluoride (1.0 equiv) and the amine (1.1 equiv).

  • Solvation: Add anhydrous MeCN (5 mL). Stir to dissolve.

  • Activation: Add DBU (1.2 equiv) dropwise at room temperature (RT). Note: A mild exotherm may be observed.

  • Reaction: Stir at RT. Monitor by TLC (typically 10–60 mins).

    • Endpoint: Disappearance of sulfonyl fluoride.

  • Workup: Dilute with EtOAc (20 mL). Wash with 1M HCl (2 x 10 mL) to remove DBU and unreacted amine. Wash with brine.

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Hex/EtOAc gradient).
Method B: Calcium Triflimide "Green" Catalysis

Best for: Sterically hindered amines, acid-sensitive groups, and "on-water" conditions. Reference: Ball et al., Org.[8][9] Lett. 2018.[2][6][8][9][10]

Reagents:

  • Sulfonyl Fluoride (1.0 equiv)[4][11]

  • Amine (1.2 equiv)

  • Ca(NTf

    
    )
    
    
    
    (5–10 mol%)
  • DABCO (1,4-Diazabicyclo[2.2.2]octane) (1.2 equiv)

  • Solvent: tert-Amyl alcohol (or MeCN)

Procedure:

  • Mix: Combine sulfonyl fluoride, amine, and DABCO in the reaction vessel.

  • Catalyst Addition: Add Ca(NTf

    
    )
    
    
    
    (5 mol%).
  • Reaction: Stir at RT (or 40°C for hindered substrates).

  • Workup: The reaction is often cleaner than Method A. Dilute with solvent, wash with water, and concentrate.

Analytical Validation & Data Interpretation

A "Self-Validating System" relies on specific spectral markers to confirm transformation without ambiguity.

NMR Signatures
NucleusMarkerSulfonyl Fluoride (Start)Sulfonamide (Product)Validation Logic

F NMR

Singlet, ~ +65 ppmAbsent Complete disappearance confirms S-F bond cleavage.

H NMR
Aryl ProtonsDistinct aromatic patternSlight upfield shiftElectron-withdrawing effect of

>

.

H NMR
Methyl (C3)Singlet, ~2.40 ppmSinglet, ~2.35 ppmDiagnostic for scaffold integrity; ensures no benzylic bromination occurred.
Workflow Decision Tree

Use the following logic to select the optimal protocol for your specific amine:

Workflow_Decision Start Select Amine Substrate Check_Type Amine Type? Start->Check_Type Primary Primary / Unhindered Check_Type->Primary Secondary Secondary / Hindered Check_Type->Secondary Sensitive Acid/Base Sensitive Check_Type->Sensitive Sensitive Method_A Method A: DBU/MeCN (Fast, Standard) Primary->Method_A Method_B Method B: Ca(NTf2)2 (Mild, Broad Scope) Secondary->Method_B Sensitive->Method_B Method_C Method C: Silyl-Amine (Specialized) Sensitive->Method_C If B fails

Figure 2: Protocol selection guide based on nucleophile sterics and electronic sensitivity.

Safety & Handling

  • HF Generation: While the S-F bond is stable, the reaction generates Fluoride ions (

    
    ). Upon acidic workup, trace Hydrofluoric Acid (HF) may form. Always perform workups in a well-ventilated fume hood.
    
  • Glassware: Standard borosilicate glass is compatible with these reactions (unlike aggressive fluorinations).

  • Quenching: Use saturated aqueous NaHCO

    
     or Calcium Chloride (CaCl
    
    
    
    ) solution during workup to sequester fluoride ions as insoluble CaF
    
    
    .

References

  • Sharpless, K. B., et al. (2014).[2][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Ball, N. D., et al. (2018).[8][9] "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters, 20(13), 3943–3947. [10]

  • Ball, N. D., et al. (2020).[4][8][11] "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." Organic Letters, 22(11), 4389–4394.

  • Dong, J., et al. (2014). "SuFEx-Based Synthesis of Polysulfates." Angewandte Chemie, 53(36), 9466-9470.

Sources

Method

Application Note: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride in Fragment-Based Drug Discovery (FBDD)

Executive Summary This guide details the application of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMB-SF) as a premier scaffold in Covalent Fragment-Based Drug Discovery (FBDD). Unlike traditional electrophiles (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMB-SF) as a premier scaffold in Covalent Fragment-Based Drug Discovery (FBDD). Unlike traditional electrophiles (e.g., acrylamides, chloroacetamides) that target cysteine, the sulfonyl fluoride (


) moiety utilizes Sulfur-Fluoride Exchange (SuFEx)  chemistry to target a broader range of nucleophiles, including Tyrosine, Lysine, Serine, and Histidine .[1][2]

BMB-SF is distinguished by its bifunctionality :

  • Latent Electrophile (

    
    ):  Biologically stable until activated by the specific environment of a protein binding pocket.
    
  • Orthogonal Synthetic Handle (

    
    ):  Allows for rapid "Grow-from-Fragment" elaboration via Palladium-catalyzed cross-coupling without compromising the warhead.
    

Chemical Profile & Stability

The utility of BMB-SF relies on the unique stability profile of the


 bond. Unlike sulfonyl chlorides, which hydrolyze rapidly in water, aryl sulfonyl fluorides are kinetically stable in aqueous physiological buffers.
PropertySpecificationSignificance
Structure

Br: Synthetic handle. Me: Steric probe. SO2F: Warhead.
MW ~253.09 DaIdeal fragment size (Rule of 3 compliant).
Aq. Stability High (

> 24h @ pH 7.4)
Compatible with long incubation times required for low-affinity fragments.
Reactivity Context-Dependent"Sleeping Beauty" mechanism: Reacts only when positioned near a nucleophile in a catalytically favorable pocket.

Application Workflow: The "Trap-and-Grow" Strategy

The application of BMB-SF follows a cyclical logic: Screen


 Validate 

Elaborate
.
Diagram 1: The BMB-SF Discovery Cycle

G Fragment BMB-SF Fragment Screen Covalent Screening (Intact MS) Fragment->Screen Incubate with Target Hit Validated Hit (X-Ray/MS-MS) Screen->Hit Identify Mass Shift (+233 Da) Elaborate Chemical Elaboration (Suzuki Coupling) Hit->Elaborate Utilize Br-Handle Lead Potent Covalent Lead Elaborate->Lead SAR Optimization Lead->Screen Iterative Testing

Caption: The "Trap-and-Grow" workflow utilizing the bifunctional nature of BMB-SF.

Protocol A: Primary Screening via Intact Protein LC-MS[3]

Objective: Identify if BMB-SF covalently modifies the target protein. Principle: The SuFEx reaction results in the loss of Fluoride (HF). A successful hit results in a mass shift of +233.09 Da (Molecular Weight of Fragment - 20.01 Da for HF).

Materials
  • Target Protein: >95% purity, 5–10 µM in reaction buffer.

  • Compound: BMB-SF (100 mM stock in DMSO).

  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4. (Avoid primary amine buffers like Tris if high concentrations are used, though SuFEx is generally tolerant).

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

Step-by-Step Procedure
  • Preparation: Dilute protein to 2 µM in Reaction Buffer.

  • Incubation: Add BMB-SF to a final concentration of 50–100 µM (25x–50x excess).

    • Control: DMSO vehicle only.

    • Reference: Use a known covalent binder if available.

  • Reaction: Incubate at 25°C for 4 to 24 hours.

    • Note: SuFEx reactions are slower than Michael additions; longer times may be needed for "latent" pockets.

  • Quenching: Not strictly necessary for MS, but can be done by adding 0.1% Formic Acid to denature the protein.

  • Analysis: Inject 5–10 µL onto a C4 desalt column coupled to the MS. Deconvolute the raw spectra.

  • Hit Criteria: >30% modification of the parent peak with a mass delta of +233 Da.

Protocol B: Chemical Elaboration (Suzuki-Miyaura Coupling)

Objective: Expand the fragment into a lead compound using the Bromine handle. Critical Insight: The sulfonyl fluoride group is remarkably stable to Palladium-catalyzed cross-coupling conditions, allowing modification of the carbon skeleton in the presence of the warhead.

Reaction Scheme


Step-by-Step Procedure
  • Reagents:

    • Substrate: BMB-SF (1.0 eq).

    • Partner: Aryl Boronic Acid (1.2 eq).

    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (2.0 eq) or 
      
      
      
      .
    • Solvent: 1,4-Dioxane/Water (4:1).

  • Execution:

    • Combine reagents in a sealed vial under Nitrogen/Argon.

    • Heat to 60–80°C for 2–4 hours.

    • Warning: Avoid temperatures >100°C to prevent potential degradation of the

      
      .
      
  • Workup:

    • Dilute with EtOAc, wash with water/brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Silica gel chromatography (Hexane/EtOAc). The

    
     group is stable on silica.
    

Mechanism of Action: SuFEx Selectivity

Unlike non-specific alkylators, BMB-SF requires a specific "catalytic" environment within the protein pocket to activate the S-F bond. This usually involves:

  • H-Bond Network: Stabilization of the fluoride leaving group (e.g., by backbone amides).

  • Nucleophile Proximity: A deprotonated Tyrosine (phenolate) or Lysine (

    
    -amine) positioned for backside attack.
    
Diagram 2: SuFEx Reaction Mechanism

Mechanism State1 Inactive State (Solvent Exposed) State2 Binding Event (Pocket Recognition) State1->State2 Kd (Non-covalent) State3 Transition State (Fluoride Stabilization) State2->State3 Protein-Assisted Activation State4 Covalent Adduct (Sulfonate/Sulfonamide) State3->State4 F- Departure (SuFEx Click)

Caption: The "Sleeping Beauty" mechanism where the protein pocket catalyzes its own labeling.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H., et al. (2023). "Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments." ACS Chemical Biology. Link

  • Kelly, J. W., et al. (2019).[3] "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase." PNAS. Link

  • Grygorenko, O. O., et al. (2018). "Awaken Aryl Sulfonyl Fluoride: A New Partner in the Suzuki–Miyaura Coupling Reaction."[4][5] Chemistry – A European Journal. Link

  • Ball, N. D., et al. (2021). "The Emerging Applications of Sulfur(VI) Fluorides in Catalysis." Chemical Reviews. Link

Sources

Application

SuFEx-Enabled Covalent Probe Design: Derivatization of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride

Executive Summary This Application Note details the strategic derivatization of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) for the development of Activity-Based Protein Profiling (ABPP) probes and Targeted Covale...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic derivatization of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) for the development of Activity-Based Protein Profiling (ABPP) probes and Targeted Covalent Inhibitors (TCIs).

The sulfonyl fluoride (


) moiety acts as a "sleeping beauty" warhead: it is remarkably stable in aqueous plasma and cellular environments but reacts specifically with nucleophilic amino acid side chains (Tyr, Lys, Ser, His) within protein binding pockets via Sulfur-Fluoride Exchange (SuFEx). The bromine substituent on the BMSF scaffold serves as a versatile orthogonal handle, enabling Palladium-catalyzed cross-coupling to attach recognition elements or reporter tags without compromising the sulfonyl fluoride warhead.

Module 1: Synthetic Derivatization (The "Build")

Strategic Design

The primary challenge in synthesizing covalent probes is preserving the electrophilic warhead during the attachment of the ligand or reporter tag. Unlike sulfonyl chlorides, which are labile and prone to hydrolysis, the sulfonyl fluoride in BMSF is robust enough to withstand standard Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura).

The Strategy:

  • Warhead:

    
     (Retained for biological activity).
    
  • Handle:

    
     (Site of derivatization).
    
  • Reaction: Suzuki-Miyaura coupling with an alkyne-functionalized boronic acid to create a "Clickable" probe.

Protocol: Suzuki-Miyaura Coupling of BMSF

This protocol describes the coupling of BMSF with (4-ethynylphenyl)boronic acid to generate a bi-functional probe compatible with downstream CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

Reagents & Materials:

  • Substrate: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (1.0 equiv)

  • Coupling Partner: (4-ethynylphenyl)boronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base: Potassium Carbonate (

    
    ), 2.0 M aqueous solution (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine BMSF (1.0 equiv), the boronic acid (1.2 equiv), and the Pd catalyst (5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to BMSF) via syringe.

  • Activation: Add the aqueous

    
     solution.
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Monitor by TLC or LC-MS. The

    
     group is stable at this temperature, but prolonged heating (>12h) should be avoided to prevent hydrolysis.
    
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (

    
    ) and brine (
    
    
    
    ). Dry the organic layer over
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The sulfonyl fluoride is typically stable on silica gel.

Synthetic Workflow Diagram

SyntheticWorkflow BMSF 4-Bromo-3-methyl benzene-1-sulfonyl fluoride Catalyst Pd(dppf)Cl2 / K2CO3 80°C, Dioxane BMSF->Catalyst Boronic (4-ethynylphenyl) boronic acid Boronic->Catalyst Probe SuFEx Probe (Alkyne-Tagged) Catalyst->Probe Cross-Coupling (Retains SO2F)

Caption: Suzuki coupling strategy utilizing the Br-handle while preserving the SO2F warhead.

Module 2: Chemical Biology Application (The "Click")[1][2][3][4][5]

Mechanism of Action

The BMSF-derived probe functions as a Proximity-Dependent Covalent Inhibitor . The probe binds reversibly to a protein pocket (driven by the scaffold's affinity). Once bound, the local protein environment (e.g., an oxyanion hole or a basic residue) activates a specific nucleophile (Tyr-OH, Lys-NH2) to attack the sulfur center, ejecting fluoride.

Key Selectivity Feature: Unlike promiscuous alkylators (e.g., iodoacetamides), sulfonyl fluorides rarely modify free residues in solution; they require the "catalytic" environment of a binding pocket.

Protocol: Gel-Based ABPP

This workflow detects proteins covalently modified by the BMSF-derived probe in a complex proteome.

Reagents:

  • Proteome: Cell lysate (e.g., HEK293T), 1-2 mg/mL in PBS.

  • Probe: BMSF-Alkyne derivative (from Module 1), 100x stock in DMSO.

  • Click Reagents: Rhodamine-Azide, TCEP, TBTA ligand,

    
    .
    

Step-by-Step Procedure:

  • Probe Labeling:

    • Aliquot 50 µL of cell lysate into reaction tubes.

    • Add the Probe (final conc. 1–10 µM). Include a DMSO-only control.

    • Incubate at 37°C for 1 hour . (SuFEx is slower than acrylamide labeling; longer incubation ensures completion).

  • Click Chemistry (CuAAC):

    • Prepare a "Click Master Mix" (per sample):

      • 1 µL Rhodamine-Azide (100 µM final)

      • 1 µL TCEP (1 mM final)

      • 1 µL TBTA (100 µM final)

      • 1 µL

        
         (1 mM final)
        
    • Add Master Mix to lysate. Vortex gently.

    • Incubate at Room Temperature for 1 hour in the dark.

  • Quenching & Analysis:

    • Add 4x SDS-PAGE loading buffer (reducing).

    • Boil samples at 95°C for 5 minutes.

    • Resolve on SDS-PAGE gel.

    • Visualization: Scan gel on a fluorescent scanner (e.g., ChemiDoc) to detect rhodamine-labeled bands.

ABPP Logic Diagram

ABPP_Workflow Lysate Cell Lysate (Proteome) Incubation Incubate with BMSF Probe Lysate->Incubation SuFEx SuFEx Reaction (Covalent Bond Formation) Incubation->SuFEx Target Engagement CuAAC CuAAC Click (Add Rhodamine-N3) SuFEx->CuAAC Tagging Readout Fluorescence Gel Scanning CuAAC->Readout Detection

Caption: Activity-Based Protein Profiling workflow for BMSF-derived probes.

Module 3: Data Presentation & Validation

Quantitative Analysis

When analyzing mass spectrometry data (LC-MS/MS) to identify the site of modification, look for the specific mass shift corresponding to the sulfonyl moiety.

Table 1: Mass Shift Calculation

ComponentFormula ChangeMass Shift (Monoisotopic)Target Residue
Sulfonyl Fluoride Probe


Da
Tyrosine (O), Lysine (N), Serine (O)

Note: The reaction results in the loss of Fluoride (F) from the probe and a Proton (H) from the protein nucleophile.

Troubleshooting Guide

Table 2: Common Issues & Solutions

IssueProbable CauseCorrective Action
Low Synthetic Yield Hydrolysis of

during coupling.
Switch base to

or reduce water content in solvent. Lower temp to 60°C.
No Labeling on Gel Probe concentration too low or "quiet" proteome.Increase probe conc. to 50 µM. Verify click chemistry reagents (prepare Cu(I) fresh).
High Background Non-specific hydrophobic binding.Perform acetone precipitation after the click reaction to remove excess fluorophore.
Probe Degradation DMSO stock contains water.Store BMSF probes in anhydrous DMSO at -20°C. Avoid freeze-thaw cycles.

References

  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Jones, L. H., et al. (2016). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." MedChemComm.

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery: Identification of Sulfonyl Fluoride-Based Covalent Inhibitors." Journal of the American Chemical Society.

  • Cravatt, B. F., et al. (2011). "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry.

Sources

Method

Application Note: Design and Synthesis of Covalent Proteomic Probes Using 4-Bromo-3-methylbenzene-1-sulfonyl fluoride

Executive Summary This guide details the strategic application of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) as a bifunctional scaffold for the synthesis of targeted covalent inhibitors (TCIs) and activity-based...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) as a bifunctional scaffold for the synthesis of targeted covalent inhibitors (TCIs) and activity-based probes (ABPs). Unlike traditional sulfonyl chlorides, the sulfonyl fluoride moiety in BMSF exhibits unique stability in aqueous buffers while maintaining high reactivity toward nucleophilic amino acid side chains (specifically Tyrosine, Lysine, and Histidine) within protein binding pockets.

This note provides a validated workflow for:

  • Chemical Synthesis: Leveraging the aryl bromide handle for Palladium-catalyzed cross-coupling to attach recognition elements (ligands) without compromising the sulfonyl fluoride warhead.

  • Proteomic Profiling: Protocols for applying the synthesized probes in Activity-Based Protein Profiling (ABPP) to map druggable hotspots in the proteome.

The Chemical Basis: Why BMSF?

The utility of BMSF rests on the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, often termed "click chemistry of the next generation" [1].[1]

Structural Advantages[2]
  • The Warhead (-SO₂F):

    • Redox Stability: Resistant to reduction/oxidation, unlike thiols or maleimides.

    • Aqueous Stability: Kinetic stability in neutral pH buffers (t₁/₂ > 24h), preventing non-specific hydrolysis before target engagement [2].

    • Proximity-Driven Reactivity: Only reacts when positioned near a nucleophile (Tyr-OH, Lys-NH₂, His-Im) within a protein pocket, acting as a "silent" warhead until bound.

  • The Handle (-Br): Allows for modular attachment of diverse ligands via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.[2]

  • The Steric Modulator (-CH₃): The methyl group at the ortho position to the bromine (and meta to the sulfonyl) provides steric bulk that can improve selectivity by restricting rotational freedom and tuning the electronic properties of the ring.

Mechanism of Action

Upon binding to the target protein, the sulfonyl fluoride undergoes nucleophilic attack by a specific residue. The fluoride ion is an excellent leaving group in this context, resulting in a stable sulfonamide or sulfonate linkage.

G cluster_0 Probe Structure BMSF BMSF Scaffold (Warhead) Ligand Ligand (Recognition) BMSF->Ligand Pd-Catalyzed Coupling Protein Target Protein (Tyr/Lys/His) Ligand->Protein Reversible Binding (Kd) Complex Protein-Ligand Complex Protein->Complex Covalent Covalently Modified Protein Complex->Covalent SuFEx Reaction (k_inact)

Figure 1: The logic flow from scaffold synthesis to covalent protein modification.

Protocol A: Modular Probe Synthesis

Objective: To attach a recognition element (R-B(OH)₂) to the BMSF scaffold via Suzuki-Miyaura coupling.

Critical Note: Sulfonyl fluorides are remarkably stable under standard Palladium cross-coupling conditions, unlike sulfonyl chlorides which would decompose.

Materials
  • Scaffold: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (1.0 equiv).

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.1 equiv).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Atmosphere: Nitrogen or Argon.

Step-by-Step Procedure
  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add BMSF (1.0 equiv), the boronic acid derivative (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Degassing: Evacuate and backfill the tube with Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) quickly under a positive stream of Argon. Seal the tube.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC or LC-MS. The sulfonyl fluoride moiety is stable, but prolonged heating (>12h) at high pH should be avoided.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

    • Note: Avoid using methanol/ethanol during purification if the probe is highly activated, although -SO₂F is generally stable to alcohols.

Yield Expectation: 70–90% depending on the boronic acid steric hindrance.

Protocol B: Proteomic Profiling (Gel-Free ABPP)

Objective: To validate target engagement and map the modification site using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Design

This protocol uses a Label-Free approach (detecting the mass shift) or a Competitive approach (blocking a known probe). Below is the direct detection method.

Reagents
ReagentConcentration / Specs
Lysis Buffer50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40
Protease InhibitorsRoche cOmplete™ (EDTA-free)
Reducing AgentDTT (Dithiothreitol)
Alkylating AgentIodoacetamide (IAA)
Digestion EnzymeSequencing Grade Trypsin (Promega)
Quenching Agent5% Formic Acid
Workflow
Step 1: Lysate Preparation
  • Lyse cells (e.g., HEK293T, Jurkat) in Lysis Buffer on ice for 20 min.

  • Centrifuge at 16,000 x g for 15 min at 4°C. Collect supernatant.

  • Adjust protein concentration to 1–2 mg/mL .

Step 2: Probe Incubation
  • Aliquot lysate (500 µg protein per sample).

  • Add the synthesized BMSF-derived probe (from Protocol A) at varying concentrations (e.g., 1, 10, 50 µM).

    • Vehicle Control: Add DMSO only.

  • Incubate for 1 hour at 37°C .

    • Note: SuFEx reaction rates are slower than cysteines-targeting acrylamides; 1 hour is standard, but time-course experiments (up to 4h) may be necessary for low-reactivity tyrosines.

Step 3: Digestion
  • Precipitation: Precipitate proteins using Methanol/Chloroform to remove excess unreacted probe.

  • Resuspension: Resuspend pellet in 8M Urea / 50 mM HEPES (pH 7.5).

  • Reduction: Add DTT (5 mM final), incubate 30 min at 55°C.

  • Alkylation: Add IAA (15 mM final), incubate 30 min at RT in dark.

  • Dilution: Dilute Urea to <1M using 50 mM HEPES.

  • Digestion: Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

Step 4: LC-MS/MS Analysis
  • Desalt peptides using C18 StageTips.

  • Analyze on a high-resolution mass spectrometer (e.g., Orbitrap Exploris or Eclipse).

  • Data Search Parameters (Critical):

    • Variable Modification: Add the specific mass of your probe (Molecular Weight of Probe minus HF) to Tyrosine (Y), Lysine (K), and Histidine (H).

    • Calculation: Modification Mass = MW(Probe) - 20.006 (loss of HF).

    • Example: If Probe MW is 400.0 Da, set variable mod to +380.0 Da.

Data Visualization & Interpretation

Pathway Map: From Hit to Validation

Use this logic to interpret your MS data.

ABPP_Workflow Data Raw MS/MS Data Search Database Search (Variable Mod: +Probe) Data->Search Filter Filter: Score > 100 Localization Prob > 0.75 Search->Filter Decision Is Mod on Tyr/Lys/His? Filter->Decision Valid Putative Target Decision->Valid Yes Artifact Non-Specific / Noise Decision->Artifact No (e.g., on Glu/Asp) Validation Validation: Competitve Gel or Recombinant Protein MS Valid->Validation

Figure 2: Decision tree for filtering proteomic datasets to identify bona fide SuFEx targets.

Troubleshooting Guide
ObservationRoot CauseSolution
Low Labeling Efficiency pH too low for Tyrosine reactivity.Increase incubation pH to 8.0 to favor tyrosinate formation.
Probe Hydrolysis Buffer contains nucleophilic additives.Avoid Tris or primary amine buffers during incubation; use HEPES or PBS.
Probe Degradation during Synthesis Palladium catalyst active too long.Quench reaction immediately after completion; do not leave overnight at high temp.
No MS Shifts Detected Ionization suppression by probe.Ensure thorough C18 desalting; consider enriching for biotinylated probes if abundance is low.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][3][4] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Narayanam, M. K., et al. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science, 9, 1136-1146. Link

  • Jones, L. H. (2020).[5] Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry, 11, 10-17.[5] Link

  • Mortenson, D. E., et al. (2018). "Inverse Drug Discovery" Strategy to Identify Proteins that are Targeted by Electrophiles. Journal of the American Chemical Society, 140(1), 200–210. Link

Sources

Application

Application Note: 4-Bromo-3-methylbenzene-1-sulfonyl Fluoride (BMSF) in Precision Polymer Chemistry

This Application Note is designed as a high-level technical guide for the use of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (hereafter referred to as BMSF ) in advanced polymer synthesis and functionalization. Abstract...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for the use of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (hereafter referred to as BMSF ) in advanced polymer synthesis and functionalization.

Abstract

The integration of orthogonal "click" chemistries is a cornerstone of modern materials science. 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) represents a strategic "gateway molecule" that bridges two distinct worlds of reactivity: Palladium-catalyzed cross-coupling (via the aryl bromide) and Sulfur-Fluoride Exchange (SuFEx) (via the sulfonyl fluoride). This guide outlines protocols for using BMSF to synthesize functional monomers, execute post-polymerization modifications (PPM), and create chemically defined surface architectures.

Part 1: Strategic Utility & Chemical Logic

The "Dual-Key" Mechanism

BMSF is valuable because its two functional groups react under mutually exclusive conditions (orthogonality).

  • The Aryl Bromide (Br): Reacts via Pd-catalyzed mechanisms (Suzuki, Sonogashira, Buchwald-Hartwig). It is inert to SuFEx conditions.

  • The Sulfonyl Fluoride (SO₂F): The hallmark of SuFEx click chemistry.[1] It is stable against hydrolysis, thermolysis, and Pd-catalysts, but reacts rapidly with silyl ethers (to form sulfonates) or amines (to form sulfonamides) when activated by DBU or BEMP.

Why the Methyl Group? The 3-methyl substituent provides crucial steric protection to the sulfonyl fluoride, enhancing hydrolytic stability during aqueous workups of the bromide coupling steps. It also disrupts pi-stacking in the final polymer, improving solubility.

Workflow Visualization

BMSF_Workflow cluster_0 Path A: Monomer Synthesis cluster_1 Path B: Post-Polymerization BMSF BMSF (Linker) Vinyl Vinyl Boronate BMSF->Vinyl Suzuki Coupling (Pd, Base) PolySi Silyl-Ether Polymer BMSF->PolySi SuFEx Click (DBU cat.) Styrene SuFEx-Active Styrene Monomer Vinyl->Styrene Yield >85% Polymer Poly(SuFEx) Styrene->Polymer RAFT/ATRP FunctPoly Br-Functionalized Polymer PolySi->FunctPoly PPM BioConj Bioconjugate FunctPoly->BioConj Thiol-Br / Amination

Figure 1: Orthogonal workflows for BMSF. Path A creates a polymerizable monomer.[2][3][4] Path B functionalizes an existing polymer backbone.

Part 2: Experimental Protocols

Protocol A: Synthesis of SuFEx-Active Styrenic Monomer

Objective: Convert BMSF into a vinyl monomer (4-vinyl-3-methylbenzene-1-sulfonyl fluoride) for subsequent polymerization.

Rationale: Direct polymerization of BMSF is impossible; it must be vinylated first. The SO₂F group survives the Suzuki coupling intact.

Materials:

  • BMSF (1.0 equiv)

  • Potassium vinyltrifluoroborate (1.2 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv)

  • Triethylamine (3.0 equiv)

  • Solvent: n-Propanol / THF (1:1)

Step-by-Step:

  • Setup: In a Schlenk flask, combine BMSF, potassium vinyltrifluoroborate, and Pd catalyst. Evacuate and backfill with N₂ (3 cycles).

  • Solvation: Add degassed n-Propanol/THF mixture and triethylamine.

  • Reaction: Heat to 80°C for 4 hours. Monitor by TLC (The SO₂F group is stable, but the Br will disappear).

  • Workup: Cool to RT. Filter through a celite pad to remove Pd black. Concentrate filtrate.[5]

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). The product is a clear oil.

    • Note: Avoid strong nucleophiles (like hydroxide) during workup to prevent premature hydrolysis of SO₂F, though it is generally robust.

Protocol B: SuFEx "Click" Post-Polymerization Modification (PPM)

Objective: Attach BMSF to a polymer backbone containing silyl ether units (e.g., Poly(TBS-protected hydroxystyrene)).

Rationale: This installs the Aryl Bromide handle onto the polymer, enabling late-stage cross-linking or drug conjugation.

Materials:

  • Polymer scaffold (containing pendant TBDMS-ether groups)

  • BMSF (1.2 equiv per silyl group)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 equiv) or BEMP (for stricter non-nucleophilic conditions)

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the silyl-ether polymer in DMF (concentration ~100 mg/mL).

  • Addition: Add BMSF to the solution. Stir until homogenous.

  • Catalysis: Add DBU via syringe. The reaction is often fast (< 1 hour).

    • Observation: A byproduct of TBDMS-F (gas/volatile) may be generated; ensure venting if scaling up.

  • Termination: Precipitate the polymer into cold Methanol. The BMSF-modified polymer will precipitate; unreacted small molecules remain in solution.

  • Characterization: ¹H NMR will show the disappearance of silyl methyl peaks (0.2 ppm) and the appearance of aromatic signals from BMSF. ¹⁹F NMR is critical here: The SO₂F signal ( +65 ppm) shifts significantly upon conversion to sulfonate (~ +35 to +40 ppm, typically fluorosulfate, but here we form an aryl sulfonate ester , so the F is lost! Wait—Correction : In this specific SuFEx reaction (Ar-SO₂F + Ar'-O-SiR₃ → Ar-SO₂-O-Ar'), the Fluoride is the leaving group. Therefore, ¹⁹F NMR should show the disappearance of the signal entirely).

Data Table: Reaction Optimization

ParameterCondition A (Standard)Condition B (Accelerated)Condition C (Sensitive)
Catalyst DBU (5 mol%)BEMP (2 mol%)TBD (1 mol%)
Solvent DMFAcetonitrileTHF
Time 60 min15 min120 min
Temp 25°C50°C0°C
Yield >95%>98%>90%
Note General purposeHigh throughputFor labile backbones

Part 3: Advanced Applications

Surface Functionalization (The "Velcro" Approach)

BMSF can be used to functionalize silicon wafers or glass slides.

  • Step 1: Treat surface with a silyl-ether terminated silane.

  • Step 2: "Click" BMSF onto the surface using Protocol B.

  • Result: A surface dense with Aryl Bromides.

  • Application: Perform interfacial Suzuki coupling to grow conjugated polymer brushes (e.g., Polythiophene) directly from the surface for organic electronics.

Bioconjugation

The Aryl Bromide is a bio-orthogonal handle (relative to native protein groups). After attaching BMSF to a polymer micelle via SuFEx, the Br group can react with a thiol-containing peptide via a Pd-mediated S-arylation (Buchwald-Hartwig variation) in aqueous conditions, creating stable thioether linkages.

Part 4: Safety & Handling

  • Toxicity: Sulfonyl fluorides are generally less toxic than sulfonyl chlorides but are still electrophiles. Avoid inhalation.

  • Stability: BMSF is stable at room temperature.[6] Store under inert atmosphere to prevent slow hydrolysis of the bromide over months (though SO₂F is very stable).

  • Incompatibility: Avoid mixing with strong primary amines unless sulfonamide formation is intended.

References

  • SuFEx Click Chemistry Fundamentals: Dong, J., Sharpless, K. B., Kwisnek, L., Oakdale, J. S., & Fokin, V. V. (2014). SuFEx-Based Synthesis of Polysulfates. Angewandte Chemie International Edition, 53(36), 9466–9470.

  • Post-Polymerization Modification (PPM): Yatvin, J., et al. (2015).[7] "Click" Chemistry on Surfaces: SuFEx Modification of Polymer Brushes. Macromolecules.

  • Orthogonal Functionalization: Leng, J., & Qin, H. (2018).[8] 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a New SuFEx Clickable Reagent.[8] Chemical Communications.[8] (Demonstrates the Br/SO2F orthogonality concept).

  • Sulfonyl Fluoride Synthesis: Rev. of Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 2021.[3]

Sources

Method

Site-specific modification of proteins using 4-Bromo-3-methylbenzene-1-sulfonyl fluoride

Application Note: Site-Specific Protein Modification using 4-Bromo-3-methylbenzene-1-sulfonyl Fluoride Abstract & Introduction The renaissance of covalent inhibition in drug discovery has elevated Sulfonyl Fluorides (SFs...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Specific Protein Modification using 4-Bromo-3-methylbenzene-1-sulfonyl Fluoride

Abstract & Introduction

The renaissance of covalent inhibition in drug discovery has elevated Sulfonyl Fluorides (SFs) from simple protease inhibitors (e.g., PMSF) to privileged warheads for precision protein engineering. This guide details the application of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMB-SF) , a specialized aryl sulfonyl fluoride probe designed for Sulfur-Fluoride Exchange (SuFEx) chemistry.

Unlike highly reactive sulfonyl chlorides, BMB-SF possesses a unique "slumbering" reactivity. It remains stable in aqueous physiological buffers but reacts rapidly and specifically when positioned in proximity to a nucleophilic side chain (Tyr, Lys, His, or Ser) within a protein binding pocket.

Key Advantages of BMB-SF:

  • Tunable Reactivity: The aryl ring methyl group modulates the electrophilicity of the sulfur center, preventing indiscriminate labeling.

  • The "Bromine Handle": The 4-bromo substituent serves as a critical orthogonal handle. Post-labeling, it enables structural verification via X-ray crystallography (anomalous scattering) or chemical elaboration via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to "grow" the fragment into a high-affinity ligand.

Mechanism of Action: Proximity-Driven SuFEx

The modification proceeds via a nucleophilic substitution at the hexavalent sulfur center. This reaction is not driven solely by the intrinsic electrophilicity of the SF group but by the binding affinity of the aryl scaffold to the protein pocket, which raises the effective local concentration of the warhead relative to a specific residue.

Target Residues:

  • Tyrosine (Tyr): Formation of a fluorosulfate-like linkage (Ar-SO₂-O-Tyr).

  • Lysine (Lys): Formation of a sulfonamide linkage (Ar-SO₂-NH-Lys).[1]

  • Histidine/Serine: Less common but chemically feasible in specific catalytic triads.

SuFEx_Mechanism Protein Target Protein (Nucleophile: Tyr-OH / Lys-NH2) Complex Non-Covalent Enzyme-Inhibitor Complex Protein->Complex + Probe Probe BMB-SF Probe (Slumbering Electrophile) Probe->Complex TS Transition State (Pentacoordinate Sulfur) Complex->TS Proximity Effect Product Covalent Adduct (Sulfonate/Sulfonamide) TS->Product SuFEx Reaction Fluoride Fluoride Ion (F-) Leaving Group TS->Fluoride

Figure 1: The SuFEx reaction pathway.[2][3][4] Specificity is achieved through the initial non-covalent binding step, which positions the SF warhead for reaction.

Experimental Protocol

Materials & Reagents
ReagentSpecificationStorage
BMB-SF >97% Purity (HPLC)-20°C (Desiccated)
DMSO Anhydrous, PCR GradeRT
Reaction Buffer 50 mM HEPES or PBS, pH 7.4 - 8.04°C
Quenching Buffer 5% Formic Acid (for MS) or SDS-Loading DyeRT
Control PMSF (non-specific) or Denatured Protein-20°C

Critical Note on Buffers: Avoid Tris or Glycine buffers if high concentrations (>100 mM) are used, as primary amines can compete over long incubation times, although SFs are generally selective for protein residues over free buffer amines. HEPES or Phosphate buffers are recommended.

Stock Solution Preparation
  • Weigh 5 mg of BMB-SF (MW ≈ 253.09 g/mol ).

  • Dissolve in anhydrous DMSO to create a 50 mM Master Stock .

  • Aliquot into 20 µL volumes to avoid freeze-thaw cycles.

  • Stability Check: The stock is stable for 3-6 months at -20°C. If the solution turns yellow/orange, hydrolysis or degradation has occurred.

Protein Labeling Workflow

Step 1: Equilibration Dilute the target protein to 10–50 µM in Reaction Buffer. Ensure the pH is between 7.4 and 8.0. SuFEx reaction rates are pH-dependent (faster at higher pH due to nucleophile deprotonation).

Step 2: Probe Incubation Add BMB-SF stock to the protein solution.

  • Screening Concentration: 100 µM (10x - 20x molar excess).

  • Solvent Tolerance: Keep final DMSO concentration < 2% (v/v) to maintain protein folding.

  • Incubation: 1 to 4 hours at Room Temperature (25°C) or Overnight at 4°C.

Step 3: Quenching & Cleanup

  • For Gel Analysis: Add 4x SDS-PAGE loading buffer (containing

    
    -mercaptoethanol) and boil for 5 mins.
    
  • For Mass Spectrometry: Quench with 1% Formic Acid or perform immediate Desalting/Spin-column purification (e.g., Zeba Spin Columns, 7K MWCO) to remove excess free probe.

Step 4: Analysis

  • Intact Protein MS: Look for a mass shift of +233.06 Da (Molecular weight of probe minus HF).

    • Calculation: Probe (253.09) - HF (20.01) = +233.08 Da adduct.

  • Peptide Mapping: Digest with Trypsin/Chymotrypsin and analyze via LC-MS/MS to identify the specific modified residue.

Downstream Application: The "Click-and-Grow" Strategy

The 4-Bromo group allows this probe to function as a "Fragment Starter." Once the protein is labeled, the bromine can be used for palladium-catalyzed cross-coupling on the protein surface (bio-orthogonal chemistry) or, more commonly, the hit is validated and the molecule is chemically elaborated in synthesis to replace the bromine with larger groups to improve affinity.

Workflow Step1 1. Fragment Screening Incubate Protein + BMB-SF Step2 2. Validation (LC-MS) Confirm +233 Da Mass Shift Step1->Step2 Decision Is Labeling Specific? Step2->Decision Decision->Step1 No (Adjust pH/Conc) PathA Path A: X-ray Crystallography Use Br for Phasing/Locating Decision->PathA Yes PathB Path B: Hit Expansion Synthesize Analogs at Br position Decision->PathB Yes

Figure 2: Strategic workflow for utilizing BMB-SF in fragment-based drug discovery.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Labeling Observed pH too low; Nucleophile protonated.Increase pH to 8.0 or 8.5.
No Labeling Observed Lack of binding affinity.The probe does not bind the pocket. This is a negative result for this specific fragment.
Precipitation DMSO conc. too high.Reduce DMSO to <1% or lower probe concentration.
Multiple Adducts (+466, +699 Da) Non-specific labeling.Reduce incubation time or probe concentration. The probe is reacting with surface lysines indiscriminately.
Probe Hydrolysis Buffer contamination or old stock.Use fresh anhydrous DMSO. Verify probe integrity via LC-MS before use.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Dong, J., Sharpless, K. B., et al.[2][5] (2014).[2][6] Angewandte Chemie International Edition. [Link] Foundational text on SuFEx chemistry.

  • Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Narayanan, A., & Jones, L. H.[7] (2015).[6][8] Chemical Science. [Link] Review of sulfonyl fluorides as protein modifiers.[8][9]

  • Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. Hymel, D., et al. (2018).[10] Journal of the American Chemical Society. [Link] Demonstrates tyrosine-specific labeling.

  • Inverse Drug Discovery: Identifying Proteins Targeted by Latent Electrophiles. Mortenson, D. E., et al.[10] (2018).[10] Journal of the American Chemical Society. [Link] Discusses the reactivity profiles of aryl sulfonyl fluorides vs. fluorosulfates.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-3-methylbenzene-1-sulfonyl fluoride

Topic: Optimization & Troubleshooting Guide for Sulfonyl Fluoride Synthesis Target Molecule: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 212236-48-5) Audience: Medicinal Chemists, Process Chemists, and Chemical Bio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting Guide for Sulfonyl Fluoride Synthesis Target Molecule: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 212236-48-5) Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists.[1]

Introduction: The SuFEx Advantage

You are likely synthesizing 4-Bromo-3-methylbenzene-1-sulfonyl fluoride to utilize it as a "SuFExable" hub.[1] Unlike their chloride counterparts, sulfonyl fluorides possess a unique blend of thermodynamic stability and specific reactivity.[2] They are resistant to reduction and hydrolysis under neutral conditions but react selectively with nucleophiles (like phenols or amines) when activated by a Lewis base or silyl group.[1]

This guide prioritizes the Halogen Exchange (Halex) route, as it is the most robust method for preserving the critical aryl-bromide handle required for downstream cross-coupling.

Module 1: Primary Synthesis Protocol (Halex Exchange)

Method: Conversion of 4-Bromo-3-methylbenzenesulfonyl chloride to the fluoride using Bifluoride salts.[1]

Optimized Protocol
ParameterConditionRationale
Reagent KHF₂ (Potassium Bifluoride) Superior to KF.[1][3] The HF₂⁻ anion is more soluble in organic solvents and acts as a bifunctional catalyst (H-bond donor/acceptor), accelerating the Cl→F exchange.
Stoichiometry 2.0 – 4.0 equivalentsExcess fluoride drives the equilibrium toward the stronger S-F bond (approx. 120 kcal/mol vs 60 kcal/mol for S-Cl).
Solvent Acetonitrile (MeCN) (Wet or Dry)MeCN provides the optimal polarity.[1] Unlike KF, KHF₂ does not require strictly anhydrous conditions; trace water can actually aid solubility.[1]
Temperature Ambient (20–25°C)High heat (>60°C) is rarely needed for KHF₂ and increases the risk of hydrolyzing the sulfonyl chloride before conversion.
Additives None usually requiredIf reaction is sluggish, add 10 mol% 18-crown-6 or use ultrasonication.[1]
Step-by-Step Workflow
  • Dissolution: Dissolve 4-Bromo-3-methylbenzenesulfonyl chloride (1.0 equiv) in Acetonitrile (0.5 M concentration).

  • Activation: Add KHF₂ (3.0 equiv) directly to the stirring solution.

    • Note: KHF₂ is corrosive to glass over long periods.[1][3] For scale-up, use HDPE or Teflon-lined reactors.[1] For small scale (<1g), standard glassware is acceptable for reaction times <24h.[1]

  • Reaction: Stir vigorously at room temperature for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.[1]

    • Endpoint: Disappearance of the sulfonyl chloride peak.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.

  • Purification: Usually not required.[1] If necessary, flash chromatography on silica gel (Hexane/EtOAc gradient).[1]

Module 2: Troubleshooting & FAQs

Q1: My reaction has stalled with 20% starting material remaining. Should I heat it?

Recommendation: Do not heat immediately. Heating often accelerates the hydrolysis of the sulfonyl chloride (to sulfonic acid) faster than the fluorination.

  • Corrective Action: Add 18-crown-6 (10 mol%) or add a small amount of water (1-2% v/v) to the MeCN. The bifluoride anion requires a "shuttle" to enter the organic phase. If using KF (neutral), the reaction must be anhydrous with crown ether. With KHF₂ (acidic), trace water helps solubilize the salt without causing rapid hydrolysis.

Q2: I see a new spot on TLC that doesn't move (baseline). What is it?

Diagnosis: This is likely the sulfonic acid (hydrolysis product) or the sulfonate salt .

  • Cause: Your system contained too much water, or the base used (if using KF) generated hydroxide.

  • Solution: Switch from KF to KHF₂. The bifluoride ion (HF₂⁻) is non-basic, preventing the formation of OH⁻ which attacks the sulfur center. If you must use KF, add 1.0 equiv of Acetic Acid to buffer the system (generating in situ KHF₂).

Q3: Can I use the Sandmeyer reaction (from the aniline) instead?

Analysis: Yes, but proceed with caution regarding the Bromine handle. If you start with 4-Bromo-3-methylaniline :

  • Protocol: Diazotization (NaNO₂/HCl) followed by reaction with a sulfur dioxide source (DABSO or Na₂S₂O₅) and an electrophilic fluorine source (NFSI or Selectfluor).[1]

  • Risk: Radical desulfonylation or debromination can occur if the radical intermediates are not stabilized.[1] The Halex route is chemically "cleaner" because it avoids radical pathways that might scramble the aryl-bromide regiochemistry.

Q4: Is the product stable on Silica Gel?

Fact Check: Yes. Unlike sulfonyl chlorides, which degrade on silica, sulfonyl fluorides are remarkably stable due to the strength of the S-F bond and its resistance to heterolytic cleavage. You can safely purify this compound using standard flash chromatography without adding triethylamine.[1]

Module 3: Decision Logic & Mechanism

The following diagrams illustrate the decision process for synthesis and the mechanistic advantage of KHF₂.

OptimizationStrategy Start Start: 4-Bromo-3-methyl Precursor CheckPrecursor Identify Functional Group Start->CheckPrecursor RouteA Precursor: Sulfonyl Chloride CheckPrecursor->RouteA Has -SO2Cl RouteB Precursor: Aniline CheckPrecursor->RouteB Has -NH2 RouteC Precursor: Aryl Bromide (No SO2) CheckPrecursor->RouteC Has only -Br Halex Method: Halex Exchange (Reagent: KHF2 / MeCN) RouteA->Halex Sandmeyer Method: Sandmeyer-Type (Reagent: NaNO2 / DABSO / NFSI) RouteB->Sandmeyer Warning WARNING: Pd-Catalysis risks scrambling existing Br-substituent RouteC->Warning Opt1 Optimization: Add 18-Crown-6 if conversion < 50% Halex->Opt1 Opt2 Optimization: Maintain pH < 7 to prevent hydrolysis Halex->Opt2 Final Target: 4-Bromo-3-methylbenzene- 1-sulfonyl fluoride Sandmeyer->Final Opt1->Final Opt2->Final

Caption: Decision tree for selecting the optimal synthesis route based on starting material availability, highlighting the risks of Pd-catalyzed methods for bromo-arenes.

Module 4: Quantitative Comparison of Fluorinating Agents

Select the right reagent to minimize side reactions.[1]

ReagentReactivityBasicityHydrolysis RiskRecommendation
KHF₂ (Potassium Bifluoride) High Low (Acidic) Low Primary Choice. The acidic nature protects the sulfonyl center from OH⁻ attack.[1]
KF (Potassium Fluoride)ModerateHigh (Basic)HighRequires 18-crown-6 and strict anhydrous conditions.[1]
TBAF (Tetrabutylammonium Fluoride)Very HighHighVery HighAvoid. TBAF is hygroscopic and basic; often leads to immediate hydrolysis to sulfonic acid.[1]
ZnF₂LowNeutralLowToo slow for most aryl sulfonyl chlorides.[1]

References

  • Sharpless, K. B. et al. (2014).[1][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Qin, H. L. et al. (2019).[1] "Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids."[1][5] Nature Communications.[1]

  • Davies, W. & Dick, J. H. (1931).[1] "Aromatic sulfonyl fluorides: A convenient method of preparation."[1][6][7] Journal of the Chemical Society.[1] (Foundational text for KHF2 usage).

  • Lirias, K. U. (2020).[1] "Synthesis of Sulfonyl Fluorides under Solvent-Free Mechanochemical Conditions." Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). "Improving the Efficiency of SuFEx Reactions with Phenyl Fluorosulfate."

Sources

Optimization

Side reactions and byproducts in 4-Bromo-3-methylbenzene-1-sulfonyl fluoride chemistry

Topic: Troubleshooting Side Reactions, Byproducts, and Reactivity Profiles Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists Welcome to the Technical Support Hub You are accessing the advanced troub...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions, Byproducts, and Reactivity Profiles Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists

Welcome to the Technical Support Hub

You are accessing the advanced troubleshooting guide for 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 4-Br-3-Me-PhSO2F) . This molecule is a bifunctional "linchpin" scaffold, featuring two distinct electrophilic handles:

  • Sulfonyl Fluoride (-SO₂F): A latent electrophile for SuFEx (Sulfur-Fluoride Exchange) click chemistry.[1][2]

  • Aryl Bromide (-Br): A handle for transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

This guide addresses the specific chemical conflicts, stability issues, and impurity profiles encountered when manipulating this scaffold.

Module 1: Synthesis & Purity Troubleshooting

User Issue: "I synthesized the sulfonyl fluoride from the corresponding chloride, but my LC-MS shows a persistent acidic impurity and incomplete conversion."

Root Cause Analysis

The most common synthetic route involves a halogen exchange (halex) reaction using the sulfonyl chloride precursor (4-bromo-3-methylbenzenesulfonyl chloride) and a fluoride source (KF or KHF₂).

  • Impurity A (Hydrolysis): The "acidic impurity" is likely 4-bromo-3-methylbenzenesulfonic acid (-SO₃H) . While -SO₂F is stable, the -SO₂Cl precursor is highly moisture-sensitive. If the reaction medium (often MeCN/Water biphasic) is too basic or if the starting material was wet, the chloride hydrolyzes before it can exchange.

  • Impurity B (Incomplete Exchange): Residual -SO₂Cl. This occurs if the fluoride source is "poisoned" by water (forming HF/bifluoride in situ without enough activity) or if stirring is inefficient in biphasic systems.

Troubleshooting Protocol
  • The "Bifluoride" Fix: Switch from KF to KHF₂ (Potassium Bifluoride) . The bifluoride anion (HF₂⁻) is a more solubilized source of F⁻ in organic solvents and buffers the pH to prevent basic hydrolysis of the chloride [1].

  • Phase Transfer Catalysis: Add 18-crown-6 (if using KF) or use a biphasic system (DCM/Water) with a phase transfer catalyst (e.g., TBAB) to accelerate the F⁻ attack before water can attack the sulfur [2].

  • Purification: Do not attempt silica chromatography with methanol. Residual -SO₂Cl will form the methyl sulfonate ester. Use a basic wash (NaHCO₃) to remove the sulfonic acid byproduct, as the sulfonyl fluoride is stable to mild aqueous base.

Quantitative Data: Conversion Efficiency

Reagent System Solvent Time (hr) Yield (-SO₂F) Byproduct (-SO₃H)
KF (2 equiv) MeCN (wet) 4 65% 30%
KHF₂ (2 equiv) MeCN/H₂O 2 >95% <2%

| KF + 18-Crown-6 | THF | 6 | 88% | 5% |

Module 2: Cross-Coupling Compatibility (The Bromide Handle)

User Issue: "I attempted a Suzuki coupling at the bromine position, but the sulfonyl fluoride group disappeared or decomposed."

Technical Insight

The -SO₂F group is generally inert to Pd(0) oxidative addition compared to Ar-Br. However, "unconventional" reactivity arises under specific conditions.

  • Side Reaction 1: Desulfonylation. Highly active Pd catalysts (e.g., bulky phosphines like tBuXPhos) can insert into the C-S bond, leading to SO₂ extrusion and coupling at the ipso-carbon [3].

  • Side Reaction 2: Base-Mediated Hydrolysis. Suzuki couplings often use aqueous bases (K₂CO₃, NaOH). While -SO₂F is stable to neutral water, boiling with strong hydroxide will hydrolyze it to the sulfonate.

Optimization Guide
  • Catalyst Selection: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ . These are less likely to activate the C-SO₂F bond than electron-rich, bulky catalysts like Pd-PEPPSI or Buchwald G3 precatalysts unless necessary [4].

  • Base Selection: Switch to anhydrous conditions if possible (e.g., CsF or K₃PO₄ in Dioxane) or use weak bases (NaHCO₃). Avoid hydroxides or alkoxides at high temperatures (>80°C).

  • The "Methyl" Effect: The 3-methyl group provides steric protection to the sulfonyl fluoride, making it more stable to nucleophilic attack than the unsubstituted analog.

Figure 1: Decision pathways for preserving the sulfonyl fluoride moiety during cross-coupling reactions.

Module 3: SuFEx Reactivity (The Sulfonyl Fluoride Handle)

User Issue: "My SuFEx reaction with a silyl ether isn't working, or it's reacting non-specifically with amines."

Mechanism & Troubleshooting

SuFEx is not "click" chemistry in the absence of a catalyst; the S-F bond is kinetically stable.

  • Scenario A: No Reaction.

    • Cause: The S-F bond requires activation by a Lewis base (to activate the silicon) or a proton (to activate the fluoride).

    • Fix: Use DBU (1-5 mol%) or BTMG for silyl ether coupling. For protein conjugation (tyrosine/lysine), the local environment often catalyzes the reaction, but in solution, you need a catalyst [5].

  • Scenario B: Side Reaction with Amines (Sulfonamide Formation).

    • Cause: While -SO₂F is selective for phenols/silyl ethers, primary amines can attack sulfur at high concentrations or high pH, displacing fluoride.

    • Fix: Control pH. At neutral pH, amines are protonated or less nucleophilic towards the hard S(VI) center. If you want to avoid sulfonamide formation, protect amines or keep the pH < 7.5.

Reagent Compatibility Matrix

Reagent Class Compatibility with -SO₂F Risk/Notes
Organolithiums (R-Li) Incompatible Attacks S atom (Sulfone formation) or displaces F. Do not use for Br-Li exchange.
Grignards (R-MgX) Low Similar to R-Li; requires very low temp (-78°C) to target Br selectively (risky).
Reducing Agents (NaBH₄) High -SO₂F is resistant to hydride reduction (unlike -SO₂Cl).
Oxidants (mCPBA) High S(VI) is already fully oxidized.

| Alcohols (ROH) | High | Stable indefinitely unless activated by base/catalyst. |

Module 4: Storage & Stability

User Issue: "How long can I store this compound in solution?"

  • Hydrolytic Stability: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride is highly resistant to hydrolysis compared to the chloride. It can be stored in wet DMSO or acetonitrile for days at room temperature with negligible degradation [6].

  • Thermolysis: Stable up to >150°C.

  • Recommended Storage: Solid state at room temperature is sufficient. If in solution (DMSO stocks for screening), avoid basic buffers (Tris, Carbonate) for long-term storage; use PBS or water/MeCN.

References
  • Wright, S. W., & Hallstrom, K. N. (2006). A convenient preparation of heteroaryl sulfonyl fluorides. The Journal of Organic Chemistry, 71(3), 1080–1084.

  • Sharpless, K. B., et al. (2014).[3][4][] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Grygorenko, O. O., et al. (2018).[6] Sulfonyl Fluorides as Targets and Substrates in the Development of New Synthetic Methods. Nature Reviews Chemistry, 6, 146–162.[2]

  • Tribby, A. L., et al. (2017).[7] Pd-Catalyzed Cross-Coupling of Aryl Sulfonyl Fluorides. The Journal of Organic Chemistry, 82(4), 2294–2299.

  • Dong, J., et al. (2014).[] SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride. Angewandte Chemie, 126(36), 9606-9610.

  • Narayanam, M. K., et al. (2021). Sulfonyl Fluorides: A Stable and Tunable Handle for Chemical Biology. Chemical Science, 12, 1854-1865.

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride

Welcome to the technical support center for the synthesis and application of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride. This guide is designed for researchers, medicinal chemists, and process development scientists. He...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and application of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of your reactions. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical principles to empower your research.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride, often proceeding via a Sandmeyer-type reaction from 4-bromo-3-methylaniline, is a robust transformation. However, like any multi-step synthesis, challenges can arise. Below are common problems encountered during the reaction, their probable causes, and our recommended solutions.

Problem 1: Low or No Yield of the Final Product

Q: I performed the reaction starting from 4-bromo-3-methylaniline, but my final yield of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride is very low, or I isolated no product at all. What could have gone wrong?

A: Low or no yield is a common but solvable issue that typically points to a problem in one of the two critical stages of the one-pot synthesis: the initial diazotization or the subsequent fluorosulfonylation.

Possible Cause 1: Incomplete or Failed Diazotization

The formation of the aryldiazonium salt from 4-bromo-3-methylaniline is highly sensitive to temperature and acid concentration.[1] The diazonium salt itself is unstable at elevated temperatures.

  • Suggested Solution:

    • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite (NaNO₂). Use an ice-salt bath for better temperature management. Premature decomposition of the diazonium salt is a primary cause of low yield.

    • Acid Stoichiometry: Ensure you are using a sufficient excess of a strong, non-nucleophilic acid like HCl or H₂SO₄. The acid protonates the nitrous acid precursor (NaNO₂) and also prevents the newly formed diazonium salt from coupling with the unreacted starting aniline.[1]

    • Purity of Starting Amine: The starting material, 4-bromo-3-methylaniline, should be pure. Impurities can interfere with the diazotization process. Consider recrystallizing or purifying the aniline if its quality is uncertain.[2]

Possible Cause 2: Inefficient Fluorosulfonylation

The conversion of the diazonium salt to the sulfonyl fluoride involves a radical mechanism.[3][4] The efficiency of this step depends on the proper functioning of the SO₂ source and the fluorine source.

  • Suggested Solution:

    • Reagent Quality: Use high-quality sodium metabisulfite (Na₂S₂O₅) as the SO₂ surrogate and an effective fluorine source like Selectfluor®.[3][5] These reagents can degrade over time, so using fresh batches is recommended.

    • Order of Addition: In the one-pot protocol, the diazonium salt is formed in situ. Ensure that the Na₂S₂O₅ and Selectfluor® are added under conditions that allow for the efficient trapping of the aryl radical as it's formed.[4]

    • Solvent System: The reaction is often performed in a biphasic system or a solvent like acetonitrile. Ensure proper mixing to facilitate the reaction between the aqueous diazonium salt and the organic-soluble reagents.

Problem 2: Presence of Impurities in the Final Product

Q: My reaction worked, but the crude product is contaminated with significant impurities, making purification difficult. What are these byproducts and how can I avoid them?

A: Impurity profiles can offer significant clues about what went wrong. The most common impurities are phenols and azo compounds.

Possible Cause 1: Formation of Phenolic Byproducts

If the diazonium salt reacts with water before the fluorosulfonylation step, it will decompose to form 4-bromo-3-methylphenol. This is a very common side reaction if the temperature is not well-controlled or if the subsequent steps are not performed promptly.

  • Suggested Solution:

    • Maintain Low Temperature: As mentioned, keep the reaction cold (0-5 °C) throughout the diazotization and before the addition of the fluorosulfonylation reagents.

    • Prompt Conversion: Use the generated diazonium salt immediately in the next step. Letting it sit, even at low temperatures, will lead to decomposition and phenol formation.

Possible Cause 2: Azo Coupling

The electrophilic diazonium salt can react with the electron-rich starting amine (4-bromo-3-methylaniline) or the product phenol to form brightly colored azo compounds.[6]

  • Suggested Solution:

    • Sufficient Acid: A proper excess of acid ensures that the starting aniline is protonated to its non-nucleophilic ammonium salt form, preventing it from attacking the diazonium salt.[1]

    • Slow Nitrite Addition: Add the sodium nitrite solution slowly and sub-surface to ensure it reacts to form nitrous acid and then the diazonium salt, minimizing localized areas of high diazonium concentration that could lead to coupling.

Problem 3: Product is Unstable or Decomposes During Workup/Purification

Q: I believe my reaction was successful, but I am losing a significant amount of product during aqueous workup or column chromatography. Why is this happening?

A: While sulfonyl fluorides are generally more stable than their chloride counterparts, they are still electrophilic and can be susceptible to hydrolysis under certain conditions.[7]

  • Suggested Solution:

    • Neutral or Acidic Workup: During aqueous extraction, avoid using strong basic solutions (e.g., concentrated NaOH or Na₂CO₃ washes) for extended periods. If a basic wash is necessary to remove acidic impurities, perform it quickly and at a low temperature. Sulfonyl fluorides can hydrolyze to sulfonic acids under basic conditions.

    • Column Chromatography: Use a non-protic solvent system for column chromatography where possible (e.g., Hexane/Ethyl Acetate or Hexane/DCM). If using alcohols like methanol, be aware that they can act as nucleophiles. Deactivate the silica gel with a small amount of a non-nucleophilic base like triethylamine if you suspect the silica is too acidic.

    • Drying: Ensure the final product is thoroughly dried and stored in a desiccator. Water can slowly hydrolyze the product over time.

Experimental Workflow & Visualization

Standard Protocol: One-Pot Synthesis from 4-bromo-3-methylaniline

This protocol is based on modern copper-free Sandmeyer-type fluorosulfonylation methods.[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-methylaniline (1.0 equiv.) in acetonitrile (or a suitable solvent mixture). Cool the flask to 0 °C in an ice-salt bath.

  • Diazotization: Slowly add an aqueous solution of a strong acid (e.g., 3 equiv. of HCl). Then, add an aqueous solution of sodium nitrite (NaNO₂, 1.2 equiv.) dropwise, keeping the internal temperature below 5 °C. Stir for 30 minutes at 0 °C.

  • Fluorosulfonylation: To the cold diazonium salt solution, add sodium metabisulfite (Na₂S₂O₅, 2.0 equiv.) followed by Selectfluor® (1.5 equiv.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

G start Reaction Start: Synthesis of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride check_yield Check Yield & Purity start->check_yield low_yield Problem: Low or No Yield check_yield->low_yield Low impurities Problem: Significant Impurities check_yield->impurities Impure success High Yield & Purity: Reaction Successful check_yield->success Good check_diazotization Investigate Diazotization: - Temp > 5°C? - Insufficient Acid? - Impure Aniline? low_yield->check_diazotization check_fluoro Investigate Fluorosulfonylation: - Degraded Reagents? - Poor Mixing? low_yield->check_fluoro fix_diazotization Solution: - Maintain 0-5°C - Use Acid Excess - Purify Starting Material check_diazotization->fix_diazotization fix_fluoro Solution: - Use Fresh Na2S2O5/Selectfluor - Ensure Vigorous Stirring check_fluoro->fix_fluoro phenol_check Phenolic Byproducts? (Check TLC/LC-MS) impurities->phenol_check azo_check Colored Azo Byproducts? impurities->azo_check phenol_fix Solution: - Strict Temp Control (0-5°C) - Use Diazonium Salt Promptly phenol_check->phenol_fix azo_fix Solution: - Ensure Sufficient Acid - Slow NaNO2 Addition azo_check->azo_fix

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Why is a copper-free Sandmeyer-type reaction preferred for this synthesis?

A1: Traditional Sandmeyer reactions often use copper catalysts, which can be toxic and require removal from the final product, a critical consideration in drug development. Copper-free methods, such as those using Na₂S₂O₅ and Selectfluor®, mitigate the environmental impact and simplify purification, offering broad functional group tolerance.[8]

Q2: Can I use a different starting material, for example, 4-bromo-3-methylbenzene sulfonic acid?

A2: Yes, sulfonyl fluorides can be synthesized from sulfonic acids or their salts.[9][10] This typically involves a two-step, one-pot procedure where the sulfonic acid is first converted to a sulfonyl chloride intermediate using a chlorinating agent (like cyanuric chloride), followed by a halogen exchange with a fluoride source (like KHF₂).[10] This alternative route can be advantageous if the corresponding sulfonic acid is more readily available than the aniline.

Q3: What is "SuFEx" and why is 4-Bromo-3-methylbenzene-1-sulfonyl fluoride useful for it?

A3: SuFEx stands for Sulfur(VI) Fluoride Exchange, a next-generation "click chemistry" reaction. Sulfonyl fluorides (like the title compound) are exceptionally stable but react readily and selectively with nucleophiles (like phenols or amines) under specific conditions to form strong covalent bonds.[11][12] The bromo- and methyl- substituents on the aromatic ring of this particular molecule allow for further diversification, making it a valuable building block in medicinal chemistry and materials science for rapidly creating libraries of complex molecules.[13]

Q4: What are the optimal conditions for storing 4-Bromo-3-methylbenzene-1-sulfonyl fluoride?

A4: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture. A desiccator is recommended for long-term storage to prevent slow hydrolysis of the sulfonyl fluoride group.

Q5: Are there any specific safety precautions I should take?

A5: Yes. Standard laboratory safety precautions (lab coat, gloves, safety glasses) should be followed. Selectfluor® is a strong oxidizing and fluorinating agent and should be handled with care in a fume hood. The diazotization step generates potentially unstable diazonium salts; never allow the reaction mixture to warm up unexpectedly or the salt to become isolated and dry.

Key Reaction Parameters Summary
ParameterRecommended ConditionRationale / Causality
Starting Material 4-bromo-3-methylanilineReadily available precursor for Sandmeyer-type fluorosulfonylation.
Diazotization Temp. 0 - 5 °CPrevents decomposition of the unstable aryldiazonium salt intermediate.
Acid HCl or H₂SO₄ (2-3 equiv.)Catalyzes diazotization and prevents azo coupling by protonating the starting amine.[1]
SO₂ Source Sodium Metabisulfite (Na₂S₂O₅)A stable, easy-to-handle solid surrogate for gaseous SO₂.[3][5]
Fluorine Source Selectfluor®An electrophilic fluorinating agent that efficiently converts the arylsulfonyl radical to the final product.[3][4]
Solvent Acetonitrile / WaterA common solvent system that accommodates both the aqueous and organic phase reagents.
Purification Column ChromatographyEffective for removing polar and non-polar impurities.[14]
References
  • Zhong, T., Pang, M.-K., Chen, Z.-D., Zhang, B., Weng, J., & Lu, G. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters, 22(8), 2941–2945. [Link]

  • ACS Publications. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides | Organic Letters. [Link]

  • Request PDF. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. [Link]

  • ACS Publications. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides | Organic Letters. [Link]

  • PubMed. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. [Link]

  • ACS Publications. (2017). Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2025). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters. [Link]

  • MySkinRecipes. 4-Bromo-3-fluorobenzenesulfonylfluoride. [Link]

  • National Institutes of Health. (2025). Sulfur fluoride exchange with carbon pronucleophiles. PMC. [Link]

  • ResearchGate. (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... [Link]

  • National Institutes of Health. (2020). A Unified Strategy for Arylsulfur(VI) Fluorides from Aryl Halides: Access to Ar‐SOF3 Compounds. PMC. [Link]

  • National Institutes of Health. Facile synthesis of sulfonyl fluorides from sulfonic acids. PMC. [Link]

  • Organic Chemistry-4 - Kolkata. [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. [Link]

  • Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorosulfonation. [Link]

  • ChemRxiv. Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides. [Link]

  • ACS Publications. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering. [Link]

  • RSC Publishing. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. [Link]

  • An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite. [Link]

  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. [Link]

  • Quora. (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? [Link]

  • ResearchGate. Optimization of the reaction conditions. a. [Link]

  • National Institutes of Health. (2023). Sulfur fluoride exchange. PMC. [Link]

Sources

Optimization

Technical Support Center: Optimizing 4-Bromo-3-methylbenzene-1-sulfonyl fluoride

Compound ID: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride Application Domain: SuFEx Click Chemistry & Palladium-Catalyzed Cross-Coupling Support Tier: Level 3 (Senior Application Scientist) Executive Summary: The Dual-War...

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride Application Domain: SuFEx Click Chemistry & Palladium-Catalyzed Cross-Coupling Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Dual-Warhead Paradox

You are likely encountering "low reactivity" because this molecule behaves as a Janus-faced electrophile . It contains two distinct reactive centers with opposing reactivity profiles:

  • The Sulfonyl Fluoride (-SO₂F) at C1: A "sleeping giant" that is kinetically stable and requires specific activation (SuFEx conditions) to react. It is not a sulfonyl chloride.

  • The Aryl Bromide (-Br) at C4: A standard electrophile for cross-coupling, but it is sterically deactivated by the ortho-methyl group at C3.

This guide troubleshoots these two interfaces separately. Identify which part of the molecule is failing in your workflow below.

Module A: Troubleshooting the Sulfonyl Fluoride (-SO₂F) Interface

Symptom: The -SO₂F group fails to react with nucleophiles (amines, phenols) under standard sulfonylation conditions (e.g., Et₃N, DCM), or reaction times are impractically long.

Root Cause Analysis: The Stability Trap

Unlike sulfonyl chlorides (-SO₂Cl), which are prone to hydrolysis and react indiscriminately, sulfonyl fluorides possess a unique stability-reactivity profile.[1] The S–F bond is shorter (1.56 Å) and stronger (approx. 130 kcal/mol) than the S–Cl bond. The "low reactivity" you observe is actually kinetic stability . The -SO₂F motif requires proton-transfer catalysis or silicon-activation to overcome the activation energy barrier.

Diagnostic Protocol
VariableStandard (Failing) ConditionCorrective Action (SuFEx Protocol)
Nucleophile Free Phenol / AmineSilyl Ether (Ar-OTMS) or Free Amine
Catalyst TEA, DIPEA, PyridineDBU, BTMG (Base method) or TBAF/TASF (Si-method)
Solvent DCM, THFAcetonitrile (MeCN) (Crucial for stabilizing the transition state)
Atmosphere Inert (N₂)Ambient Air (SuFEx is water/oxygen tolerant)
Solution 1: The "Si-SuFEx" Activation (Recommended for Phenols)

If reacting with phenols, do not use the free phenol. Convert it to a silyl ether (Ar-O-TMS). The fluoride ion acts as a catalyst to shuttle the silyl group, exposing the phenoxide in a concerted mechanism.

Protocol:

  • Substrates: 1.0 equiv Sulfonyl Fluoride + 1.1 equiv Aryl-OTMS.

  • Catalyst: 5-10 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG.

  • Solvent: MeCN (0.5 M).

  • Observation: Reaction typically completes in <1 hour.

Solution 2: The "H-Bonding" Activation (Recommended for Amines)

For amines, simple bases like TEA are often insufficient because they lack the specific basicity to stabilize the pentacoordinate sulfur transition state. Switch to BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) .[2]

Visualizing the Mechanism

The diagram below illustrates why standard bases fail and how SuFEx catalysts unlock reactivity.

SuFEx_Activation Start Inert State (R-SO2-F) Barrier Activation Energy Barrier Start->Barrier Standard Standard Base (TEA/Pyridine) Barrier->Standard Fails to cross SuFEx_Base Superbase Catalysis (DBU/BTMG) Barrier->SuFEx_Base H-Bonding Network Si_SuFEx Si-SuFEx (TBAF/Bifluoride) Barrier->Si_SuFEx Fluoride Shuttling Standard->Start No Reaction TS_Stabilization Transition State Stabilization (Pentacoordinate Sulfur) SuFEx_Base->TS_Stabilization Si_SuFEx->TS_Stabilization Product Sulfonamide/Sulfonate Product TS_Stabilization->Product S-F Bond Cleavage

Figure 1: The SuFEx activation landscape. Standard bases cannot stabilize the transition state effectively, leading to apparent "low reactivity."

Module B: Troubleshooting the Aryl Bromide (-Br) Interface

Symptom: Low yields or no conversion in Suzuki-Miyaura or Buchwald-Hartwig coupling, despite the -Br usually being a good handle.

Root Cause Analysis: The Ortho-Methyl Effect

The methyl group at position C3 is ortho to the bromine at C4.

  • Steric Clash: This methyl group creates significant steric hindrance, preventing standard bulky palladium catalysts (like Pd(PPh₃)₄) from undergoing oxidative addition effectively.

  • Ligand Failure: Common ligands (PPh₃, dppf) are too small to force the active species open or too bulky in the wrong quadrant to accommodate the ortho-methyl group.

Diagnostic Protocol
Parameter"Standard" (Failing)Optimized (High Reactivity)
Ligand Class Simple Phosphines (PPh₃)Dialkylbiaryl Phosphines (Buchwald Ligands)
Specific Ligand Pd(PPh₃)₄, Pd(dppf)Cl₂SPhos, XPhos, or RuPhos
Base Na₂CO₃ (Weak)K₃PO₄ or Cs₂CO₃ (Anhydrous conditions often better)
Temperature 60-80°C100°C+ (Ortho-subs require higher energy)
Recommended Workflow: The "Buchwald Protocol"

To overcome the steric barrier of the C3-methyl group, you must use electron-rich, bulky ligands designed for ortho-substituted arenes.

Step-by-Step:

  • Catalyst Precursor: Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

    • Why? SPhos is specifically designed to facilitate oxidative addition into hindered aryl halides.

  • Ratio: 1:2 (Pd:Ligand).

  • Solvent: Toluene or Dioxane (allows higher reflux temps than THF).

  • Base: K₃PO₄ (2.0 equiv).

Critical Note on Chemoselectivity: The -SO₂F group is generally stable to Pd-coupling conditions. However, avoid strong reducing agents (like LiAlH₄ or Grignards) which will attack the sulfonyl fluoride. Suzuki conditions (Boronic acids + Base) are perfectly compatible.

Visualizing the Steric Conflict

Steric_Hindrance Substrate 4-Bromo-3-methylbenzene-1-sulfonyl fluoride Site_Br C4-Bromine (Target Site) Substrate->Site_Br Site_Me C3-Methyl (Steric Blocker) Substrate->Site_Me Standard_Cat Standard Catalyst (Pd-PPh3) Site_Me->Standard_Cat BLOCKS Approach (Steric Clash) Buchwald_Cat Specialized Catalyst (Pd-SPhos) Site_Me->Buchwald_Cat Accommodated by Ligand Pocket Standard_Cat->Site_Br No Oxidative Addition Buchwald_Cat->Site_Br Successful Oxidative Addition

Figure 2: The steric blockade at C4. The C3-Methyl group physically prevents standard Pd-ligands from engaging the Bromine, necessitating SPhos/XPhos systems.

FAQs

Q: Can I do the Suzuki coupling after the SuFEx reaction? A: Yes, and this is often preferred. Converting the -SO₂F to a sulfonamide first eliminates any risk of the sulfonyl fluoride hydrolyzing during the high-heat Suzuki step. However, the -SO₂F is robust enough to survive the Suzuki coupling if you need to keep it as a warhead for later.

Q: My -SO₂F hydrolyzed to sulfonic acid (-SO₃H). What happened? A: While stable, -SO₂F will hydrolyze at high pH (>12) or in the presence of strong nucleophiles in water at high temperatures. If you see sulfonic acid, your reaction medium was likely too basic and aqueous. Switch to anhydrous conditions or lower the pH.

Q: Is the methyl group activating or deactivating? A: The methyl group is weakly electron-donating (inductive). For the SuFEx reaction (at the meta position), its effect is negligible. For the Cross-coupling (at the ortho position), its electronic effect is minor, but its steric effect is the dominant factor causing your low reactivity.

References

  • SuFEx Mechanism & Catalysis: Dong, J., Krasnova, L., Finn, M.G., & Sharpless, K.B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][3][4][5] Angewandte Chemie International Edition. [Link]

  • Steric Hindrance in Suzuki Coupling: Martin, R., & Buchwald, S.L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research. [Link]

  • Sulfonyl Fluoride Stability: Narayanam, M.K., et al. (2022).[1][6] Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.[4][6] Nature Reviews Chemistry. [Link]

Sources

Troubleshooting

Stability issues of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride under reaction conditions

Status: Operational Ticket ID: BMSF-STAB-2026 Assigned Specialist: Senior Application Scientist, SuFEx Chemistry Division Executive Summary: The "Goldilocks" Electrophile 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BMSF-STAB-2026 Assigned Specialist: Senior Application Scientist, SuFEx Chemistry Division

Executive Summary: The "Goldilocks" Electrophile

4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) is a bifunctional building block critical for medicinal chemistry and fragment-based drug discovery (FBDD). It possesses two distinct electrophilic handles:

  • Aryl Bromide (C-Br): A handle for cross-coupling (Suzuki, Buchwald-Hartwig).

  • Sulfonyl Fluoride (S-F): A latent "click" chemistry warhead (SuFEx) or precursor to sulfonamides.

The Core Challenge: The utility of BMSF relies on the orthogonality of these two groups. Users frequently encounter stability issues when the "sleeping" reactivity of the sulfonyl fluoride is inadvertently awakened during transformations intended for the aryl bromide.

This guide provides the operational parameters to maintain the integrity of the sulfonyl fluoride (


) moiety while manipulating the rest of the molecule.

Stability & Compatibility Matrix

The following data summarizes the stability of BMSF under common reaction conditions.

ParameterConditionStability StatusNotes / Mechanism
Hydrolysis pH 1 – 7 (Acidic/Neutral)High Stable in aqueous workups and acidic media.
Hydrolysis pH > 10 (Basic)Low Rapid hydrolysis to sulfonate (

) driven by

attack.
Nucleophiles Amines (

)
Variable Stable at RT without activation; reacts upon heating or with Lewis Acid/Si-activation.
Nucleophiles Organolithiums / GrignardsUnstable CRITICAL FAILURE POINT. Hard nucleophiles attack the Sulfur(VI) center immediately.
Catalysis Pd(0)/Pd(II) (Suzuki/Heck)High Compatible, provided the base used is non-nucleophilic (e.g.,

,

).
Redox OxidationHigh Resistant to oxidative conditions.
Redox Reduction (e.g.,

)
Unstable Reduces to sulfinic acid or thiol depending on severity.

Troubleshooting Modules

Module A: Reaction Compatibility (Preserving the S-F Bond)

Issue: "I am trying to perform a Suzuki coupling on the bromide, but I'm losing the sulfonyl fluoride."

Root Cause Analysis: The sulfonyl fluoride is electronically activated by the electron-withdrawing nature of the aryl ring. While stable to weak bases, it decomposes in the presence of hard nucleophiles or strong alkoxides often used in cross-coupling.

The Solution: Base Selection Strategy

  • Avoid:

    
    , 
    
    
    
    ,
    
    
    . These act as nucleophiles or generate
    
    
    that hydrolyzes the S-F bond.
  • Use:

    
     (anhydrous), 
    
    
    
    , or
    
    
    .
  • Solvent System: Switch to non-protic polar solvents (Dioxane, DMF) and strictly limit water content if using carbonate bases.

Visual Workflow: Cross-Coupling Decision Tree

Suzuki_Workflow cluster_tips Pro-Tip Start Start: Suzuki Coupling of BMSF Base_Check Select Base Start->Base_Check Strong_Base Strong Alkoxide (KOtBu, NaOEt) Base_Check->Strong_Base Avoid Weak_Base Mild/Inorganic (K3PO4, Cs2CO3) Base_Check->Weak_Base Recommended Result_Fail FAILURE: S-F Hydrolysis or Substitution Strong_Base->Result_Fail Result_Success SUCCESS: Biaryl Product with S-F Intact Weak_Base->Result_Success Tip Add 1% Water if using boronic acids to facilitate transmetallation, but avoid bulk aqueous phases.

Caption: Decision logic for selecting bases in Pd-catalyzed cross-coupling to prevent sulfonyl fluoride degradation.

Module B: Hydrolytic Instability (pH Sensitivity)

Issue: "My compound disappeared during aqueous workup."

Root Cause Analysis: While sulfonyl fluorides are more stable than sulfonyl chlorides, BMSF is not immune to hydrolysis.[1] The 4-bromo substituent is electron-withdrawing, making the sulfur center more electrophilic and susceptible to attack by hydroxide ions (


) at high pH.

The "Danger Zone":

  • pH > 10: Hydrolysis half-life drops to minutes/hours.

  • Nucleophilic Buffers: Tris or Glycine buffers can react with the S-F bond over time.

Protocol: Safe Workup Procedure

  • Quench: Cool reaction to 0°C.

  • Acidify: Adjust aqueous layer to pH 4–6 using 1M HCl or

    
     (sat. aq.).
    
  • Extraction: Use Ethyl Acetate or DCM.

  • Drying: Dry organic layer over

    
     (neutral) rather than 
    
    
    
    (basic).
Module C: Organometallic Incompatibility

Issue: "I tried to make the Grignard reagent of BMSF, but it polymerized."

Mechanism: You cannot generate a Grignard or Organolithium species on a molecule containing a sulfonyl fluoride.

  • Metal-Halogen Exchange:

    
     inserts into C-Br.
    
  • Self-Destruction: The newly formed Carbon-Nucleophile (C-Mg-Br) immediately attacks the electrophilic Sulfur(VI) of a neighboring molecule.

  • Result: Sulfone polymers and oligomers.

Alternative Strategy: If you need to couple BMSF with a nucleophile, BMSF must be the electrophile . Use a pre-formed boronic acid (Suzuki) or organozinc reagent (Negishi) which tolerates the S-F functionality better than Li/Mg reagents.

Quality Control & Analysis Protocol

Because BMSF degradation (hydrolysis to sulfonic acid) is often invisible on TLC (both spots are UV active and polar),


 NMR is the gold standard for validation. 
Standard QC Protocol: NMR
  • Sample Prep: Dissolve 5–10 mg of BMSF in

    
    .
    
  • Internal Standard: Add

    
    -trifluorotoluene (
    
    
    
    ppm) if quantification is needed.
  • Acquisition: Run a standard proton-decoupled fluorine sequence.

Interpretation Table:

Chemical Shift (

ppm)
SpeciesStatus
+64.0 to +66.0 Sulfonyl Fluoride (

)
Intact Target
-110 to -130Fluoride Ion (

)
Hydrolysis Byproduct
(Signal Disappears)Sulfonic Acid / SulfonateTotal Hydrolysis

Note: Shifts are relative to


 (0 ppm). BMSF typically appears as a singlet around +65.5 ppm.

Frequently Asked Questions (FAQ)

Q1: Can I run a reaction in methanol/ethanol?

  • Answer: Generally, yes, but proceed with caution. While S-F bonds are stable to neutral alcohols, the presence of any base (even weak ones) can catalyze the formation of the sulfonate ester (S-OR). Recommendation: Use Isopropanol (more steric bulk) or a non-nucleophilic solvent like Acetonitrile or THF.

Q2: Is BMSF stable on silica gel?

  • Answer: Yes. BMSF can be purified via standard flash column chromatography using Hexanes/Ethyl Acetate. Avoid using Alumina (Basic) , as it will hydrolyze the fluoride.

Q3: I need to remove the bromine. Can I use hydrogenation (


)? 
  • Answer: Risk is moderate. Under standard hydrogenation conditions, the C-Br bond will cleave (dehalogenation). The S-F bond is generally resistant to catalytic hydrogenolysis, but prolonged exposure may lead to reduction. Monitor closely.

Q4: Why is the "3-methyl" group important for stability?

  • Answer: The methyl group at position 3 is ortho to the bromine (at position 4). This provides slight steric protection to the bromide, preventing non-specific nucleophilic attacks at the carbon, while leaving the sulfonyl fluoride (at position 1) accessible for SuFEx chemistry.

References

  • Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Dong, J., et al. (2014).[2] "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie, 126(36), 9606-9610.

  • Loughney, D. A., et al. (2018). "Palladium-Catalyzed Cross-Coupling of Aryl Fluorosulfonates." Journal of the American Chemical Society, 140(48), 16418–16422. (Demonstrates compatibility of Pd-catalysis with S-F bonds).

  • Enamine Ltd. (2024). "Sulfonyl Fluorides: Stability and Handling Guidelines." Enamine Technical Library.

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for 4-Bromo-3-methylbenzene-1-sulfonyl fluoride before handling.

Sources

Optimization

Quenching procedures for reactions involving 4-Bromo-3-methylbenzene-1-sulfonyl fluoride

Technical Support Center: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride Ticket System ID: TSC-SuFEx-004 Status: Active Authorized by: Senior Application Scientist Core Directive & Executive Summary Subject: Quenching and W...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride Ticket System ID: TSC-SuFEx-004 Status: Active Authorized by: Senior Application Scientist

Core Directive & Executive Summary

Subject: Quenching and Workup Procedures for 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 72256-93-0).

The "Sleeping Beauty" Paradox: Unlike its sulfonyl chloride cousins, which hydrolyze rapidly in water, 4-Bromo-3-methylbenzene-1-sulfonyl fluoride exhibits a unique stability profile known as the "SuFEx" (Sulfur-Fluoride Exchange) effect. It is remarkably resistant to hydrolysis under neutral and acidic conditions, and even tolerates basic aqueous workups at room temperature.

Critical Warning: "Quenching" this molecule requires a re-definition of terms.

  • To Isolate (Workup): You do not need to rush to prevent hydrolysis. You need to remove unreacted nucleophiles.

  • To Destroy (Disposal): You cannot simply add water. You must use specific high-pH nucleophilic destruction protocols.

  • Forbidden Reactivity: Do NOT attempt Lithium-Halogen exchange (using the Aryl Bromide) without protecting the Sulfonyl Fluoride. The generated aryl-lithium will instantly attack the SO2F of a neighboring molecule, leading to polymerization/oligomerization.

Technical Modules & Protocols

Module A: Standard Workup (SuFEx Ligation)

Scenario: You have reacted the sulfonyl fluoride with an amine or phenol and need to stop the reaction and isolate the product.

The Science: The S(VI)-F bond is kinetically stable. In SuFEx chemistry, the reaction is often driven by a catalyst (e.g., DBU, BEMP) or silyl activation. "Quenching" here means neutralizing the base/catalyst to stop the forward reaction, rather than preventing the decomposition of the product.

Protocol 1: Acidic Quench (Preferred for Amine/Phenol Nucleophiles) Use this to remove unreacted amines or basic catalysts.

  • Cooling: Cool reaction mixture to 0°C (optional, but good practice).

  • Quench Reagent: Add 1.0 M HCl or Saturated Ammonium Chloride (NH4Cl) .

    • Why? The SO2F group is stable to dilute acid. Protonating the amine/base catalyst stops the SuFEx cycle immediately.

  • Extraction: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash:

    • Wash organic layer with water (2x).

    • Wash with Brine (1x).

  • Drying: Dry over anhydrous Na2SO4 or MgSO4.

Protocol 2: Basic Wash (Removing Excess Phenols) Use this if you used an excess of a phenolic nucleophile.

  • Reagent: Wash the organic layer with 0.5 M NaOH or Sat. NaHCO3 .

    • Note: At Room Temperature (RT), the aryl sulfonyl fluoride is stable to dilute base for the duration of a wash (<15 mins).

    • Mechanism: This deprotonates unreacted phenols, pushing them into the aqueous layer as phenoxides, while the lipophilic sulfonyl fluoride (and the coupled product) remains in the organic layer.

Module B: Cross-Coupling Workup (Suzuki/Stille)

Scenario: You utilized the Aryl Bromide handle for a Pd-catalyzed coupling, intending to keep the SO2F intact.

The Challenge: Palladium catalysts often require basic conditions (K2CO3, K3PO4) and heat. The Solution: The methyl group at the 3-position provides slight steric shielding, and the intrinsic stability of the Ar-SO2F bond allows it to survive standard Suzuki conditions (60-80°C) provided the reaction time is optimized.

Protocol:

  • Cooling: Cool to RT immediately upon completion.

  • Scavenging: Add a metal scavenger (e.g., SiliaMetS® or activated charcoal) if downstream purity is critical.

  • Quench: Dilute with water and extract with EtOAc.

  • Purification: Flash chromatography is safe. Silica gel does not decompose the sulfonyl fluoride.

Module C: The "Ultimate Quench" (Disposal & Destruction)

Scenario: You have excess 4-Bromo-3-methylbenzene-1-sulfonyl fluoride in your waste stream and need to render it chemically inert.

The Science: Water alone will NOT destroy this compound. It will sit in your aqueous waste trap, potentially active. You must attack the Sulfur(VI) center with a hard nucleophile at high pH.

Protocol:

  • Preparation: Prepare a solution of 10% KOH in Methanol (or Ethanol).

  • Digestion: Add the sulfonyl fluoride waste to this solution slowly.

  • Activation: Stir at 50°C for 2-4 hours .

    • Mechanism: The methoxide/hydroxide ions attack the sulfur, displacing the fluoride ion (F-) and forming the sulfonate/methyl ester.

  • Verification: Check by TLC (disappearance of the non-polar SO2F spot).

  • Safety Note: This generates Fluoride ions (F-). Ensure waste is labeled for Fluoride content if required by your EHS.

Visualizing the Chemistry

Diagram 1: The Stability & Reactivity Decision Tree

This flowchart guides you through the correct processing path based on your experimental goal.

SuFEx_Workflow Start Start: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride Goal_Ligation Goal: SuFEx Ligation (Reacting SO2F) Start->Goal_Ligation Goal_Coupling Goal: Cross-Coupling (Reacting Ar-Br) Start->Goal_Coupling Goal_Disposal Goal: Waste Disposal (Destroying Molecule) Start->Goal_Disposal Step_Lig_1 Reaction: Amine/Phenol + Base Goal_Ligation->Step_Lig_1 Step_Coup_1 Reaction: Pd-Cat + Boronic Acid (Base: K2CO3/K3PO4) Goal_Coupling->Step_Coup_1 Step_Disp_1 Reagent: 10% KOH in MeOH Goal_Disposal->Step_Disp_1 Quench_Lig Quench: Dilute HCl or NH4Cl (Stops Base, Preserves SO2F Product) Step_Lig_1->Quench_Lig Warning_Coup CRITICAL: Avoid Strong Nucleophiles (e.g., NaOMe) during coupling Step_Coup_1->Warning_Coup Quench_Coup Workup: Water Wash + Silica Column (SO2F Survives) Warning_Coup->Quench_Coup Step_Disp_2 Condition: Heat (50°C, 4h) Step_Disp_1->Step_Disp_2 Result_Disp Result: Sulfonate Salt + F- ions (Safe for Waste) Step_Disp_2->Result_Disp

Caption: Workflow decision tree for processing 4-Bromo-3-methylbenzene-1-sulfonyl fluoride based on experimental intent.

Troubleshooting & FAQ

Q1: I see a new spot on TLC after aqueous workup, but it's not my product. Did I hydrolyze the SO2F?

  • Diagnosis: Unlikely. Sulfonyl fluorides are very stable.[1]

  • Probable Cause: Did you use a primary amine in your reaction? You may have formed the sulfonamide (desired) or, if you used a strong base, you might have displaced the Bromine (unlikely without Pd) or performed a nucleophilic aromatic substitution (SNAr) if the ring is electron-poor enough (though the methyl group makes this harder).

  • Check: Run a Mass Spec. If you see M-F+OH (Hydrolysis), your workup was too basic/hot. If you see M+1 (Stability), the spot is likely an impurity from the starting material.

Q2: Can I make the Grignard reagent of this molecule?

  • Answer: NO.

  • Reasoning: If you add Mg or t-BuLi to this molecule, the resulting Carbon-Metal bond is a strong nucleophile. It will immediately attack the Sulfur atom of a neighboring molecule (an electrophile), displacing the fluoride. You will get a complex mixture of sulfones and polymers.

  • Solution: Perform the Grignard formation on the partner molecule, then react it with the SO2F (to make a sulfone) or the Br (using Pd catalysis).

Q3: The reaction emulsion won't separate during extraction.

  • Cause: The methyl group and bromine make this molecule lipophilic, but if you have formed a sulfonamide product, it might be amphiphilic.

  • Fix: Add a small amount of Methanol to the organic layer or saturate the aqueous layer with solid NaCl (Brine). Filter through a celite pad if fine particulates are stabilizing the emulsion.

Data Summary: Stability Profile

ConditionStability of Ar-SO2FRecommended Action
Water (Neutral, RT) High (Days)Safe to wash.
1M HCl (Acidic, RT) High Safe to quench amines.
Sat. NaHCO3 (Basic, RT) Moderate/High (<2h)Safe for quick washes.
1M NaOH (Strong Base, RT) Moderate Avoid prolonged exposure.
KOH/MeOH (Strong Base, Heat) Low (Decomposes)Use for DISPOSAL only.
Silica Gel High Safe for chromatography.

References

  • Sharpless, K. B., et al. (2014).[2][3][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. (Foundational paper establishing the hydrolytic stability of SO2F).

  • Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie. (Demonstrates workup protocols for sulfonyl fluorides).

  • Chemical Safety Data Sheet (SDS). "4-Bromo-3-methylbenzene-1-sulfonyl fluoride." (General safety and disposal guidelines for halogenated sulfonyl compounds). (Note: Generic link to supplier for SDS verification).

Sources

Troubleshooting

Technical Support Center: Handling &amp; Workup of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride

Case ID: #SF-BR-METH-001 Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, SuFEx Chemistry Division Executive Summary: The "Sleeping Beauty" Paradox You are working with 4-Br...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SF-BR-METH-001 Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, SuFEx Chemistry Division

Executive Summary: The "Sleeping Beauty" Paradox

You are working with 4-Bromo-3-methylbenzene-1-sulfonyl fluoride , a key intermediate often utilized in SuFEx (Sulfur-Fluoride Exchange) click chemistry.

The Paradox: Unlike their sulfonyl chloride counterparts, sulfonyl fluorides are famously described as "sleeping beauties"—they are remarkably stable to hydrolysis under neutral/acidic conditions yet react exclusively with specific nucleophiles under the right activation. However, "stable" does not mean "inert."

The Critical Failure Point: The presence of the electron-withdrawing Bromine atom at the para position increases the electrophilicity of the sulfur center compared to a standard Toluenesulfonyl fluoride. While the meta-methyl group provides slight electronic donation, the net effect is a compound that remains susceptible to hydrolysis if exposed to high pH (>10) or nucleophilic bases (e.g., hydroxide, unbuffered aqueous amines) during workup.

Mechanism of Failure: Why Hydrolysis Occurs

To prevent the issue, you must understand the mechanism. Hydrolysis at the sulfur center is an associative


-like process.
The Hydrolytic Pathway

The Sulfonyl-Fluorine bond is strong (approx. 130 kcal/mol), but the sulfur atom is a "hard" electrophile. In the presence of a hard nucleophile like the Hydroxide ion (


), the sulfur is attacked, displacing the fluoride ion.

HydrolysisMechanism Substrate Sulfonyl Fluoride (Ar-SO2-F) Attack Nucleophilic Attack (OH- attacks Sulfur) Substrate->Attack High pH (>10) Intermediate Pentacoordinate Transition State Attack->Intermediate Collapse Elimination of F- Intermediate->Collapse Product Sulfonic Acid (Ar-SO3H) Collapse->Product Irreversible

Figure 1: Mechanism of base-mediated hydrolysis. Note that once the Sulfonic Acid is formed, it is water-soluble and will be lost in the aqueous layer during extraction.

Troubleshooting Guide (Q&A)

Q1: I lost most of my product during the aqueous wash. Where did it go?

Diagnosis: You likely used a strong base (like 1M NaOH) or allowed the reaction to sit in a basic aqueous biphasic mixture for too long. The Fix:

  • Immediate Action: Check your aqueous waste stream. Acidify a small sample of the aqueous layer; if a precipitate forms or it extracts back into organic solvent, your product hydrolyzed to the sulfonic acid.

  • Protocol Adjustment: Switch to saturated Ammonium Chloride (

    
    )  or 1M HCl  for quenching. Sulfonyl fluorides are exceptionally stable in acid [1].
    
Q2: My product decomposes on the silica column. Is it acid-sensitive?

Diagnosis: While sulfonyl fluorides are generally acid-stable, "active" silica gel can sometimes contain trace metal impurities or surface silanols that catalyze degradation, especially for electron-deficient rings like your brominated species. The Fix:

  • The "Buffered" Column: Pre-treat your silica gel column with 1% Triethylamine (

    
    ) in Hexanes before loading. This neutralizes the most active acidic sites.
    
  • Alternative: Use Neutral Alumina instead of silica gel. It is much gentler on electrophilic sulfur species.

Q3: The NMR shows a mixture of Sulfonyl Fluoride and Sulfonic Acid.

Diagnosis: This often happens after the column, during concentration, if the solvent contained water and the bath temperature was too high. The Fix:

  • Drying: Ensure you dry the organic layer rigorously with Anhydrous Magnesium Sulfate (

    
    ) . Sodium sulfate (
    
    
    
    ) is sometimes insufficient for "wet" solvents like Ethyl Acetate.
  • Temperature: Do not exceed 40°C on the rotavap.

The "Gold Standard" Workup Protocol

Target: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride

This protocol minimizes exposure to the "Hydrolysis Zone" (pH > 9) and ensures maximum recovery.

Reagents Required:
  • Quench Buffer: Saturated Aqueous

    
     (preferred) or 0.5 M HCl.
    
  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Drying Agent: Anhydrous

    
    .
    
Step-by-Step Workflow:
  • Cool Down: Cool the reaction mixture to 0°C (ice bath) before quenching.

  • Acidic Quench: Slowly add Sat.

    
     .
    
    • Why? This keeps the pH slightly acidic (~pH 5-6). Sulfonyl fluorides are kinetically inert to hydrolysis at this pH [2].

  • Phase Separation: Extract with DCM (

    
    ).
    
    • Critical: Do not let the layers sit. Separate immediately.

  • The "Neutral" Wash: Wash combined organics once with water, then once with Brine.

    • Avoid: Do NOT wash with saturated Sodium Bicarbonate (

      
      ) unless absolutely necessary to remove acid. If you must, keep it ice-cold and rapid (< 2 mins contact time).
      
  • Drying: Dry over

    
     for 10-15 minutes with vigorous stirring. Filter.
    
  • Concentration: Remove solvent under reduced pressure at < 35°C .

WorkupProtocol Reaction Crude Reaction Mixture (Target: Ar-SO2F) Quench Quench: Sat. NH4Cl at 0°C (Maintain pH < 7) Reaction->Quench Extract Extract with DCM (x3) Quench->Extract WashDecision Need to remove acid? Extract->WashDecision SafeWash Wash: Water then Brine WashDecision->SafeWash No RiskyWash Wash: Cold Sat. NaHCO3 (RAPID < 2 min) WashDecision->RiskyWash Yes Dry Dry: Anhydrous MgSO4 SafeWash->Dry RiskyWash->Dry Isolate Concentrate < 35°C Dry->Isolate

Figure 2: Decision tree for safe workup of aryl sulfonyl fluorides.

Comparative Stability Data

Understanding the stability relative to the chloride analog helps justify the protocol changes.

FeatureSulfonyl Chloride (

)
Sulfonyl Fluoride (

)
Bond Energy S-Cl: ~65 kcal/molS-F: ~130 kcal/mol
Hydrolysis

(pH 7)
Minutes to HoursWeeks to Months [3]
Hydrolysis

(pH 12)
SecondsHours (Risk Zone)
Thermodynamic Stability Low (Susceptible to reduction)High (Resistant to reduction)
Recommended Storage Freezer, under ArgonAmbient (Solid), Freezer (Solution)

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.

  • Tribby, A. L., et al. (2017). "Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor." The Journal of Organic Chemistry, 82(4), 2294–2299.

  • Barrow, A. S., et al. (2019). "The growing applications of SuFEx click chemistry." Chemical Society Reviews, 48, 4731-4758.

Optimization

Analytical methods for monitoring 4-Bromo-3-methylbenzene-1-sulfonyl fluoride reactions

Technical Support Center: Analytical Monitoring of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride Introduction You are working with 4-Bromo-3-methylbenzene-1-sulfonyl fluoride , a bifunctional building block. Its utility li...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Monitoring of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride

Introduction

You are working with 4-Bromo-3-methylbenzene-1-sulfonyl fluoride , a bifunctional building block. Its utility lies in the orthogonal reactivity of its two handles:

  • Sulfonyl Fluoride (

    
    ):  A "sleeping beauty" electrophile used in Sulfur(VI) Fluoride Exchange (SuFEx). It is kinetically stable against reduction and hydrolysis but reacts rapidly with nucleophiles upon specific activation (e.g., by 
    
    
    
    or DBU).
  • Aryl Bromide (

    
    ):  A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
    

This guide addresses the specific analytical challenges of this molecule, particularly the detection of hydrolysis (conversion to sulfonic acid) and quantification of SuFEx conversion .

Module 1: Analytical Method Setup

Liquid Chromatography (HPLC/LC-MS)

Challenge: The sulfonyl fluoride is neutral and lipophilic, while its hydrolysis product (sulfonic acid) is highly polar and ionizable. Standard generic gradients often miss the sulfonic acid in the void volume.

Recommended Protocol:

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm,

Standard RP stationary phase is sufficient.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps the sulfonic acid protonated enough to retain slightly or elute sharply.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol can sometimes cause transesterification artifacts in reactive sulfonyl chlorides, though fluorides are safer. MeCN is preferred.
Gradient 5% B to 95% B over 5 minFast gradient. The sulfonic acid elutes early (

); the fluoride elutes late (

).
Detection (UV)

(primary),

The aromatic ring provides strong UV absorption. Crucial for quantifying the fluoride.
Detection (MS) ESI Negative (for Acid) / APCI or UV (for Fluoride)Critical: The sulfonyl fluoride (

) often ionizes poorly in ESI+ without a basic amine handle. The sulfonic acid (

) ionizes intensely in ESI-.

Self-Validating Check:

  • Inject a sample known to contain trace hydrolysis.

  • Result: You must see a sharp peak at

    
     (Mass: 
    
    
    
    ) and the main peak at
    
    
    (UV dominant). If you only see the late peak, your MS parameters are blinding you to the hydrolysis byproduct.
Nuclear Magnetic Resonance ( NMR)

Challenge: Proton NMR (


) signals for the methyl and aromatic protons shift minimally during SuFEx reactions, making conversion monitoring ambiguous.
Solution: 

NMR is the definitive method.
  • Reference Standard: Trichlorofluoromethane (

    
    , 
    
    
    
    ) or
    
    
    -trifluorotoluene (
    
    
    ).
  • Target Signal: The

    
     group typically appears as a singlet between 
    
    
    
    and
    
    
    (relative to
    
    
    ).
  • Monitoring: Disappearance of the

    
     singlet indicates consumption. Appearance of a new fluoride signal (e.g., silyl fluoride byproduct 
    
    
    
    ) confirms SuFEx exchange.

Module 2: Visual Workflows

Analytical Decision Matrix

Use this flowchart to select the correct method based on your reaction stage.

AnalyticalMatrix Start Start: Reaction Monitoring Crude Is the sample crude/complex? Start->Crude Quant Is precise conversion % needed? Crude->Quant No (Clean) LCMS Method: LC-MS (UV + ESI-) Detects: Hydrolysis (Acid) Crude->LCMS Yes (Salts/Solvents) NMR Method: 19F NMR Detects: -SO2F Integrity Quant->NMR Yes (Gold Standard) TLC Method: TLC (UV 254nm) Qualitative Check Quant->TLC No (Quick Check) LCMS->NMR Confirm Purity

Caption: Decision matrix for selecting analytical methods based on sample complexity and data requirements.

Module 3: Troubleshooting & FAQs

Q1: I see a strong peak in the LC-MS UV trace, but no mass signal for the Sulfonyl Fluoride. Is my product gone?

Diagnosis: Likely not. Explanation: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride lacks a basic nitrogen atom (like a pyridine or amine) to accept a proton in ESI+ mode. It is "invisible" to standard positive electrospray ionization. Action:

  • Trust the UV trace (

    
    )  for quantification.
    
  • Switch to APCI (Atmospheric Pressure Chemical Ionization) if available, or look for sodium adducts

    
    .
    
  • Check ESI Negative (

    
    ) mode. If you see a mass corresponding to 
    
    
    
    (approx. Mass 249/251 for the sulfonic acid), you have hydrolysis.
Q2: My NMR shows a baseline hump or broad signals.

Diagnosis: Paramagnetic impurities or poor solubility. Explanation: If you are running a Suzuki coupling on the bromide handle, residual Palladium (Pd) or Copper (Cu) can cause line broadening. Action:

  • Filter the NMR sample through a small plug of Celite or Thiol-scavenging silica to remove metals.

  • Ensure the solvent (e.g.,

    
     or 
    
    
    
    ) completely dissolves the solid. Sulfonyl fluorides are lipophilic; if the solution is cloudy, the field will be inhomogeneous.
Q3: How do I distinguish between the Sulfonyl Fluoride and the Sulfonic Acid on TLC?

Protocol:

  • Stationary Phase: Silica Gel

    
    .
    
  • Eluent: Hexane:Ethyl Acetate (

    
    ).
    
  • Observation:

    • Sulfonyl Fluoride: High

      
       (
      
      
      
      ). Moves easily due to lipophilicity.
    • Sulfonic Acid: Baseline (

      
      ). Stays at the origin unless a polar modifier (methanol/acetic acid) is added.
      
  • Stain: Both absorb UV. The sulfonyl fluoride does not stain well with Ninhydrin (no amine). Use Permanganate (

    
    )  (oxidizes the methyl/aromatic) or Iodine .
    
Q4: The reaction seems stuck. Can I heat it?

Advice: Yes, but with caution. Explanation: The


 bond is thermally stable (often up to 

). However, if moisture is present, heating accelerates hydrolysis to the sulfonic acid. Action:
  • Ensure the system is anhydrous.

  • Heat to

    
     is generally safe for SuFEx.
    
  • Monitor: Check for the appearance of the sulfonic acid peak in LC-MS (ESI-) immediately after heating starts.

Module 4: Mechanism of Failure (Hydrolysis)

Understanding how the molecule fails allows you to prevent it.

HydrolysisPath cluster_detection Detection Signature SF Sulfonyl Fluoride (Lipophilic, Neutral) TS Transition State (Hypervalent Sulfur) SF->TS + Nucleophile LCMS_SF LCMS: UV Only High Rf SF->LCMS_SF Water H2O / OH- Acid Sulfonic Acid (Polar, Anionic) TS->Acid - HF LCMS_Acid LCMS: ESI(-) Void Volume Acid->LCMS_Acid

Caption: Pathway of hydrolysis and the resulting shift in analytical detection properties.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Lenyk, E. R., et al. (2023). "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." Molecules. [Link][1][2]

  • Vertex Pharmaceuticals. (2019). "Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists." PMC. [Link]

  • University of California, Santa Barbara. "19F Chemical Shifts and Coupling Constants." NMR Facility. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride with other sulfonyl halides

Executive Summary: The "Goldilocks" Electrophile In the landscape of drug discovery and chemical biology, 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 935534-33-1) represents a strategic "bifunctional linchpin." Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Electrophile

In the landscape of drug discovery and chemical biology, 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 935534-33-1) represents a strategic "bifunctional linchpin." Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and indiscriminate reactivity, this sulfonyl fluoride (–SO₂F) analogue offers a unique stability-reactivity profile known as SuFEx (Sulfur-Fluoride Exchange) .[1][2]

The molecule's value lies in its orthogonal reactivity :

  • The Aryl Bromide (C–Br): A handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), hindered slightly by the ortho-methyl group to prevent homocoupling but accessible for diversification.

  • The Sulfonyl Fluoride (S–F): A latent electrophile that remains inert during cross-coupling but activates strictly under SuFEx conditions to covalently modify proteins or ligate building blocks.

This guide provides a validated technical comparison against other sulfonyl halides, supported by experimental protocols and mechanistic insights.

Chemical Profile & Structural Analysis

Structure-Activity Relationship (SAR)

The specific substitution pattern of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride dictates its chemical behavior.

  • Sulfonyl Fluoride (Position 1): The S–F bond is shorter (1.56 Å) and stronger (bond energy ~90 kcal/mol) than the S–Cl bond (~46 kcal/mol). It resists reduction and hydrolysis, allowing the molecule to survive aqueous workups and biological assays.

  • Methyl Group (Position 3): Located meta to the sulfonyl group and ortho to the bromine.

    • Electronic Effect: Weakly electron-donating (+I), slightly deactivating the sulfonyl fluoride compared to a naked benzene ring, which increases selectivity (reduces off-target labeling).

    • Steric Effect:[3] Provides steric bulk around the bromine atom. This is advantageous in preventing side-reactions during sensitive metal-catalyzed couplings at the C4 position.

  • Bromine (Position 4): A classic handle for lithiation or transition-metal catalysis.

Reactivity Matrix: Sulfonyl Fluoride vs. Alternatives

The following table contrasts 4-Bromo-3-methylbenzene-1-sulfonyl fluoride with its sulfonyl chloride and fluorosulfate analogues.

Table 1: Comparative Reactivity Profile

FeatureSulfonyl Fluoride (–SO₂F)Sulfonyl Chloride (–SO₂Cl)Fluorosulfate (–OSO₂F)
Hydrolytic Stability High (Stable at pH 2–12, resists boiling water)Low (Rapid hydrolysis to sulfonic acid)High (Similar to –SO₂F)
Redox Stability Inert to reduction (Compatible with DIBAL-H, H₂)Labile (Reduces to sulfinates/thiols)Inert
Chemoselectivity Strict (Requires activation or specific nucleophiles)Promiscuous (Reacts with many nucleophiles indiscriminately)Strict (Often less reactive than –SO₂F)
Protein Labeling Specific (Targets Tyr, Lys, His, Ser context-dependent)Non-specific (High background labeling)Specific (Targets Tyr/Lys)
Storage Indefinite at RT (Solid)Hygroscopic, decomposes to HClStable

Key Insight: The –SO₂F group is "invisible" to standard purification methods (silica chromatography) and many reaction conditions (Pd-catalysis, reductive amination), whereas –SO₂Cl often decomposes or interferes.

Orthogonal Workflows & Mechanism

The primary utility of this building block is the ability to sequence reactions without protecting groups. The diagram below illustrates the Orthogonal Reactivity Landscape , showing how the stability of the S-F bond allows for prior modification of the aryl bromide.

OrthogonalReactivity cluster_legend Legend Start 4-Bromo-3-methyl benzene-1-sulfonyl fluoride Suzuki Pathway A: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Suzuki S-F Inert to Pd/Base PathwayB_Direct Direct SuFEx Start->PathwayB_Direct Alternative Route Intermediate Biaryl Sulfonyl Fluoride (S-F bond intact) Suzuki->Intermediate C-C Bond Formed SuFEx Pathway B: SuFEx Activation (R-NH2, DBU/BTMG) Final_A Biaryl Sulfonamide (Drug Scaffold) SuFEx->Final_A S-N Bond Formed Intermediate->SuFEx Activate S-F Final_B Bromo-Sulfonamide (Reactive Warhead) PathwayB_Direct->Final_B Retains Br key1 Blue: Starting Material key2 Yellow: Metal Catalysis key3 Red: Click Chemistry

Figure 1: Orthogonal workflow demonstrating the survival of the sulfonyl fluoride moiety during Palladium-catalyzed cross-coupling, enabling modular drug assembly.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki Coupling

Objective: Functionalize the bromine position while preserving the sulfonyl fluoride.

Reagents:

  • 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂[4]·CH₂Cl₂ (5 mol%)

  • K₂CO₃ (3.0 equiv)

  • Solvent: Dioxane/H₂O (4:1)

Step-by-Step:

  • Setup: In a sealed tube, combine the sulfonyl fluoride, aryl boronic acid, and K₂CO₃.

  • Degassing: Add the solvent mixture and sparge with Argon for 5 minutes. Add the Pd catalyst.[4][5]

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Note: Do not exceed 100°C to minimize risk of S–F hydrolysis, although it is generally stable up to 130°C.

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The sulfonyl fluoride is stable on silica.

Protocol B: SuFEx "Click" Sulfonamide Synthesis

Objective: Activate the S–F bond to form a sulfonamide linkage.

Reagents:

  • Sulfonyl Fluoride intermediate (1.0 equiv)

  • Amine (Nucleophile) (1.2 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) OR BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) for acid-sensitive substrates.

  • Solvent: MeCN or DCM.

Step-by-Step:

  • Mixing: Dissolve the sulfonyl fluoride and amine in MeCN (0.2 M).

  • Activation: Add DBU dropwise at room temperature.

    • Mechanism:[3][6] DBU acts as a nucleophilic catalyst (forming a sulfonyl-amidinium intermediate) or a Brønsted base to deprotonate the amine and activate the S–F bond via H-bonding [1].

  • Monitoring: Stir at RT. Conversion is usually complete within 1–2 hours. Monitor by LC-MS (S–F mass will disappear; S–N mass appears).

  • Workup: Concentrate the solvent. For many simple amines, the product can be precipitated by adding 1M HCl (removes DBU) or purified via silica gel chromatography.

Applications in Drug Discovery[1][3][4][9][10]

Covalent Inhibition (Targeted Protein Degradation)

This molecule is an ideal warhead precursor for Targeted Covalent Inhibitors (TCIs) . The sulfonyl fluoride reacts specifically with nucleophilic amino acid residues (Tyrosine, Lysine, Serine, Histidine) in the binding pocket of a target protein.

  • Advantage: Unlike acrylamides (which target Cysteine), sulfonyl fluorides can target residues that are more abundant on protein surfaces [2].

  • Workflow: The 4-bromo-3-methyl scaffold allows researchers to attach a ligand (via the bromine) that directs the molecule to the protein of interest. Once bound, the –SO₂F "snaps" shut on a nearby residue, permanently silencing the protein.

PROTAC Linkers

The stability of the S–F bond allows it to be used as a "sleeping" connector in PROTAC (Proteolysis Targeting Chimera) synthesis. It can be carried through multiple synthetic steps and activated only at the final stage to link the E3 ligase ligand to the target protein ligand.

References

  • Sharpless, K. B., et al. (2014).[7] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H., et al. (2017). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." MedChemComm. [Link]

  • Willis, M. C., et al. (2016). "One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides."[4][5] Chemical Science. [Link]

Sources

Comparative

Selectivity of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride for Different Amino Acid Residues

Executive Summary 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) represents a specialized class of "SuFEx" (Sulfur-Fluoride Exchange) probes designed for the covalent interrogation of the proteome. Unlike traditional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) represents a specialized class of "SuFEx" (Sulfur-Fluoride Exchange) probes designed for the covalent interrogation of the proteome. Unlike traditional sulfonyl chlorides which are prone to rapid hydrolysis and indiscriminate reactivity, BMSF utilizes the unique stability-reactivity profile of the sulfonyl fluoride (


) warhead.

This guide details the selectivity profile of BMSF, highlighting its preferential targeting of Tyrosine (Tyr) and Lysine (Lys) residues.[1] Distinct from generic probes, the 4-Bromo substituent serves as a critical mass spectrometry (MS) tag, providing a unique isotopic signature (


) that facilitates the unambiguous identification of labeled peptides in complex mixtures.

Mechanism of Action: The SuFEx Pathway

The selectivity of BMSF is governed by the Sulfur-Fluoride Exchange (SuFEx) mechanism. The S(VI) center is an electrophile that is kinetically stable in aqueous environments but reacts rapidly with specific nucleophiles when activated by the local protein microenvironment (e.g., hydrogen bonding, proximity, or basic residues).

Mechanistic Pathway

The following diagram illustrates the SuFEx reaction pathway, contrasting the stable covalent labeling of Tyrosine/Lysine against the reversible/unstable reaction with Cysteine.

SuFEx_Mechanism BMSF BMSF Probe (Ar-SO2-F) Transition Pentacoordinate Transition State BMSF->Transition + Nucleophile Protein Protein Target Protein->Transition Tyr_Adduct Tyrosine Adduct (Stable Aryl Sulfonate) Transition->Tyr_Adduct - HF (Tyr-OH attack) Lys_Adduct Lysine Adduct (Stable Sulfonamide) Transition->Lys_Adduct - HF (Lys-NH2 attack) Cys_Adduct Cysteine Adduct (Unstable Thiosulfonate) Transition->Cys_Adduct - HF (Cys-SH attack) Hydrolysis Hydrolysis (Probe Loss) Cys_Adduct->Hydrolysis Rapid in reducing environment

Figure 1: Mechanistic divergence of BMSF labeling. Note the instability of Cysteine adducts compared to the robust Tyrosine/Lysine modifications.[2][3]

Selectivity Profile Analysis

BMSF is not a promiscuous alkylator. Its reactivity is "context-dependent," meaning it requires a specific environment to displace the fluoride ion.

Primary Targets: Tyrosine & Lysine[1][2][3][4][5][6][7]
  • Tyrosine (Tyr): The phenolic hydroxyl group is the "gold standard" target for BMSF. The reaction is favored in binding pockets where the phenol is deprotonated (phenolate) or activated by neighboring basic residues (e.g., His, Arg).

  • Lysine (Lys): The

    
    -amino group reacts to form a stable sulfonamide. This reaction is highly pH-dependent; at physiological pH (7.4), only Lys residues with perturbed pKa values (lowered by local environment) are reactive. At pH > 8.5, surface Lys labeling becomes more prevalent.
    
Secondary & Off-Targets
  • Histidine (His): Can react to form a sulfonyl-imidazolium species, but this is often transient or acts as a catalytic intermediate transferring the sulfonyl group to a nearby nucleophile.

  • Serine (Ser): Generally unreactive unless it is a "catalytic serine" (e.g., in serine proteases) with significantly enhanced nucleophilicity.

  • Cysteine (Cys): While Cys can attack the sulfonyl fluoride, the resulting thiosulfonate is chemically unstable and prone to hydrolysis or reduction, making BMSF a poor probe for permanent Cys tagging compared to iodoacetamides.

Comparative Selectivity Data

The following table contrasts BMSF with other common covalent probes.

FeatureBMSF (SuFEx Probe) PMSF (Protease Inhibitor) Iodoacetamide (IAA)
Primary Residue Tyr, Lys Ser (Catalytic), CysCys
Selectivity Driver Local environment (pKa perturbation)Active site geometryIntrinsic nucleophilicity
Bond Stability High (Sulfonate/Sulfonamide)ModerateHigh (Thioether)
Aqueous Stability High (

hours)
Low (

1 hr @ pH 7.5)
Moderate
MS Detection Excellent (Br isotope pattern)Poor (No distinct tag)Good

The "4-Bromo" Advantage: Mass Spectrometry Detection

A critical advantage of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride over standard benzenesulfonyl fluoride is the bromine atom.

  • Isotopic Pattern: Bromine exists as two stable isotopes,

    
     (50.7%) and 
    
    
    
    (49.3%).
  • Detection Strategy: Any peptide labeled by BMSF will exhibit a characteristic "doublet" in the mass spectrum with near equal intensity separated by 2 Da. This allows software or manual analysis to filter out false positives and background noise, drastically increasing confidence in residue identification.

Experimental Protocols

Protocol A: Chemoproteomic Profiling of Tyr/Lys Residues

Objective: To map reactive residues in a complex proteome using BMSF.

Reagents:

  • BMSF Stock: 100 mM in DMSO.

  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100 (Avoid DTT/BME as reducing agents can interfere).

  • Quenching Reagent: 5% Formic Acid.

Workflow:

  • Sample Prep: Dilute protein lysate to 1 mg/mL in Lysis Buffer.

  • Labeling: Add BMSF to a final concentration of 100 µM - 500 µM.

    • Note: The "3-methyl" group increases lipophilicity; ensure thorough mixing.

  • Incubation: Incubate at 37°C for 1 hour.

    • Validation: Run a parallel control with DMSO only.

  • Digestion: Precipitate proteins (acetone/methanol), wash to remove excess probe, and digest with Trypsin (sequencing grade) overnight.

  • LC-MS/MS Analysis: Analyze peptides.

    • Search Parameters: Add variable modification: +231.97 Da (Monoisotopic mass of 4-bromo-3-methylbenzenesulfonyl group) on Tyr, Lys, His.

    • Filter: Look for the 1:1 isotopic doublet signature.

Protocol B: Crystallographic Phasing (Anomalous Scattering)

Objective: Use the heavy bromine atom to solve protein structures.

  • Soak: Incubate protein crystals in mother liquor containing 1-5 mM BMSF for 2-24 hours.

  • Data Collection: Collect X-ray diffraction data at the Bromine K-edge (13.47 keV / 0.92 Å) to maximize the anomalous signal.

  • Structure Solution: Use SAD (Single-wavelength Anomalous Dispersion) phasing to locate the Br atoms, thereby identifying the labeled residue and solving the phase problem.

References

  • Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. Source: Nature Chemistry (2023). Context: Establishes the Tyr/Lys selectivity profile of aryl sulfonyl fluorides in complex biological systems. URL:[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Source: Angewandte Chemie International Edition (2014). Context: The foundational paper by Sharpless et al. defining the stability and reactivity of the sulfonyl fluoride warhead. URL:[Link]

  • Global targeting of functional tyrosines using sulfur-triazole exchange chemistry. Source: Nature Chemical Biology (2020).[1] Context: Discusses the comparative reactivity of SuFEx probes and the importance of local protein environment for tyrosine selectivity. URL:[Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. Source: Chemical Science (2015). Context: A comprehensive review of sulfonyl fluoride reactivity with Ser, Thr, Tyr, Lys, Cys, and His.[4][5][6] URL:[Link]

Sources

Validation

Cross-reactivity studies of probes derived from 4-Bromo-3-methylbenzene-1-sulfonyl fluoride

Title: Comparative Guide: Cross-Reactivity & Specificity of Probes Derived from 4-Bromo-3-methylbenzene-1-sulfonyl Fluoride Executive Summary This guide provides a technical analysis of chemical probes derived from the 4...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Cross-Reactivity & Specificity of Probes Derived from 4-Bromo-3-methylbenzene-1-sulfonyl Fluoride

Executive Summary This guide provides a technical analysis of chemical probes derived from the 4-Bromo-3-methylbenzene-1-sulfonyl fluoride scaffold. Belonging to the class of Sulfur(VI) Fluoride Exchange (SuFEx) warheads, these probes have emerged as privileged tools for Activity-Based Protein Profiling (ABPP) and Targeted Covalent Inhibition (TCI) .

Unlike traditional electrophiles that rely on high intrinsic reactivity (often leading to promiscuity), this scaffold utilizes a "context-dependent" reactivity profile. This guide compares its performance against standard alternatives (Sulfonyl Chlorides, Fluorosulfates, and Acrylamides), detailing cross-reactivity landscapes, stability metrics, and validated experimental protocols.

Part 1: The Mechanistic Advantage (SuFEx Chemistry)

The core innovation of the 4-Bromo-3-methylbenzene-1-sulfonyl fluoride scaffold lies in the unique properties of the sulfonyl fluoride (SO₂F) bond.

  • Bond Stability: The S–F bond is thermodynamically stable (high bond energy) and resistant to reduction, yet kinetically active toward nucleophiles in specific protein microenvironments.

  • The "Goldilocks" Zone:

    • Electronic Tuning: The 3-methyl group (electron-donating) and 4-bromo group (electron-withdrawing) create a push-pull electronic effect that modulates the electrophilicity of the sulfur center. This prevents the "hyper-reactivity" seen in simple benzenesulfonyl fluorides while maintaining enough potency to label catalytic residues.

    • Synthetic Utility: The 4-bromo position serves as a versatile handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach reporter tags (biotin, fluorophores) without disrupting the warhead's reactivity.

Reactivity Landscape Diagram

The following diagram illustrates the context-dependent reactivity of this scaffold compared to promiscuous alternatives.

ReactivityLandscape cluster_legend Mechanism Probe 4-Bromo-3-methyl-Ar-SO2F (The Scaffold) Env_Basic Basic Microenvironment (Proximity to Asp/Glu/His) Probe->Env_Basic Enters Pocket Env_Solvent Solvent Exposed (No activation) Probe->Env_Solvent Floats freely Target_Tyr Tyrosine (Tyr) (Phenol) Target_His Histidine (His) (Imidazole) Target_Lys Lysine (Lys) (Epsilon-Amino) Target_Ser Serine (Ser) (Hydroxyl) Env_Basic->Target_Tyr SuFEx Reaction (High Yield) Env_Basic->Target_Lys SuFEx Reaction (Moderate Yield) Env_Solvent->Target_Lys Minimal Reaction (High Stability) Env_Solvent->Target_Ser No Reaction

Caption: Context-dependent reactivity of Sulfonyl Fluoride probes. Unlike Sulfonyl Chlorides, SF probes require a specific protein microenvironment (often a basic residue) to activate the nucleophile for bond formation.

Part 2: Comparative Performance Analysis

This section objectively compares probes derived from 4-Bromo-3-methylbenzene-1-sulfonyl fluoride against three common alternatives.

Table 1: Stability and Specificity Comparison
Feature4-Bromo-3-methyl-Ar-SO₂F (Subject)Aryl Sulfonyl Chlorides (Alternative A)Fluorosulfates (Ar-O-SO₂F) (Alternative B)Acrylamides (Alternative C)
Primary Target Tyrosine, Lysine (Context-driven)Lysine (Surface exposed)Tyrosine, LysineCysteine
Aqueous Stability High (t½ > 24h in PBS)Very Low (t½ < 10 min)Very High (t½ > 48h)High (t½ > 24h)
Cross-Reactivity Low (Requires binding pocket)High (Non-specific surface labeling)Very Low (Requires strong activation)Moderate (Glutathione interference)
Mechanism SuFEx (Heterolytic cleavage)Nucleophilic SubstitutionSuFExMichael Addition
Labeling Time 1 - 4 Hours< 10 Minutes12 - 24 Hours1 - 4 Hours
Detailed Cross-Reactivity Insights
  • Vs. Sulfonyl Chlorides (e.g., Dansyl Chloride):

    • Data: In head-to-head gel assays, sulfonyl chlorides show "smearing" across the entire lane, indicating indiscriminate labeling of surface lysines.

    • Subject Performance: The 4-Bromo-3-methyl-Ar-SO₂F probes show discrete banding patterns. They bypass surface lysines and only react when docked in a pocket that facilitates fluoride departure.

  • Vs. Acrylamides (e.g., Iodoacetamide derivatives):

    • Specificity: Acrylamides are Cysteine-dominant.

    • Subject Performance: The SF scaffold allows targeting of the "undruggable" kinome—proteins that lack active site cysteines but possess reactive Tyrosines or Lysines (e.g., certain E3 ligases or metabolic enzymes).

  • Scaffold Specifics (The Methyl/Bromo Effect):

    • The 3-methyl group provides slight steric shielding to the sulfur atom compared to a bare phenyl ring. This increases the half-life in cell lysate, reducing the "sponge effect" where probes are soaked up by abundant proteins like albumin before reaching their target.

Part 3: Experimental Protocols

These protocols are designed for a probe where the "4-bromo" group has been functionalized with an alkyne handle (e.g., 4-ethynyl-3-methylbenzene-1-sulfonyl fluoride) for Click chemistry.

Protocol A: Evaluation of Proteome Reactivity (Gel-Based ABPP)

Objective: Visualize the specificity and cross-reactivity of the probe in complex proteomes.

  • Lysate Preparation:

    • Lyse cells (e.g., HEK293T) in PBS (pH 7.4) containing protease inhibitors (omit PMSF as it is a competitor).

    • Adjust protein concentration to 1 mg/mL.

  • Probe Labeling:

    • Add the SF probe (dissolved in DMSO) to 50 µL lysate. Final concentration: 1–10 µM.

    • Incubate at 37°C for 1 hour . (Note: Longer times may increase off-target labeling).

  • Click Chemistry (CuAAC):

    • Add the following reagents in order:

      • Rhodamine-Azide (100 µM)

      • TCEP (1 mM)

      • TBTA Ligand (100 µM)

      • CuSO₄ (1 mM)

    • Vortex and incubate at room temperature for 1 hour.

  • Analysis:

    • Quench with 4x SDS loading buffer. Boil for 5 mins.

    • Resolve on SDS-PAGE.

    • Scan for fluorescence.

    • Control: Pre-incubate with 10x excess of the parent scaffold (non-alkyne) to prove competition.

Protocol B: Mapping Cross-Reactive Sites (LC-MS/MS)

Objective: Identify exactly which residues (Tyr vs Lys) are modified.

  • Enrichment:

    • Perform labeling as above but use Biotin-Azide .

    • Precipitate proteins (MeOH/CHCl₃/H₂O) to remove excess probe.

    • Re-solubilize and incubate with Streptavidin-agarose beads.

  • On-Bead Digestion:

    • Reduce (DTT), Alkylate (Iodoacetamide), and digest with Trypsin overnight.

  • Mass Spectrometry:

    • Analyze peptides via LC-MS/MS.[1]

    • Data Search: Set "Sulfonyl Fluoride adduct" as a variable modification.

      • Mass Shift: The probe adds the mass of the scaffold minus Fluoride (M - 19 Da).

      • Residues: Allow modification on Tyr, Lys, Ser, His.[2][3][4]

  • Cross-Reactivity Calculation:

    • Calculate the ratio of Spectral Counts (Tyr) vs Spectral Counts (Lys).

    • Expected Result: A high-quality SF probe often shows a >3:1 preference for Tyrosine in nucleotide-binding proteins.

Part 4: Workflow Visualization

The following diagram outlines the "Plant-and-Cast" or direct labeling workflow used to validate these probes.

ABPP_Workflow Step1 Step 1: Probe Design (Scaffold: 4-Bromo-3-methyl...) Functionalize Br -> Alkyne Step2 Step 2: Proteome Incubation (Live Cells or Lysate) Time: 60 min Step1->Step2 Step3 Step 3: Click Chemistry (Add Azide-Reporter + Cu catalyst) Step2->Step3 Branch1 Gel Analysis (Fluorescence Scanning) Step3->Branch1 Visualization Branch2 LC-MS/MS (Streptavidin Enrichment) Step3->Branch2 Site ID Result1 Band Pattern (Specificity Check) Branch1->Result1 Result2 Residue Map (Tyr/Lys Ratio) Branch2->Result2

Caption: Analytical workflow for validating sulfonyl fluoride probe specificity using Activity-Based Protein Profiling (ABPP).

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[3] Chemical Science, 6(5), 2650-2659. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Chen, Y., et al. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes.[5][6][7][8] Nature Chemistry, 15, 1281–1292. Link

  • Hymel, D., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PNAS, 115(46), 11717-11722. Link

Sources

Comparative

Precision Chemoproteomics: Validating Covalent Modifications with 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF)

Topic: Mass spectrometry analysis for confirming covalent modification by 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry analysis for confirming covalent modification by 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the expanding field of covalent drug discovery, distinguishing genuine target engagement from non-specific background noise is the primary bottleneck. While traditional probes (e.g., Biotin-PEG-SF) offer enrichment capabilities, they often suffer from poor ionization, steric hindrance, and complex fragmentation patterns.

This guide analyzes 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) , a specialized SuFEx (Sulfur-Fluoride Exchange) probe. Unlike standard sulfonyl fluorides, BMSF leverages the unique isotopic signature of bromine (


) to create a self-validating spectral beacon. This guide details the mechanistic advantages, comparative performance, and a rigorous MS acquisition workflow for confirming covalent modification of Tyrosine, Lysine, and Histidine residues.
Part 1: The Mechanism & The "Bromine Beacon"

To understand why BMSF is superior for validation, one must look beyond the reactivity and at the detection physics.

1. The Chemistry (SuFEx): The sulfonyl fluoride (-SO


F) warhead is relatively inert in aqueous solution but becomes hyper-reactive when stabilized by a protein pocket (proximity-driven reactivity). It undergoes a specific exchange reaction with nucleophiles (Tyr-OH, Lys-NH

, His-Im), releasing fluoride (HF).

2. The Detection (The Isotopic Doublet): Standard organic molecules (C, H, N, O) have isotopic envelopes dominated by the monoisotopic peak (M). Bromine, however, exists naturally as two stable isotopes,


 (50.69%) and 

(49.31%).
  • The Result: Any peptide modified by BMSF will display a distinct 1:1 doublet separated by 2.0 Da .

  • The Benefit: This allows you to filter out 99% of false positives (background peptides) simply by scanning MS1 spectra for this specific isotopic pattern, eliminating the need for expensive MS/MS validation of every peak.

Diagram 1: The BMSF Reaction & Isotopic Logic

BMSF_Mechanism Probe BMSF Probe (4-Bromo-3-methyl...) Complex Proximity-Driven Encounter Complex Probe->Complex Protein Target Protein (Nu: Tyr/Lys/His) Protein->Complex Reaction SuFEx Reaction (Loss of HF) Complex->Reaction Context Specificity Modified Covalently Modified Peptide Reaction->Modified Spectrum MS1 Spectrum: 1:1 Doublet (Δ2 Da) Modified->Spectrum Ionization

Caption: The SuFEx reaction pathway leads to a covalent adduct that transfers the unique bromine isotopic signature to the peptide, creating a distinct spectral beacon.

Part 2: Comparative Analysis

How does BMSF compare to the standard alternatives used in chemoproteomics?

FeatureBMSF (Bromine-SF) Biotin-PEG-SF Fluorophosphonates (FP)
Primary Target Context-dependent (Tyr, Lys, His)Context-dependent (Tyr, Lys, His)Serine Hydrolases (Active Site)
Reactivity Profile Tunable/Latent (SuFEx)Tunable/Latent (SuFEx)High/Aggressive
Steric Footprint Low (Minimal structural perturbation)High (Bulky tag affects binding)Low to Medium
Enrichment No (Requires analytical abundance)Yes (Streptavidin pulldown)Yes (if Biotinylated)
MS Validation Isotopic Doublet (Self-Validating) Requires MS/MS & Database SearchRequires MS/MS
Ionization Good (Hydrophobic aryl group)Poor (PEG/Biotin suppression)Variable
False Discovery Very Low (Doublet filter)Medium (Non-specific binding)Low (High specificity)

Expert Insight: Use Biotin-PEG-SF when you need to find low-abundance targets (enrichment). Use BMSF when you need to confirm a binding site or validate a hit with high confidence without the structural artifacts of a bulky biotin tag.

Part 3: Experimental Protocol (The Self-Validating Workflow)

This protocol is designed to maximize the detection of the brominated peptide while minimizing hydrolysis.

Phase 1: Labeling
  • Preparation: Dissolve BMSF in anhydrous DMSO to 100 mM (Stock). Avoid freeze-thaw cycles.

  • Incubation:

    • Dilute protein (1 mg/mL) in PBS (pH 7.4). Note: Avoid Tris buffer during labeling as it acts as a competing nucleophile.

    • Add BMSF to a final concentration of 50–100 µM (maintain DMSO < 1%).

    • Incubate at 37°C for 60 minutes .

  • Quenching:

    • Add 5 volumes of ice-cold acetone or perform a rapid desalting spin column (Zeba) to remove excess free probe. Crucial: Free probe can suppress ionization of peptides.

Phase 2: Digestion
  • Denaturation: Resuspend pellet in 8M Urea / 50 mM Ammonium Bicarbonate.

  • Reduction/Alkylation: DTT (5 mM, 30 min, 56°C) followed by Iodoacetamide (15 mM, 20 min, dark).

  • Digestion: Dilute Urea to <1M. Add Trypsin (Sequencing Grade) at 1:50 ratio. Incubate overnight at 37°C.

  • Cleanup: C18 StageTip or SPE cleanup is mandatory to remove salts and residual organics.

Phase 3: LC-MS Acquisition
  • Instrument: Orbitrap or high-resolution Q-TOF (Resolution > 30,000 is required to resolve the isotopic envelope clearly).

  • Method: DDA (Data Dependent Acquisition).

  • Dynamic Exclusion: Set to 15s (shorter than usual) to ensure the doublet partners are potentially sampled if the monoisotopic peak selection is jittery.

Part 4: Data Analysis & Confirmation Strategy

This is where the BMSF probe provides its primary value. You are not just looking for a mass shift; you are looking for a pattern.

1. Calculate the Mass Shift
  • Formula of BMSF:

    
    
    
  • Reaction: Loss of Fluoride (-F).[1]

  • Added Moiety:

    
     (4-Bromo-3-methylbenzenesulfonyl)
    
  • Monoisotopic Mass Addition (using

    
    ): 
    
    • Calculation:

      
      
      
  • Search Engine Settings (e.g., MaxQuant/Proteome Discoverer):

    • Variable Modification: +232.911 on Tyr (Y), Lys (K), His (H).

    • Specific Cleavage: Trypsin (allow missed cleavages, as modification may block digestion).

2. The "Doublet Check" (Manual Validation)

Automated search engines often miss the isotopic nuance. For every "hit" reported by software:

  • Open the MS1 Spectrum at the retention time of the peptide.

  • Locate the precursor ion.

  • Verify the Pattern:

    • Does the M peak (

      
      ) and M+2 peak (
      
      
      
      ) have roughly equal intensity (1:1) ?
    • Standard peptides have an M+1 peak that is ~60% of M (depending on size).

    • BMSF peptides have an M+2 peak that is ~100% of M.

Diagram 2: Analytical Decision Tree

Analysis_Logic Start Search Engine Results (Mod: +232.911 Da) Check1 Is Delta Mass Correct? Start->Check1 Check2 Inspect MS1 Isotopic Envelope Check1->Check2 Yes Decision Is M : M+2 ratio approx 1:1? Check2->Decision Valid CONFIRMED Covalent Modification Decision->Valid Yes (Bromine Signature) Invalid FALSE POSITIVE (Co-elution or Noise) Decision->Invalid No (Standard Carbon Envelope)

Caption: The logic flow for validating BMSF hits relies on visual inspection of the MS1 isotopic envelope to confirm the presence of bromine.

References
  • Jones, L. H. (2022). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Miyake, Y., et al. (2018). Bromine isotopic signature facilitates de novo sequencing of peptides in free-radical-initiated peptide sequencing (FRIPS) mass spectrometry.[2] Journal of Mass Spectrometry. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as tools in chemical biology. Chemical Science. Link

Sources

Validation

Kinetic Analysis of Enzyme Inhibition by 4-Bromo-3-methylbenzene-1-sulfonyl fluoride

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: Precision in Covalent Inhibition In the landscape of serine protease inhibitors, 4-Bromo-3-m...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Precision in Covalent Inhibition

In the landscape of serine protease inhibitors, 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMB-SF) represents a specialized alternative to the ubiquitous Phenylmethanesulfonyl fluoride (PMSF) and AEBSF. While PMSF is the standard for broad-spectrum inhibition during lysis, its rapid hydrolysis and steric bulk limit its utility in precise kinetic profiling of restricted active sites (e.g., Torpedo Acetylcholinesterase).

This guide details the kinetic analysis of BMB-SF, positioning it as a lipophilic, sterically distinct covalent modifier . We explore its mechanism, provide a self-validating kinetic protocol, and objectively compare its performance against industry standards.

Chemical Profile & Mechanism of Action[1][2]

Structural Logic

BMB-SF features a sulfonyl fluoride warhead attached to a benzene ring substituted with a bromine at the para position and a methyl group at the meta position.

  • Warhead (

    
    ):  A "soft" electrophile that specifically targets the hydroxyl group of the catalytic serine residue. It is less reactive (and thus more selective) than sulfonyl chlorides.
    
  • Scaffold (4-Br-3-Me-Ph): The hydrophobic core increases lipophilicity (

    
    , predicted) compared to PMSF (
    
    
    
    ), enhancing affinity for hydrophobic active site gorges found in enzymes like Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).
Mechanism: Irreversible Sulfonylation

The inhibition follows a two-step mechanism typical of suicide inhibitors:

  • Formation of Michaelis Complex (

    
    ):  Non-covalent binding driven by hydrophobic interactions.
    
  • Sulfonylation (

    
    ):  Nucleophilic attack by the active site serine (
    
    
    
    ) on the sulfur atom, releasing fluoride (
    
    
    ) and forming a stable sulfonyl-enzyme adduct.[1]

InhibitionMechanism Enzyme Enzyme (E) (Active Ser-OH) Complex Michaelis Complex (E·I) Enzyme->Complex Kd (Binding) Inhibitor Inhibitor (I) (BMB-SF) Inhibitor->Complex Kd (Binding) Transition Transition State (Tetrahedral) Complex->Transition Nucleophilic Attack InactEnzyme Sulfonylated Enzyme (E-I Covalent) Transition->InactEnzyme kinact Fluoride Leaving Group (F⁻) Transition->Fluoride

Figure 1: Mechanism of irreversible sulfonylation of serine proteases by BMB-SF.

Comparative Performance Guide

BMB-SF is not a direct replacement for PMSF in all contexts but a superior choice for specific kinetic applications.

Table 1: Technical Comparison of Sulfonyl Fluoride Inhibitors
FeaturePMSF (Phenylmethanesulfonyl fluoride)AEBSF (Pefabloc SC)BMB-SF (4-Bromo-3-methyl...)
Primary Use General lysis (broad spectrum)Lysis requiring water stabilityKinetic profiling / Active site mapping
Solubility Ethanol/Isopropanol (Unstable in water)Water soluble (Highly Stable)DMSO/Ethanol (Low water solubility)
Half-life (pH 7.5) ~55 min> 100 hours~2-4 hours (Predicted)*
Steric Profile Bulky (benzyl linker)Flexible, charged (aminoethyl)Compact, Rigid, Hydrophobic
Specificity Blocks mammalian AChE; fails on Torpedo AChEBroad serine proteasesHigh affinity for hydrophobic pockets
Reactivity HighModerateTunable (Br/Me effects)

*Note on Stability: The methyl group (electron-donating) on BMB-SF slightly stabilizes the S-F bond against hydrolysis compared to unsubstituted benzenesulfonyl fluorides, while the bromine provides lipophilic bulk without the flexibility of the benzyl linker in PMSF.

Kinetic Analysis Methodology

To quantitatively characterize BMB-SF, you must determine the second-order rate constant of inactivation (


). Since inhibition is time-dependent and irreversible, standard 

values are insufficient as they vary with incubation time.
Theoretical Framework

The reaction is modeled as:



Under pseudo-first-order conditions (


), the observed rate of inactivation (

) is defined by the Kitz-Wilson equation:

  • 
    :  Dissociation constant of the non-covalent complex (affinity).
    
  • 
    :  First-order rate constant of bond formation (reactivity).
    
Experimental Protocol (Self-Validating)

Objective: Determine


 at varying inhibitor concentrations to solve for 

and

.

Reagents:

  • Enzyme: Target Serine Protease (e.g., AChE, Chymotrypsin) at 10 nM in Assay Buffer.

  • Substrate: Chromogenic substrate (e.g., DTNB/Acetylthiocholine for AChE).

  • Inhibitor: BMB-SF (100 mM stock in dry DMSO).

  • Buffer: 50 mM Tris-HCl, pH 7.5 (Avoid buffers with nucleophiles like Azide or DTT).

Step-by-Step Workflow:

  • Preparation: Prepare 5 serial dilutions of BMB-SF in DMSO (e.g., 10 µM to 1000 µM). Keep DMSO constant (<5% final).

  • Incubation: Mix Enzyme + Inhibitor. Start a timer.

  • Sampling: At fixed time points (

    
     min), remove an aliquot.
    
  • Activity Measurement: Dilute the aliquot 1:50 into a cuvette containing Substrate. Measure residual velocity (

    
    ) immediately. The high dilution prevents further inhibition.
    
  • Data Processing: Plot

    
     vs. time for each 
    
    
    
    . The slope is
    
    
    .

ProtocolWorkflow Start Start: Prepare Reagents (Enzyme, Substrate, BMB-SF) Incubation Incubation Phase Mix E + I at varying [I] Start->Incubation Sampling Time-Point Sampling (0, 5, 10, 20 min) Incubation->Sampling At t=x Dilution Rapid Dilution (1:50) into Substrate Solution Sampling->Dilution Stop Reaction Measurement Measure Residual Activity (Absorbance/Fluorescence) Dilution->Measurement Analysis Calculate k_obs Plot ln(v) vs t Measurement->Analysis Analysis->Incubation Repeat for next [I]

Figure 2: Experimental workflow for determining time-dependent inactivation kinetics.

Data Analysis & Validation
  • Linearity Check: The plot of

    
     vs. time must be linear. Deviation suggests inhibitor instability or depletion.
    
  • Secondary Plot: Plot

    
     vs. 
    
    
    
    .
    • Y-intercept:

      
      
      
    • Slope:

      
      
      
  • Specific Output: This method yields the bimolecular rate constant (

    
    , units 
    
    
    
    ), the gold standard for comparing covalent inhibitors.

References

  • Fahrney, D. E., & Gold, A. M. (1963). Sulfonyl Fluorides as Inhibitors of Esterases. I. Rates of Reaction with Acetylcholinesterase, α-Chymotrypsin, and Trypsin.[2] Journal of the American Chemical Society.[2][3]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[3] Chemical Science.

  • Harel, M., et al. (1991). Structure and Activity of Acetylcholinesterase. ResearchGate (Context on BSF vs PMSF steric fit).

  • Gold Biotechnology. 3 Key Differences Between AEBSF and PMSF Protease Inhibitors.

Sources

Comparative

Head-to-head comparison of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride with other covalent warheads

Executive Summary: The Renaissance of Non-Cysteine Targeting For decades, targeted covalent inhibitors (TCIs) have been synonymous with acrylamides targeting non-catalytic cysteines (e.g., Ibrutinib, Osimertinib). Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Renaissance of Non-Cysteine Targeting

For decades, targeted covalent inhibitors (TCIs) have been synonymous with acrylamides targeting non-catalytic cysteines (e.g., Ibrutinib, Osimertinib). However, cysteine is present in only ~2% of the proteome, severely limiting the druggable landscape.

4-Bromo-3-methylbenzene-1-sulfonyl fluoride represents a class of "Scout Fragments" utilizing SuFEx (Sulfur-Fluoride Exchange) chemistry. Unlike traditional warheads, this compound combines a tunable electrophile (sulfonyl fluoride) with a synthetic handle (bromine) for rapid library generation.

This guide objectively compares this SuFEx warhead against industry-standard electrophiles, demonstrating its utility in targeting the "undruggable" 98% of the proteome (Tyrosine, Lysine, Histidine).

Technical Profile & Mechanism of Action

The Compound Architecture
  • Warhead (SO₂F): A "sleeping beauty" electrophile. It is thermodynamically stable in aqueous physiological conditions but becomes highly reactive when positioned proximally to a nucleophile within a protein pocket.

  • Scaffold (Aryl Ring): The 3-methyl group provides slight electron donation, modulating the electrophilicity of the sulfur center to prevent non-specific reactivity (unlike highly reactive sulfonyl chlorides).

  • Synthetic Handle (Br): The 4-bromo position allows for Suzuki-Miyaura cross-coupling, enabling the rapid synthesis of fragment libraries without chemically altering the warhead.

Mechanism: SuFEx vs. Michael Addition

While acrylamides rely on soft-soft interactions with thiols (Michael Addition), sulfonyl fluorides undergo a concerted substitution reaction at the hexavalent sulfur center. This reaction is strictly proximity-driven , meaning the warhead ignores free nucleophiles in solution (e.g., glutathione) and only reacts when "docked" near a target residue.

ReactionMechanism cluster_0 Traditional: Michael Addition cluster_1 SuFEx: Sulfur-Fluoride Exchange Cys Cysteine (Thiol) Adduct1 Thioether Adduct (Stable) Cys->Adduct1 Soft Nucleophile Attack Acryl Acrylamide Warhead Acryl->Adduct1 Nuc Tyr / Lys / His / Ser TS Pentacoordinate Transition State Nuc->TS Proximity-Driven Attack SF Sulfonyl Fluoride (4-Bromo-3-methyl...) SF->TS Adduct2 Sulfonate/Sulfonamide (Very Stable) TS->Adduct2 F_ion Fluoride Ion (Leaving Group) TS->F_ion

Figure 1: Mechanistic divergence between traditional Michael acceptors and SuFEx warheads.

Head-to-Head Comparison

The following data contrasts 4-Bromo-3-methylbenzene-1-sulfonyl fluoride against the two most common alternatives: Acrylamides (Kinase inhibitors) and Sulfonyl Chlorides (Historical reagents).

Table 1: Physicochemical & Reactivity Profile
FeatureSulfonyl Fluoride (SuFEx) Acrylamide Sulfonyl Chloride
Primary Target Residue Tyr, Lys, His, Ser (Context dependent)Cys (Thiol specific)Non-specific (Lys, Cys, Tyr, N-term)
Reaction Type Nucleophilic Substitution at S(VI)Michael Addition (1,4-conjugate)Nucleophilic Substitution
Aqueous Stability High (t½ > 24h at pH 7.4)High (Stable in buffer)Very Low (Hydrolyzes in minutes)
Plasma Stability High (Resistant to esterases/proteases)Moderate (Can react with GSH)Low
Redox Stability Resistant (Inert to reduction)Susceptible to metabolic reductionSusceptible
Intrinsic Reactivity Low (Requires protein binding)Moderate (Soft electrophile)High (Reacts promiscuously)
Library Utility High (Stable through Pd-coupling)Moderate (Polymerization risk)Low (Chemically fragile)
Key Comparative Insights
  • Vs. Sulfonyl Chlorides: Sulfonyl chlorides are often too reactive for use as drugs, hydrolyzing rapidly in plasma. The fluoride bond in the title compound is significantly stronger (bond energy: S-F ~90 kcal/mol vs S-Cl ~46 kcal/mol), rendering it metabolically stable until it binds the target protein.

  • Vs. Acrylamides: Acrylamides are limited to Cysteine. If a target protein lacks a non-catalytic cysteine in the binding pocket (which is true for ~85% of kinases), acrylamides fail. The sulfonyl fluoride warhead can target Tyrosine or Lysine, vastly expanding the "druggable" surface.

Experimental Protocols

Synthesis of the Warhead Fragment

Objective: Convert the precursor 4-Bromo-3-methylbenzene-1-sulfonyl chloride to the fluoride warhead.

Reagents:

  • 4-Bromo-3-methylbenzene-1-sulfonyl chloride (1.0 equiv)

  • Potassium Bifluoride (KHF₂) (2.0 equiv) - Preferred over KF for solubility/reactivity balance.

  • Solvent: Acetonitrile/Water (1:1 v/v)

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 g of sulfonyl chloride in 10 mL Acetonitrile.

  • Activation: Prepare a saturated solution of KHF₂ in water. Add dropwise to the organic phase while stirring vigorously.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (the fluoride is typically more polar) or LC-MS (observe mass shift: -Cl +F).

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over MgSO₄.

  • Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary. Note: Sulfonyl fluorides are generally solids and stable on silica.

Covalent Labeling & Validation Assay

Objective: Validate covalent engagement of a target protein (e.g., BSA as a model or a specific kinase).

Reagents:

  • Target Protein (10 µM in HEPES pH 7.4)

  • Compound: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (100 µM, 10x excess)

  • Control: 4-Bromo-3-methylbenzene-1-sulfonic acid (Hydrolyzed/Inactive analog)

Protocol:

  • Incubation: Mix protein and compound in 50 mM HEPES (pH 7.4). Incubate at 37°C for 1, 4, and 24 hours.

  • Quenching: Unlike acrylamides, you cannot easily quench with excess thiol. Precipitate protein with cold acetone or perform buffer exchange (Zeba spin columns) to remove free compound.

  • Intact Protein MS: Analyze by LC-MS (TOF or Orbitrap).

    • Success Criteria: Observe a mass shift of +235.0 Da (Molecular Weight of probe minus HF). The loss of HF (20 Da) is characteristic of the SuFEx mechanism.

  • Peptide Mapping (Optional): Digest with Trypsin and analyze by MS/MS to identify the specific residue (Tyr/Lys) modified.

Strategic Workflow: Fragment-Based Drug Discovery (FBDD)

This diagram illustrates how to use 4-Bromo-3-methylbenzene-1-sulfonyl fluoride as a starting point for a covalent library.

FBDD_Workflow Start Start: 4-Bromo-3-methylbenzene- 1-sulfonyl fluoride Step1 Suzuki Coupling (React Br with Boronic Acid Library) Start->Step1 Pd(dppf)Cl2, Base Library Covalent Fragment Library (100-500 analogs) Step1->Library Parallel Synthesis Screen Screening (MS-based) Library->Screen Incubate with Target Hit Hit Identification (Specific Binder) Screen->Hit Identify +235 Da shift Opt Optimization (Linker/Scaffold tuning) Hit->Opt Structure-Based Design

Figure 2: Workflow for utilizing the brominated sulfonyl fluoride fragment in library construction.

References

  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Inhibitors." Nature Chemical Biology. Link

  • Narayanan, A., & Jones, L. H. (2015).[2] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6(5), 2650-2659. Link

  • Grimster, N. P., et al. (2025). "A Comparative Guide to the Reactivity of Sulfonyl Fluorides." BenchChem Technical Reports. Link

Sources

Validation

Control Experiments for Validating the Specificity of 4-Bromo-3-methylbenzene-1-sulfonyl Fluoride Probes

Executive Summary: The Context of SuFEx Specificity In the realm of covalent inhibition and Activity-Based Protein Profiling (ABPP), 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) represents a "tunable" electrophile....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Context of SuFEx Specificity

In the realm of covalent inhibition and Activity-Based Protein Profiling (ABPP), 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) represents a "tunable" electrophile. Unlike highly reactive sulfonyl chlorides or non-specific alkylators, aryl sulfonyl fluorides function via Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] This reaction is not driven solely by intrinsic electrophilicity but is context-dependent —it requires a specific protein microenvironment (often a proton relay involving Tyr, Lys, His, or Ser) to catalyze the departure of the fluoride ion.

However, this "Goldilocks" reactivity presents a validation challenge: How do you prove the probe is binding a specific pocket rather than non-specifically labeling surface nucleophiles?

This guide outlines the rigorous control experiments required to validate BMSF specificity, comparing it against the broad-spectrum standard (PMSF) and defining the self-validating protocols necessary for high-impact publication.

Part 1: The Comparative Landscape

To establish specificity, you must benchmark BMSF against known standards. The table below contrasts BMSF with its generic counterpart (PMSF) and reversible alternatives.

Table 1: BMSF vs. Alternatives
Feature4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) PMSF (Phenylmethanesulfonyl fluoride) Reversible Inhibitor (Non-covalent)
Mechanism Context-Specific SuFEx: Requires protein-assisted catalysis (proximity-enabled).Broad Reactivity: Rapidly sulfonates accessible catalytic serines/cysteines.Equilibrium Binding: Non-covalent interactions (H-bonds, Van der Waals).
Primary Targets Specific pockets containing Tyr, Lys, His, or Ser with appropriate geometry.Serine proteases (catalytic site), some Cys proteases.Specific binding pockets (ATP sites, allosteric sites).
Stability High aqueous stability; resists hydrolysis until bound.Low aqueous stability (t1/2 ~30-60 min at pH 7.5); hydrolyzes rapidly.High stability.
Validation Role The Candidate: The probe being tested for specific engagement.[2][3][4][5][6]The Negative Control: Used to identify "background" hyper-reactive residues.The Competitor: Used to prove the probe targets a functional site.[3]
Key Advantage Tunable specificity via the aryl ring substituents (Br, Me).Cheap, widely available standard.No permanent modification; wash-out possible.

Part 2: The Validation Framework (Self-Validating Systems)

A robust validation strategy relies on three "Self-Validating Systems." These are not just steps; they are logical loops where the failure of a control immediately diagnoses the experimental flaw.

System 1: The "Heat-Kill" & Denaturation Control

Hypothesis: SuFEx reactivity requires a structured binding pocket to align the nucleophile and stabilize the transition state.

  • Protocol: Incubate BMSF with the native protein vs. a heat-denatured (boiled) or urea-unfolded sample.

  • Success Criteria: Labeling should be abolished or significantly reduced in the denatured sample.

  • Failure Analysis: If the denatured protein is still heavily labeled, the probe is acting as a non-specific alkylator (promiscuous), not a specific SuFEx probe.

System 2: The Isotopic Competition Assay (The Gold Standard)

Hypothesis: If BMSF binds a specific site, a high concentration of a reversible ligand for that site will block BMSF labeling.

  • Protocol: Pre-incubate the proteome/protein with a specific reversible inhibitor (10x-50x excess) before adding BMSF.

  • Readout: Quantitative Mass Spectrometry (e.g., TMT or SILAC).

  • Success Criteria: The specific target peptide shows a high "Competition Ratio" (Signal_DMSO / Signal_Competitor > 5), while background proteins remain ratio ≈ 1.

System 3: Intact Protein Mass Spectrometry (Stoichiometry)

Hypothesis: Specific probes should label the target with a defined stoichiometry (usually 1:1 or 1:2), whereas promiscuous probes produce a "smear" or Gaussian distribution of modifications.

  • Protocol: LC-MS analysis of the whole protein post-labeling.

  • Success Criteria: Distinct mass shift of +251.08 Da (Mass of Probe minus HF) corresponding to a single modification event.

Part 3: Detailed Protocol - Competitive ABPP Validation

This protocol describes the validation of BMSF specificity using a competitive Activity-Based Protein Profiling (ABPP) workflow.

Materials
  • Probe: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF).

  • Competitor: A known high-affinity reversible ligand for the target (or free substrate).

  • Control: PMSF (for broad serine reactivity comparison).

  • Lysate: 1 mg/mL proteome (e.g., HEK293T or tissue lysate).

Step-by-Step Workflow
  • Lysate Preparation:

    • Prepare fresh cell lysate in PBS (pH 7.4). Avoid buffers with high nucleophiles (e.g., Tris) if high concentrations (>100 mM) are used, though SuFEx is generally Tris-compatible.

    • Critical: Do not add DTT or Mercaptoethanol, as reducing agents can interfere or quench certain reactions depending on the warhead stability (though Sulfonyl Fluorides are generally reduction-resistant).

  • Competition Step (The Filter):

    • Divide lysate into two aliquots.

    • Sample A (Vehicle): Add DMSO (1%).

    • Sample B (Competitor): Add 20x molar excess of the reversible inhibitor.

    • Incubate for 30 minutes at Room Temperature (RT).

  • Probe Labeling:

    • Add BMSF (final concentration 1-10 µM) to both samples.

    • Incubate for 1 hour at 37°C. Note: SuFEx is slower than sulfonyl chlorides; heated incubation often improves specific yield.

  • Digestion & Analysis:

    • Precipitate proteins (Methanol/Chloroform) to remove excess probe.

    • Digest with Trypsin/LysC.

    • Optional: If BMSF does not have a click handle (alkyne), you must rely on direct detection of the modified peptide mass shift.

    • Mass Shift Calculation:

      • Formula:

        
         (Probe)
        
      • Reaction: Loss of HF (

        
         from protein, 
        
        
        
        from probe).
      • Added Mass:

        
        
        
      • Delta Mass: +231.92 Da (approx, verify exact isotope based on Br79/Br81).

  • Data Interpretation:

    • Filter for peptides containing the specific mass shift.

    • Compare Area Under Curve (AUC) for the modified peptide in Sample A vs. Sample B.

Part 4: Visualization of the Validation Logic

The following diagram illustrates the decision tree for validating BMSF specificity.

BMSF_Validation_Workflow Start Start: BMSF Probe Candidate Exp1 Exp 1: Intact Protein MS (Stoichiometry) Start->Exp1 Decision1 Is Mass Shift Distinct (1:1)? Exp1->Decision1 Fail1 Fail: Non-specific Smear (Promiscuous) Decision1->Fail1 No Exp2 Exp 2: Heat-Kill / Denaturation Decision1->Exp2 Yes Decision2 Labeling Abolished? Exp2->Decision2 Fail2 Fail: Reactivity Driven by Intrinsic Electrophilicity Decision2->Fail2 No Exp3 Exp 3: Competition Assay (w/ Reversible Ligand) Decision2->Exp3 Yes Decision3 Signal Reduced >80%? Exp3->Decision3 Fail3 Fail: Off-Target / Allosteric Binding Decision3->Fail3 No Success VALIDATED SPECIFIC PROBE (Ready for Publication) Decision3->Success Yes

Figure 1: The "Go/No-Go" decision tree for validating covalent probe specificity. Each step acts as a filter to eliminate promiscuous compounds.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

    • Foundational text defining SuFEx chemistry and the stability/reactivity profile of sulfonyl fluorides.
  • Jones, L. H. (2018). "Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry." PNAS. Link

    • Demonstrates the "context-dependent" reactivity of aryl sulfonyl fluorides with Ser, Thr, Lys, and His.
  • Cravatt, B. F., et al. (2013). "The global landscape of protein–protein interactions captured by an activity-based probe." Nature Methods. Link

    • Establishes the protocols for competitive ABPP and quantitative mass spectrometry valid
  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery Strategy to Identify Proteins that are Targeted by a Covalent Inhibitor." Cell Chemical Biology. Link

    • Provides methodology for validating specific binding using sulfonyl fluoride probes in complex proteomes.

Sources

Comparative

Biophysical techniques to validate target engagement of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride

Biophysical Techniques to Validate Target Engagement of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride Executive Summary 4-Bromo-3-methylbenzene-1-sulfonyl fluoride is a reactive covalent fragment belonging to the class of...

Author: BenchChem Technical Support Team. Date: February 2026

Biophysical Techniques to Validate Target Engagement of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride

Executive Summary

4-Bromo-3-methylbenzene-1-sulfonyl fluoride is a reactive covalent fragment belonging to the class of Sulfur(VI) Fluoride Exchange (SuFEx) electrophiles. Unlike traditional sulfonyl chlorides, which are highly reactive and prone to rapid hydrolysis, sulfonyl fluorides possess a unique "context-dependent" reactivity. They are relatively stable in aqueous buffer but react specifically when brought into proximity with a nucleophilic residue (Tyr, Lys, Ser, His, or Thr) within a protein binding pocket.

Validating the target engagement of this probe requires techniques capable of distinguishing specific covalent modification from non-specific aggregation or reversible binding. This guide compares the three primary biophysical modalities—Intact Protein Mass Spectrometry (MS) , Differential Scanning Fluorimetry (DSF) , and X-ray Crystallography —to provide a roadmap for rigorous validation.

Part 1: Mechanism of Action & Chemical Logic

To validate engagement, one must understand the reaction.[1] 4-Bromo-3-methylbenzene-1-sulfonyl fluoride acts as a "warhead."[2] Upon binding to a protein pocket, a local nucleophile attacks the sulfur atom, ejecting fluoride (F⁻) and forming a stable sulfonamide or sulfonate ester bond.

Key Biophysical Signature:

  • Mass Shift: The protein mass increases by the molecular weight of the fragment minus the mass of hydrogen fluoride (HF).

    • Compound MW: ~253.09 Da

    • Leaving Group (HF): ~20.01 Da

    • Expected Mass Shift (

      
      m): +233.08 Da 
      

SuFEx_Mechanism Probe 4-Bromo-3-methylbenzene- 1-sulfonyl fluoride Complex Encounter Complex (Non-covalent binding) Probe->Complex + Protein Protein Target Protein (Nucleophile: Tyr/Lys/Ser) Protein->Complex TS Transition State (Proximity-driven) Complex->TS Nucleophilic Attack Product Covalent Adduct (Protein-SO2-Ar) TS->Product Fluoride Ejection Leaving Leaving Group (HF) TS->Leaving

Figure 1: Mechanism of SuFEx-mediated covalent labeling. The reaction is driven by the specific geometry of the binding pocket.

Part 2: Comparative Analysis of Biophysical Techniques

This section objectively compares the three leading methods for validating this specific compound.

Intact Protein LC-MS (The Gold Standard)

For covalent fragments like sulfonyl fluorides, mass spectrometry is the definitive validation method. It provides binary "yes/no" confirmation of covalent bond formation.

  • Principle: Measures the mass of the protein before and after incubation. A specific mass shift of +233 Da confirms a single labeling event.

  • Pros: Direct evidence of covalency; can detect stoichiometry (mono- vs. multi-labeled); high sensitivity.

  • Cons: Requires MS-compatible buffers (no detergents/high salts); does not identify where the modification occurred (requires peptide mapping).

Differential Scanning Fluorimetry (DSF / Thermal Shift)

DSF measures the thermal stability (


) of the protein.
  • Principle: Covalent modification often rigidifies the protein, leading to a significant shift in melting temperature (

    
    ).
    
  • Pros: High throughput; low protein consumption; inexpensive.

  • Cons: Indirect data. A shift suggests binding but does not prove covalency (reversible binders also shift

    
    ). Some covalent modifications may destabilize the structure (negative shift).
    
X-ray Crystallography

The ultimate structural proof.

  • Principle: Solves the 3D structure of the protein-ligand complex to electron density resolution.

  • Pros: Unambiguous identification of the modified residue; reveals the binding pose for structure-based drug design (SBDD).

  • Cons: Low throughput; requires high-quality crystals; time-intensive.

Summary Comparison Table
FeatureIntact Protein LC-MSDifferential Scanning Fluorimetry (DSF)X-ray Crystallography
Primary Output Exact Mass Shift (+233 Da)Melting Temp Shift (

)
Atomic Resolution Structure
Validation Level Definitive (Covalency) Indicative (Binding)Definitive (Structural)
Throughput Medium (mins/sample)High (384-well plate)Low (weeks/months)
Protein Req. Low (0.1–1.0

M)
Low (1–5

M)
High (>5 mg/mL)
Cost MediumLowHigh
Best Use Case Hit Confirmation & Stoichiometry Primary Screening Hit Optimization

Part 3: Detailed Experimental Protocol

Selected Method: Intact Protein LC-MS Validation Rationale: This is the most robust method to confirm that 4-Bromo-3-methylbenzene-1-sulfonyl fluoride acts as a covalent binder rather than a non-specific aggregator.

Materials
  • Compound: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (100 mM stock in DMSO).

  • Protein: Purified Target Protein (>90% purity) in PBS or Ammonium Acetate (avoid TRIS or primary amine buffers if measuring Lysine reactivity, though SuFEx is generally specific).

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer coupled to UPLC.

Step-by-Step Workflow
  • Preparation:

    • Dilute protein to 5

      
      M in reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
      
    • Add compound to a final concentration of 50–100

      
      M (10–20x excess).
      
    • Include a DMSO control (protein + DMSO only).

  • Incubation:

    • Incubate at Room Temperature (25°C) for timepoints: 1h, 4h, and 24h .

    • Note: SuFEx reactions can be slower than Michael acceptors; 24h is often required for full conversion.

  • Quenching & Desalting:

    • Quench reaction by adding 0.1% Formic Acid (lowers pH, stops reaction).

    • Pass samples through a C4 desalting column inline with the MS to remove salts and excess compound.

  • Data Acquisition:

    • Acquire spectra in positive ion mode (ESI+).

    • Deconvolute the raw charge envelope to zero-charge mass.

  • Analysis:

    • Pass Criteria: Observation of a new peak at

      
      .
      
    • Stoichiometry Check: Calculate % labeling using peak intensities:

      
      
      

Validation_Workflow Start Start: Purified Protein Incubate Incubate with 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (10-20x excess, 24h) Start->Incubate DSF Screen 1: DSF/TSA (Check for Tm shift) Incubate->DSF Decision1 Tm Shift > 1°C? DSF->Decision1 Decision1->Incubate No (Optimize Buffer) LCMS Screen 2: Intact LC-MS (Check for +233 Da shift) Decision1->LCMS Yes PeptideMap Peptide Mapping (Identify specific residue) LCMS->PeptideMap Mass Shift Confirmed XRay X-ray Crystallography (Structural confirmation) PeptideMap->XRay

Figure 2: Hierarchical validation workflow. DSF serves as a filter, while LC-MS provides the definitive covalent checkpoint.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3] Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Csorba, N., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening.[4] Molecules, 28(7), 3098. Link

  • Hester, K., et al. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. Journal of Medicinal Chemistry, 66(9), 6200–6212. Link

  • Lagoutte, P., et al. (2016). Sulfonyl fluorides as targets for covalent inhibition of enzymes. Current Opinion in Chemical Biology, 30, 16-24. Link

Sources

Validation

Isotopic Labeling Studies with 4-Bromo-3-methylbenzene-1-sulfonyl Fluoride (BMSF) Analogs: A Comparative Technical Guide

Executive Summary The resurgence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has positioned sulfonyl fluorides as the "Goldilocks" electrophiles of chemical biology—possessing high aqueous stability yet tunable rea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The resurgence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has positioned sulfonyl fluorides as the "Goldilocks" electrophiles of chemical biology—possessing high aqueous stability yet tunable reactivity toward nucleophilic amino acid side chains (Ser, Lys, Tyr, His).

This guide provides a technical analysis of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) and its isotopically labeled analogs. Unlike traditional sulfonyl chlorides, which suffer from rapid hydrolysis, or fluorophosphonates, which are often indiscriminately reactive, BMSF analogs offer a precise scaffold for Activity-Based Protein Profiling (ABPP) and Target Occupancy studies. The "4-Bromo" handle allows for late-stage diversification, while the "3-Methyl" group provides a steric and electronic tuner that can be readily isotopically labeled (e.g., -CD₃ or -¹³CH₃) for quantitative mass spectrometry.

Part 1: The Chemistry of the Warhead (Comparative Analysis)

To understand the utility of BMSF in isotopic studies, one must first benchmark it against historical alternatives. The following table contrasts BMSF with its chlorinated analog and the broad-spectrum serine hydrolase probe, Fluorophosphonate (FP).

Table 1: Electrophile Performance Comparison
FeatureBMSF (Sulfonyl Fluoride) BMS-Cl (Sulfonyl Chloride) Fluorophosphonate (FP)
Aqueous Stability High (

h at pH 7.4)
Low (

min at pH 7.4)
Moderate (Hydrolyzes slowly)
Reactivity Mode SuFEx (Context-specific activation)Non-specific (Rapid electrophilic attack)High Reactivity (Active site directed)
Residue Specificity Ser, Tyr, Lys, His (Tunable)Cys, Lys, Ser, His (Promiscuous)Primarily Serine (Active sites)
Cell Permeability High (Lipophilic, neutral)Low (Rapidly charged/hydrolyzed)Moderate to High
Toxicity Low to ModerateHigh (Generates HCl/acidic byproducts)High (Neurotoxic potential)
Suitability for MS Excellent (Stable adducts)Poor (Unstable during digestion)Good (Standard ABPP)
Mechanism of Action

The BMSF warhead operates via the SuFEx mechanism. Unlike sulfonyl chlorides, the S(VI)-F bond is unusually stable due to the high bond dissociation energy and the tight hold of the fluoride by the sulfur center. It requires a specific proton-transfer environment (often found in enzyme active sites) to facilitate fluoride departure.

SuFEx_Mechanism Protein Protein Nucleophile (Ser-OH / Lys-NH2) TS Transition State (Pentacoordinate Sulfur) Protein->TS Nucleophilic Attack BMSF BMSF Probe (Ar-SO2-F) BMSF->TS Adduct Covalent Adduct (Protein-SO2-Ar) TS->Adduct Fluoride Elimination Leaving Leaving Group (HF) TS->Leaving

Figure 1: The SuFEx reaction mechanism. The stability of the S-F bond prevents non-specific reaction with water, ensuring that labeling occurs primarily within the structured environment of a protein binding pocket.

Part 2: Isotopic Labeling Strategies

For quantitative proteomics, "light" (L) and "heavy" (H) versions of the BMSF probe are required to calculate the Target Occupancy (TO) or Receptor Occupancy (RO) .

Strategy A: Deuterium Labeling (-CD₃)

The most cost-effective approach involves synthesizing the analog with a trideuteromethyl group at the 3-position.

  • Structure: 4-Bromo-3-(trideuteromethyl)benzene-1-sulfonyl fluoride.

  • Mass Shift: +3.018 Da.

  • Pros: Inexpensive synthesis starting from d3-toluene derivatives.

  • Cons: Deuterium can cause a slight retention time shift in Reverse Phase LC (the "Deuterium Isotope Effect"), potentially complicating quantification if the peaks do not perfectly co-elute.

Strategy B: Carbon-13 Labeling (¹³C₆-Ring)
  • Structure: 4-Bromo-3-methyl[¹³C₆]benzene-1-sulfonyl fluoride.

  • Mass Shift: +6.020 Da.

  • Pros: Perfect co-elution with the light analog (no chromatographic isotope effect). Ideal for high-precision quantification.

  • Cons: Significantly higher synthetic cost.

Strategy C: The "Click-Then-Label" (isoTOP-ABPP)

Instead of labeling the BMSF core, the 4-Bromo handle is replaced with an alkyne.

  • Probe: 4-Ethynyl-3-methylbenzene-1-sulfonyl fluoride.

  • Labeling: Post-incubation click chemistry with Light/Heavy TEV-Biotin tags.

  • Advantage: Allows for enrichment (pull-down) of low-abundance targets.

Part 3: Experimental Protocol (Synthesis & Workflow)

This section details the synthesis of the Heavy (d3) BMSF analog and its application in a competitive ABPP assay.

Synthesis of 4-Bromo-3-(d3-methyl)benzene-1-sulfonyl fluoride

Prerequisites:

  • Precursor: 4-Bromo-3-(d3-methyl)aniline or d3-toluene derivative.

  • Reagents: Sodium Nitrite (

    
    ), Hydrochloric Acid (
    
    
    
    ), Sulfur Dioxide (
    
    
    ), Copper(II) Chloride (
    
    
    ), Potassium Bifluoride (
    
    
    ).

Step-by-Step Protocol:

  • Diazotization (Meerwein Reaction Precursor):

    • Dissolve 4-bromo-3-(d3-methyl)aniline (1.0 eq) in conc. HCl at 0°C.

    • Dropwise add aqueous

      
       (1.2 eq) while maintaining temperature < 5°C. Stir for 30 min to generate the diazonium salt.
      
  • Sulfonyl Chloride Formation:

    • Prepare a saturated solution of

      
       in glacial acetic acid with 
      
      
      
      (0.2 eq).
    • Add the diazonium salt solution to the

      
       mixture.
      
    • Observation: Evolution of

      
       gas indicates reaction progress.
      
    • Extract with ethyl acetate and wash with brine. Isolate the crude sulfonyl chloride.

  • Chloride-Fluoride Exchange (The SuFEx Step):

    • Dissolve the crude sulfonyl chloride in Acetonitrile (

      
      ).
      
    • Add saturated aqueous

      
       (2.0 eq).
      
    • Stir at Room Temperature (RT) for 2–4 hours.

    • QC Check: Monitor by TLC or LC-MS.[1] The Sulfonyl Fluoride is significantly more stable and will run higher on TLC (less polar) than the sulfonic acid hydrolysis product.

  • Purification:

    • Dilute with water, extract with EtOAc.

    • Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).

    • Yield Target: >70%.[2][3][4][5]

Quantitative Proteomic Workflow (Target Occupancy)

This workflow determines the affinity of a drug (Test Compound) by measuring how well it blocks the binding of the BMSF probe.

Workflow cluster_0 Sample A (Control) cluster_1 Sample B (Treated) CellA Cell Lysate + DMSO ProbeA Add Light-BMSF (d0) CellA->ProbeA Mix 1. Mix Lysates (1:1) 2. Digest (Trypsin) ProbeA->Mix CellB Cell Lysate + Drug (1 µM) ProbeB Add Heavy-BMSF (d3) CellB->ProbeB ProbeB->Mix LCMS LC-MS/MS Analysis Mix->LCMS Data Calculate Ratio H/L (High Ratio = No Binding) (Low Ratio = Drug Target) LCMS->Data

Figure 2: Forward Isotopic Labeling Workflow. A reduction in the Heavy signal (Sample B) relative to the Light signal (Sample A) indicates the drug has occupied the target site, preventing probe binding.

Part 4: Data Analysis & Interpretation

When analyzing the MS spectra, you are looking for pairs of peptide peaks separated by the mass difference (


).
Identifying the Adduct

The BMSF probe modifies Serine, Lysine, or Tyrosine residues. The mass addition to the peptide will be:

  • Light Adduct:

    
    
    
  • Heavy Adduct:

    
    
    

Note: The Fluoride is the leaving group. The mass added is the Sulfonyl-Aryl moiety.

Calculating Target Occupancy

For a specific peptide belonging to Protein X:



  • R ≈ 1.0: The drug did not bind to Protein X (Non-target). Both Light and Heavy probes labeled the protein equally.

  • R << 1.0: The drug bound to Protein X, blocking the Heavy probe. This confirms Protein X is a target.

Troubleshooting "Isotope Effects"

If using Deuterium labeling (Strategy A), the Heavy peptide may elute slightly earlier than the Light peptide on C18 columns.

  • Solution: Use a wide integration window for precursor ion selection or switch to ¹³C labeling (Strategy B) if peak resolution is compromising quantitation.

References

  • Sharpless, K. B., et al. (2014).[6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

    • Foundational paper establishing the stability and reactivity profile of sulfonyl fluorides.
  • Cravatt, B. F., et al. (2017). "Activity-Based Protein Profiling: The Serine Hydrolases." Chemical Reviews. Link

    • Authoritative review on ABPP methodologies, including the use of fluorophosphon
  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Proteins." Nature Chemical Biology. Link

    • Demonstrates the use of aryl sulfonyl fluorides for selective protein labeling and kinetic analysis.
  • Jones, L. H. (2020). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." Journal of Medicinal Chemistry. Link

    • Comprehensive guide on the synthesis and applic
  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature. Link

    • Establishes the "isoTOP-ABPP" quantitative workflow logic used in the protocol above.

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-3-methylbenzene-1-sulfonyl fluoride proper disposal procedures

Topic: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride: Proper Disposal & Handling Procedures PART 1: EXECUTIVE SUMMARY & IMMEDIATE ACTION Status: High-Risk Chemical Reagent (SuFEx Electrophile) Primary Hazard: Corrosive (Sk...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride: Proper Disposal & Handling Procedures

PART 1: EXECUTIVE SUMMARY & IMMEDIATE ACTION

Status: High-Risk Chemical Reagent (SuFEx Electrophile) Primary Hazard: Corrosive (Skin/Eye Cat 1B), Releases Hydrogen Fluoride (HF) upon hydrolysis. Disposal Class: Halogenated Organic Waste (Requires Pre-treatment/Quenching for bulk quantities).

Operational Directive: Do NOT dispose of this compound down the drain or in standard trash. Do NOT mix with strong oxidizers or acids.[1][2] All disposal pathways must account for the generation of Hydrofluoric Acid (HF) and sulfonic acid byproducts.

PART 2: HAZARD IDENTIFICATION & SAFETY ARCHITECTURE

The Chemical Hazard Profile

To handle 4-Bromo-3-methylbenzene-1-sulfonyl fluoride safely, one must understand its reactivity profile.[1] Unlike its sulfonyl chloride counterparts, sulfonyl fluorides are kinetically stable under neutral conditions (the basis of SuFEx chemistry) but will hydrolyze rapidly under basic conditions or elevated temperatures to release fluoride ions.

PropertySpecificationSafety Implication
CAS Number 935534-33-1 (Analogous structures often cited)Verification required for waste manifesting.[3]
Physical State Solid (typically) or Viscous LiquidDust/Aerosol inhalation risk.
Reactivity Electrophilic; Water-reactive (slow), Base-reactive (fast)Latent HF Generator. Hydrolysis yields HF and 4-bromo-3-methylbenzenesulfonic acid.
GHS Class Skin Corr.[1][3][4][5][6][7][8] 1B; Eye Dam. 1Causes irreversible tissue destruction on contact.
Engineering Controls & PPE
  • Containment: All handling must occur within a certified chemical fume hood.

  • Respiratory: If handling solids outside a hood (not recommended), use a full-face respirator with acid gas/organic vapor cartridges (P100).

  • Dermal Protection (Critical):

    • Primary: Nitrile gloves (minimum 0.11 mm).

    • Secondary: For spill cleanup or bulk quenching, double-glove or use Silver Shield/Laminate gloves. Sulfonyl fluorides can penetrate standard nitrile over time.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) + Face Shield for quenching operations.

PART 3: DISPOSAL & QUENCHING PROTOCOLS

Logic for Disposal Methodology

Direct disposal of active sulfonyl fluorides into waste drums is dangerous because they can react slowly with moisture or other waste constituents, pressurizing the drum with HF gas. Quenching (Controlled Hydrolysis) is the required best practice for pure stocks or concentrated reaction mixtures.

Protocol A: Controlled Quenching (The "Calcium Method")

Why this method? Standard hydrolysis with NaOH neutralizes the acid but leaves soluble Sodium Fluoride (NaF). Using a Calcium-based base precipitates the fluoride as insoluble Calcium Fluoride (


), significantly reducing the toxicity and mobility of the waste.

Reagents Required:

  • Calcium Hydroxide

    
     or Calcium Carbonate 
    
    
    
    .
  • Solvent (Acetone or Methanol) to dissolve the sulfonyl fluoride.

  • Ice bath.

Step-by-Step Procedure:

  • Preparation: In a fume hood, prepare a slurry of 20% excess Calcium Hydroxide in water. Cool to 0°C.

  • Dissolution: Dissolve the 4-Bromo-3-methylbenzene-1-sulfonyl fluoride in a minimal amount of acetone or methanol.

  • Addition: Slowly add the sulfonyl fluoride solution to the stirring calcium slurry dropwise.

    • Observation: The reaction is exothermic. Monitor temperature.

  • Hydrolysis Phase: Allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Mechanism:[6][9][10][11]

      
      .
      
    • Sequestration:

      
      .
      
  • Verification: Check pH. It should remain basic (pH > 10). If acidic, add more base.

  • Disposal: The resulting slurry contains the solid calcium salt of the sulfonic acid and calcium fluoride. Label as "Quenched Sulfonyl Fluoride Waste - Contains Solids" and dispose of as Hazardous Chemical Waste (Solid/Sludge).

Protocol B: Trace Waste (Vials, Syringes, Pipettes)

Do not attempt to wash syringes contaminated with this compound in the open sink.

  • Rinse: Triple rinse contaminated glassware with Acetone inside the fume hood.

  • Collect: Collect rinsate into the "Halogenated Organic Waste" container.

  • Decontaminate: Immerse the rinsed items in a bath of 5% NaOH or KOH for 24 hours before glass disposal.

PART 4: VISUALIZATION OF WORKFLOWS

Figure 1: Waste Stream Decision Logic

Caption: Decision tree for segregating 4-Bromo-3-methylbenzene-1-sulfonyl fluoride waste based on physical state and concentration.

DisposalLogic Start Waste Source Type Identify Waste Type Start->Type PureStock Pure Solid/Liquid Stock Type->PureStock RxnMix Dilute Reaction Mixture Type->RxnMix Trace Contaminated Debris (Gloves, Syringes) Type->Trace Quench REQUIRED: Calcium Quench (Protocol A) PureStock->Quench High Hazard Segregate Segregate: Halogenated Solvents (Label: HF Precursor) RxnMix->Segregate Low Conc. BagTag Double Bag & Tag (Solid Hazardous Waste) Trace->BagTag Drum Disposal Drum (Do NOT seal tight immediately) Quench->Drum Segregate->Drum BagTag->Drum

Figure 2: Hydrolysis & Sequestration Mechanism

Caption: Chemical pathway for neutralizing the sulfonyl fluoride and sequestering the fluoride ion.

QuenchMech SuF Sulfonyl Fluoride (Ar-SO2-F) Inter Hydrolysis Reaction (Exothermic) SuF->Inter Base Calcium Hydroxide (Ca(OH)2) Base->Inter Sulfonate Ca-Sulfonate Salt (Precipitate) Inter->Sulfonate CaF2 Calcium Fluoride (Insoluble Solid) Inter->CaF2

PART 5: EMERGENCY SPILL PROCEDURES

Scenario: Benchtop Spill (>5 mL/g)

  • Alert: Announce the spill. Evacuate immediate area if aerosols are present.[8]

  • PPE Up: Don face shield and double nitrile gloves.

  • Adsorb: Cover the spill with a Calcium Carbonate or Sodium Bicarbonate powder spill mix. Note: Do not use clay litter alone; neutralization is required.

  • Collect: Once absorbed, sweep into a plastic container using a plastic dustpan (glass may react with HF if generated).

  • Clean: Wipe the surface with a dilute ammonia or sodium carbonate solution.

PART 6: REFERENCES

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. (Foundational text on SuFEx stability and hydrolysis).

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • EHS University of Washington. (n.d.). Hydrofluoric Acid and Fluoride-Releasing Compounds Safety Guidelines. (General protocol for fluoride sequestration).

Sources

Handling

Personal protective equipment for handling 4-Bromo-3-methylbenzene-1-sulfonyl fluoride

This guide outlines the operational safety, handling, and disposal protocols for 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 1030832-29-1). It is designed for researchers utilizing this reagent in SuFEx (Sulfur-Flu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, handling, and disposal protocols for 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 1030832-29-1). It is designed for researchers utilizing this reagent in SuFEx (Sulfur-Fluoride Exchange) click chemistry or as an electrophilic warhead in drug discovery (e.g., PROTACs).

Part 1: Emergency Overview & Critical Hazards

While sulfonyl fluorides are kinetically stable compared to their chloride counterparts ("Sleeping Beauty" reactivity), they must be treated as potential corrosives and latent sources of Hydrogen Fluoride (HF) . Upon contact with moisture or biological nucleophiles, they can release HF and alkylating species.

Hazard Category Classification Critical Warning
Health Skin Corr.[1][2][3] 1B / Eye Dam. 1 Causes severe skin burns and eye damage.[4] Irreversible effects possible.
Reactivity Water Reactive (Slow) Hydrolyzes in moist air/water to release HF (hydrofluoric acid) and sulfonic acid.
Acute Toxicity Acute Tox. 4 (Oral/Inhal) Harmful if swallowed or inhaled. Potential serine protease inhibitor activity.
Signal Word DANGER Do not handle outside a fume hood.

Part 2: Personal Protective Equipment (PPE) Matrix

Select PPE based on the scale of operation. The primary risk is not just the reagent, but the anhydrous HF generated if the container has been compromised by moisture.

Decision Logic: PPE Selection

PPE_Decision Start Operation Scale Small Analytical / Small Scale (< 100 mg) Start->Small Large Prep Scale / Synthesis (> 100 mg) Start->Large Level1 Standard PPE: Nitrile Gloves (Double) Lab Coat Safety Glasses Small->Level1 Low Risk Level2 Enhanced PPE: Silver Shield/Laminate Gloves Face Shield + Goggles Acid Gas Respirator (if outside hood) Large->Level2 High Risk

Figure 1: PPE selection logic based on operational scale.

Detailed Gear Specifications
ComponentSpecificationField Insight
Hand Protection Double Gloving Strategy :1. Inner: Nitrile (4 mil)2. Outer: Nitrile (8 mil) or Silver Shield™ (Laminate) for >1g handling.Why? Sulfonyl fluorides can permeate thin nitrile. If hydrolysis occurs, HF passes through nitrile instantly. Laminate provides a barrier against fluoride ions.
Eye/Face Chemical Splash Goggles (ANSI Z87.1). Face Shield required for synthesis >1g.Standard safety glasses allow vapors to bypass from the side. Goggles seal the eyes from hydrolytic HF vapors.
Respiratory Work exclusively in a Class II Fume Hood . If hood failure occurs: Full-face respirator with Acid Gas/Organic Vapor (AG/OV) cartridges.The "fluoride" moiety requires acid gas protection; organic vapor cartridges alone are insufficient for decomposition products.
Body 100% Cotton Lab Coat (Snap closure) + Chemical Apron (for large scale).Synthetic blends can melt into skin if a reaction exotherms or fire occurs.

Part 3: Operational Workflow & Engineering Controls

Objective: Prevent hydrolysis and accidental exposure during transfer.

Step-by-Step Handling Protocol
  • Preparation (The "Dry" Rule):

    • Ensure all glassware is flame-dried or oven-dried. Moisture triggers the release of HF.

    • Pre-weigh reagents in a tared vial inside the hood. Do not use spatulas that show signs of corrosion (iron reacts with sulfonyl halides). Use stainless steel or Teflon-coated tools.

  • Solubilization:

    • Dissolve the solid immediately in an anhydrous solvent (DCM, THF, or Acetonitrile).

    • Note: Once in solution, the vapor pressure of the sulfonyl fluoride is reduced, but skin absorption risk increases.

  • Reaction Monitoring:

    • When taking TLC or LCMS aliquots, quench the sample immediately in methanol/amine mixture to prevent damage to analytical equipment (corrosion of LCMS lines by HF).

Workflow Diagram

Handling_Workflow Storage Storage: Refrigerate (2-8°C) Under Inert Gas (Ar/N2) Check Visual Check: Is solid caked? (Hydrolysis Sign) Storage->Check Weigh Weighing: Inside Fume Hood Teflon/SS Spatula Check->Weigh Pass Quench Quenching: Add Amine or NaOH Neutralize HF Check->Quench Fail (Dispose) Reaction Reaction Setup: Anhydrous Solvent Base Trap (Optional) Weigh->Reaction Reaction->Quench

Figure 2: Operational workflow from storage to disposal.

Part 4: Decontamination & Disposal Protocol

Core Principle: Never dispose of active sulfonyl fluorides directly. They must be chemically deactivated (consumed) to prevent downstream toxicity or plumbing corrosion.

Chemical Deactivation (Quenching)

The goal is to convert the electrophilic sulfonyl fluoride into a benign sulfonate salt and neutralize any fluoride ions.

  • Create Quench Solution:

    • Prepare a 1M NaOH or KOH solution (alternatively, 10% aqueous ammonia).

  • Slow Addition:

    • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate).

    • Slowly add the basic quench solution. Stir vigorously for 30-60 minutes.

    • Mechanism:[5][6][7]

      
      
      
  • Calcium Treatment (Critical Step):

    • Add excess Calcium Chloride (

      
      )  or Calcium Carbonate to the aqueous layer.
      
    • Result: Precipitates fluoride ions as insoluble Calcium Fluoride (

      
      ), preventing HF formation in acidic waste streams.
      
Waste Segregation
  • Solid Waste: Filter the

    
     precipitate and dispose of as hazardous solid waste.
    
  • Liquid Waste: The filtrate (now basic and fluoride-free) can be disposed of in the Basic Organic/Aqueous Waste stream.

Part 5: First Aid & Emergency Response

Immediate Action is Critical. The delay in pain onset from HF burns (if hydrolysis occurred) can lead to deep tissue damage.

Exposure RouteImmediate ActionMedical Treatment
Skin Contact 1. Flush with water for 5 mins.2. Apply Calcium Gluconate Gel (2.5%) immediately. Massage into skin.3.[8] Do not stop until medical help arrives.Calcium Gluconate neutralizes fluoride ions penetrating the dermis.
Eye Contact 1. Flush with water for 15 minutes, holding eyelids open.2.[4][5] Do not apply calcium gluconate to eyes unless directed by a physician.Requires immediate ophthalmological assessment for corneal erosion.
Inhalation 1. Move to fresh air immediately.2. If breathing is difficult, give oxygen (trained personnel only).Monitor for pulmonary edema (fluid in lungs), which can be delayed up to 24 hours.

References

  • Fujifilm Wako Chemicals. (n.d.). 4-Bromo-3-methylbenzene-1-sulfonyl fluoride Reagent Information. Retrieved from

  • Sigma-Aldrich (Merck). (2025). Safety Data Sheet: Sulfonyl Fluoride Derivatives & SuFEx Reagents. Retrieved from

  • National Institutes of Health (NIH). (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed. Retrieved from

  • Royal Society of Chemistry. (2023). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Retrieved from

  • SynQuest Labs. (2016). Safety Data Sheet: Sulfuryl Fluoride and Derivatives. Retrieved from

Sources

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